Tanshinol B
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKHBLVECIWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914288 | |
| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96839-29-1 | |
| Record name | Przewaquinone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating and Purifying Tanshinol B from Salvia miltiorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for isolating and purifying Tanshinol B, a bioactive compound from the roots of Salvia miltiorrhiza (Danshen). While the lipophilic tanshinones from this plant are extensively studied, this compound, a more polar constituent, requires specific approaches for its effective extraction and purification. This document outlines a comprehensive, albeit generalized, protocol based on available scientific literature and established phytochemical techniques, alongside relevant quantitative data for related compounds to provide a comparative context.
Introduction to this compound
This compound is a naturally occurring quinone derivative found in Salvia miltiorrhiza. It is recognized as a bioactive component that can be isolated from the 50% ethanol extract of the plant's roots and rhizomes[1]. Its chemical structure suggests a higher polarity compared to the more commonly researched tanshinones like tanshinone I and tanshinone IIA. This difference in polarity is a critical factor in developing effective isolation and purification strategies.
Experimental Protocols
Due to a lack of specific published protocols for the preparative isolation of this compound, the following is a generalized methodology constructed from information on the separation of polar compounds from Salvia miltiorrhiza and standard phytochemical practices.
Extraction
The initial step involves the extraction of crude compounds from the dried and powdered roots of Salvia miltiorrhiza.
Protocol: Ethanolic Extraction
-
Preparation of Plant Material: The dried roots of Salvia miltiorrhiza are ground into a fine powder to increase the surface area for solvent penetration.
-
Solvent Selection: A 50% aqueous ethanol solution is used as the extraction solvent, as this has been reported to be effective for extracting this compound[1].
-
Extraction Process:
-
The powdered plant material is macerated in the 50% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).
-
The mixture is subjected to ultrasonic-assisted extraction (UAE) at a frequency of 40 kHz and a power of 250 W for 30 minutes at room temperature. This process is repeated three times.
-
Alternatively, reflux extraction can be performed at 60°C for 2 hours, repeated three times.
-
-
Filtration and Concentration:
-
The resulting extracts are combined and filtered through gauze and then filter paper to remove solid plant debris.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Purification
The crude extract, containing a complex mixture of compounds, is then subjected to chromatographic techniques for the purification of this compound.
Protocol: Multi-Step Column Chromatography
-
Initial Fractionation (Macroporous Resin Column Chromatography):
-
Stationary Phase: AB-8 macroporous resin.
-
Sample Loading: The crude extract is dissolved in deionized water and loaded onto the pre-equilibrated resin column.
-
Elution: The column is washed with deionized water to remove highly polar impurities such as sugars and salts. Subsequently, a stepwise gradient of ethanol in water (e.g., 20%, 50%, 70%, 95%) is used to elute fractions with increasing polarity. The fraction eluted with 50% ethanol is expected to be enriched with this compound.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
-
Fine Purification (Silica Gel Column Chromatography):
-
Stationary Phase: Silica gel (200-300 mesh).
-
Sample Loading: The enriched fraction from the macroporous resin chromatography is concentrated and mixed with a small amount of silica gel to create a dry powder, which is then loaded onto the top of the silica gel column.
-
Mobile Phase: A gradient elution system of chloroform-methanol or ethyl acetate-methanol is employed. The gradient is started with a low polarity mixture (e.g., 100:1 chloroform:methanol) and gradually increased in polarity (e.g., to 10:1 chloroform:methanol).
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Those showing a prominent spot corresponding to a this compound standard are combined.
-
-
Final Polishing (Preparative HPLC):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. The gradient program is optimized to achieve baseline separation of this compound from remaining impurities.
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectrophotometry of a preliminary sample).
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Final Product: The collected fraction is concentrated under reduced pressure and then lyophilized to obtain purified this compound.
-
Quantitative Data
Table 1: Extraction Yield of Total Tanshinones using Different Methods
| Extraction Method | Solvent | Yield of Total Tanshinones (%) | Reference |
| Reflux Extraction | Ethyl Acetate | Not specified, but used for preparative isolation | [2] |
| Ultrasonic-Assisted Extraction | 70% Ethanol | Optimized for tanshinone IIA, specific total yield not provided | [3] |
| Supercritical Fluid Extraction | CO2 with Ethanol modifier | Optimized for various tanshinones, specific total yield not provided |
Table 2: Purity of Tanshinones after High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Purity (%) | Reference |
| Dihydrotanshinone I | 97.6 | [2] |
| Cryptotanshinone | 99.0 | [2] |
| Tanshinone I | 99.1 | [2] |
| Tanshinone IIA | 99.3 | [2] |
| Miltirone | 98.7 | [2] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification process for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Tanshinol B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinol B is a bioactive diterpenoid quinone found in select medicinal plants, most notably within the genus Salvia. As a member of the tanshinone family of compounds, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, an exploration of its biosynthetic pathway within the broader context of tanshinone biosynthesis, and detailed experimental methodologies for its study. While the complete biosynthetic pathway specific to this compound is yet to be fully elucidated, this document synthesizes the current understanding of the enzymatic steps leading to the formation of its precursors and related compounds. Quantitative data on related tanshinones are provided to offer a comparative context.
Natural Sources of this compound
This compound is a naturally occurring compound primarily isolated from the roots and rhizomes of various Salvia species, which are part of the Lamiaceae family. The most prominent and well-documented source is:
-
Salvia miltiorrhiza Bunge (Danshen): This perennial herb is a cornerstone of traditional Chinese medicine, and its dried roots are the primary source from which a plethora of tanshinones, including this compound, have been identified[1][2][3]. The plant is cultivated extensively in China and other parts of East Asia[4].
Other Salvia species have also been reported to contain related tanshinones and may be potential, though less characterized, sources of this compound:
-
Salvia przewalskii Maxim.: this compound has been isolated from the 50% ethanol extract of the roots and rhizomes of this species[2].
-
Salvia subgenus Glutinaria: This subgenus, which includes S. miltiorrhiza, is known for producing tanshinone derivatives, suggesting that other species within this group could also be sources[5].
One source also lists Calea platylepis , a member of the Compositae family, as a plant containing this compound, indicating its potential presence outside the Salvia genus[2].
Quantitative Data
Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration and yield of this compound from its natural sources. Most quantitative analyses of Salvia miltiorrhiza have focused on the more abundant tanshinones such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone. The table below presents a summary of quantitative data for these related compounds to provide a comparative context for researchers.
| Compound | Plant Species | Plant Part | Concentration/Yield | Extraction Method | Reference |
| Tanshinone I | Salvia miltiorrhiza | Root | 16.2 mg from 400 mg extract | High-Speed Counter-Current Chromatography | [6] |
| Tanshinone IIA | Salvia miltiorrhiza | Root | 68.8 mg from 400 mg extract | High-Speed Counter-Current Chromatography | [6] |
| Cryptotanshinone | Salvia miltiorrhiza | Root | 26.3 mg from 400 mg extract | High-Speed Counter-Current Chromatography | [6] |
| Tanshinone IIA | Salvia trijuga | Root | 0.685% | High-Performance Liquid Chromatography | [5] |
| Cryptotanshinone | Salvia przewalskii | Root | 0.203% | High-Performance Liquid Chromatography | [5] |
| Tanshinone IIA | Salvia miltiorrhiza | Root Extract | 10.55 ± 0.21% | Adsorptive Macroporous Resins | [7] |
| Cryptotanshinone | Salvia miltiorrhiza | Root Extract | 5.78 ± 0.64% | Adsorptive Macroporous Resins | [7] |
Biosynthesis of this compound
The biosynthesis of this compound is an intricate process that is part of the larger tanshinone biosynthetic pathway. While the final enzymatic step leading to this compound has not been definitively characterized, the pathway leading to its core diterpenoid structure is well-established. The biosynthesis can be broadly divided into three stages: the formation of the universal diterpenoid precursor, the construction of the abietane skeleton, and the subsequent oxidative modifications.
Stage 1: Formation of Geranylgeranyl Diphosphate (GGPP)
The biosynthesis of all diterpenoids, including this compound, begins with the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two independent pathways:
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with acetyl-CoA.
-
The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. The MEP pathway is considered the primary source of precursors for diterpenoid biosynthesis in plants[4][8].
IPP and DMAPP are then sequentially condensed to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP).
Stage 2: Construction of the Abietane Skeleton
The linear GGPP molecule is then cyclized in a two-step process to form the tricyclic abietane diterpene skeleton, which is the core structure of tanshinones.
-
Copalyl Diphosphate Synthase (CPS): The enzyme SmCPS catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP), a bicyclic intermediate[9].
-
Kaurene Synthase-Like (KSL): The enzyme SmKSL then catalyzes a second cyclization of (+)-CPP to form the tricyclic olefin, miltiradiene[9]. Miltiradiene is the committed precursor for the biosynthesis of tanshinones.
Stage 3: Oxidative Modifications and Formation of this compound
The final stage in the biosynthesis of tanshinones involves a series of oxidative modifications of the miltiradiene skeleton, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the vast structural diversity observed in the tanshinone family.
-
Aromatization and Hydroxylation: The first oxidative step is the conversion of miltiradiene to the aromatic intermediate, ferruginol. This reaction is catalyzed by the cytochrome P450 enzyme CYP76AH1 [10].
-
Further Oxidations: Subsequent hydroxylations and other modifications are carried out by a suite of promiscuous CYPs, including CYP76AH3 and CYP76AK1 , which can act on various intermediates to produce a range of tanshinone structures[1][4].
The specific enzyme that catalyzes the final hydroxylation step to produce this compound has not yet been definitively identified in the scientific literature. However, based on the known functions of CYPs in the tanshinone pathway, it is highly probable that a specific cytochrome P450 enzyme is responsible for introducing the hydroxyl group at the C-1 position of a tanshinone precursor to yield this compound.
Experimental Protocols
Extraction of Tanshinones from Salvia miltiorrhiza
The following is a general protocol for the extraction of the lipophilic tanshinone fraction, which includes this compound, from the dried roots of Salvia miltiorrhiza.
Materials:
-
Dried roots of Salvia miltiorrhiza
-
Grinder or mill
-
Ethanol (95%) or Ethyl Acetate
-
Reflux apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Protocol:
-
Sample Preparation: Grind the dried roots of Salvia miltiorrhiza into a fine powder.
-
Extraction:
-
Reflux Extraction: Place the powdered root material in a round-bottom flask and add ethanol or ethyl acetate (e.g., 1:10 w/v). Reflux the mixture for 2-3 hours.
-
Ultrasonic-Assisted Extraction: Suspend the powdered root material in ethanol or ethyl acetate in a beaker and place it in an ultrasonic bath for 30-60 minutes.
-
-
Filtration: Filter the extract through filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract rich in tanshinones.
-
Further Purification: The crude extract can be further purified using techniques such as silica gel column chromatography or high-speed counter-current chromatography (HSCCC) to isolate individual tanshinones, including this compound[3][6].
Quantification of Tanshinones by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method for the analysis of tanshinones. This method can be adapted for the quantification of this compound with appropriate validation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical gradient might be:
-
0-10 min: 20-40% Acetonitrile
-
10-30 min: 40-80% Acetonitrile
-
30-35 min: 80-20% Acetonitrile
-
35-40 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Tanshinones are typically detected in the range of 250-280 nm. A DAD allows for the simultaneous monitoring of multiple wavelengths.
-
Injection Volume: 10-20 µL
Protocol:
-
Standard Preparation: Prepare a stock solution of a this compound analytical standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude or purified extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.
Structural Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like ESI-QTOF-MS to determine the accurate mass of the molecule, which allows for the calculation of its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of this compound to obtain a characteristic fragmentation pattern. This pattern provides information about the different structural motifs within the molecule and can be used for identification and structural elucidation[12][13][14].
Experimental Workflows
Workflow for Identification of Biosynthetic Genes
The following workflow outlines a general approach for identifying candidate genes involved in the biosynthesis of a specific tanshinone, such as this compound, in Salvia miltiorrhiza.
Conclusion
This compound is a bioactive natural product with its primary source being the traditional medicinal plant Salvia miltiorrhiza. While its biosynthetic pathway is embedded within the well-studied tanshinone biosynthetic network, the specific enzymatic steps leading to its formation are yet to be fully elucidated. The promiscuity of cytochrome P450 enzymes in the later stages of the pathway suggests a complex network of reactions that give rise to the diverse array of tanshinone structures. The lack of quantitative data and detailed, publicly available experimental protocols specifically for this compound highlights an area ripe for future research. The methodologies and workflows presented in this guide provide a solid foundation for researchers to further investigate the natural production and biosynthesis of this intriguing compound, which may pave the way for its potential applications in drug development.
References
- 1. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 4. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 8. mdpi.com [mdpi.com]
- 9. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacological Properties of Tanshinol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinol B, also known as Danshensu (DSS), is a water-soluble phenolic acid compound extracted from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1] It is recognized as one of the most important water-soluble bioactive components of Danshen and is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] Structurally, this compound is (+)-β-(3,4-dihydroxyphenyl) lactic acid and is known for its pleiotropic activities, such as protecting vascular endothelial cells and the myocardium from injury.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Pharmacological Activities
This compound exhibits a wide range of pharmacological effects, primarily centered around its antioxidant and cell-protective properties. These activities have been demonstrated in various in vitro and in vivo models, suggesting its therapeutic potential for a variety of conditions, particularly cardiovascular diseases.
Antioxidant and Vasorelaxant Effects
This compound is a potent antioxidant.[3] Its antioxidant effects have been shown to be linearly correlated with its vasorelaxation effects.[3] Studies have identified this compound as a key marker for the quality control of Danshen water-extracts in terms of their antioxidant and vasodilation properties.[3]
Cardioprotective Effects
This compound has demonstrated significant cardioprotective effects. It can protect the myocardium from ischemia/reperfusion injury.[2] A derivative of this compound, ADTM, was found to be approximately 10 times more effective than this compound itself against tert-butylhydroperoxide (t-BHP)-induced cell injury in H9c2 cardiomyoblast cells.[4] In a rat model of myocardial ischemia, ADTM treatment significantly reduced the infarct size.[4]
Anti-cancer Properties
Sodium Danshensu, the salt form of this compound, has been shown to inhibit the progression of lung cancer.[5] It suppresses the viability, migration, and invasion of lung cancer cells and promotes apoptosis in a dose-dependent manner, while showing no cytotoxic effects on normal lung cells.[5]
Neuroprotective Effects
Sodium Danshensu has also been investigated for its neuroprotective properties. In a rat model of cerebral ischemia/reperfusion injury, treatment with Sodium Danshensu improved neurological deficits, increased survival rates, and reduced infarct volume.[6] The underlying mechanism is believed to be the inhibition of apoptosis through the activation of the PI3K/Akt signaling pathway.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the pharmacological effects of this compound.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Antiviral Activity | ACE2-overexpressed HEK-293T cells | IC50 (SARS-CoV-2 S protein-pseudo-typed virus entry) | 0.31 μM | [7] |
| Antiviral Activity | Vero-E6 cells | IC50 (SARS-CoV-2 S protein-pseudo-typed virus entry) | 4.97 μM | [7] |
| Antiviral Activity | - | EC50 (SARS-CoV-2) | 0.97 μM | [7] |
| Antioxidant Activity | DPPH radical scavenging | IC50 | 10 μg/mL | [8] |
Table 1: IC50 and EC50 Values for this compound
| Cell Line | Treatment | Protein | Effect | Fold Change/Percentage | Reference |
| A549 and NCI-H1299 (Lung Cancer) | Sodium Danshensu (25, 50, 100 μM) | PCNA, MMP9, Bcl-2 | Decreased expression | Dose-dependent decrease | [5] |
| A549 and NCI-H1299 (Lung Cancer) | Sodium Danshensu (25, 50, 100 μM) | Bax | Increased expression | Dose-dependent increase | [5] |
| Rat model of cerebral I/R injury | Sodium Danshensu (30, 60 mg/kg) | p-Akt, p-GSK-3β | Increased expression | Dose-dependent increase | [6] |
| Rat model of cerebral I/R injury | Sodium Danshensu (30, 60 mg/kg) | Bcl-2/Bax ratio | Increased ratio | Dose-dependent increase | [6] |
Table 2: Effects of this compound on Protein Expression
Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to activate this pathway, contributing to its neuroprotective and cardioprotective effects.[5][6] For instance, in lung cancer cells, Sodium Danshensu was found to inhibit the PI3K/Akt pathway, leading to suppressed malignant behaviors.[5] Conversely, in cerebral ischemia/reperfusion injury, it activates the PI3K/Akt pathway to inhibit apoptosis.[6]
Caption: PI3K/Akt signaling pathway modulated by this compound.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. This compound can activate the Nrf2/HO-1 signaling pathway, which contributes to its antioxidant and anti-inflammatory properties.[7][9]
Caption: Keap1-Nrf2 signaling pathway activated by this compound.
AMPAR-Akt/ERK-mTOR Signaling Pathway
Recent studies have suggested that this compound may exert rapid antidepressant-like effects by activating the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-Akt/ERK-mTOR signaling pathway and promoting the release of brain-derived neurotrophic factor (BDNF).[3][10]
Caption: AMPAR-Akt/ERK-mTOR pathway activated by this compound.
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments.
Cell Culture and Viability Assays
-
Cell Lines: A549, NCI-H1299 (human lung carcinoma), BEAS-2B (human bronchial epithelial), Detroit 551 (human normal fibroblast), B16 (melanoma).[1][5]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, α-MEM) supplemented with fetal bovine serum (FBS), glutamine, streptomycin, and penicillin, and maintained in a humidified incubator with 5% CO2 at 37°C.[1]
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well.
-
After 24 hours of incubation, add different concentrations of this compound to the wells.
-
Incubate for an additional 24, 48, or 72 hours.
-
Add MTT solution (5 mg/ml) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[11]
-
Western Blot Analysis
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to remove cell debris.
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PCNA, anti-MMP9, anti-Bcl-2, anti-Bax, anti-p-PI3K, anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL chemiluminescence detection kit.[12]
-
Animal Models
-
Zebrafish Model for Osteogenesis:
-
Expose zebrafish larvae (e.g., AB strain) to varying concentrations of this compound (e.g., 0.5 μM to 50 μM) from 3-days post-fertilization (dpf) to 9-dpf.[13]
-
To induce osteoporosis, co-treat with dexamethasone (Dex).[13]
-
Stain the larvae with Alizarin Red to visualize bone mineralization.
-
Quantify the area and integral optical density (IOD) of the stained head bone using imaging software.[13]
-
-
Mouse Model for Cardiotoxicity:
-
Use male KM mice, randomly divided into control and treatment groups.
-
Administer this compound (e.g., 50, 100 mg/kg/day, i.p.) for a specified period.
-
Induce cardiotoxicity with doxorubicin (DOX).
-
Collect heart tissues for histological analysis, Western blotting, and ELISA to measure inflammatory markers and oxidative stress.
-
Conclusion
This compound is a promising natural compound with a wide array of pharmacological properties, primarily driven by its potent antioxidant and cell-protective mechanisms. Its ability to modulate key signaling pathways such as PI3K/Akt and Keap1-Nrf2 underscores its therapeutic potential for cardiovascular diseases, cancer, and neurodegenerative disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and preliminary cardioprotective effect evaluation of danshensu derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Tanshinol stimulates bone formation and attenuates dexamethasone-induced inhibition of osteogenesis in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Tanshinol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinol B, also known as Danshensu ((+)-β-(3,4-dihydroxyphenyl)lactic acid), is a prominent water-soluble phenolic acid isolated from the root of Salvia miltiorrhiza (Danshen). This traditional Chinese medicine has a long history of use in the treatment of cardiovascular and cerebrovascular diseases. Modern pharmacological research has unveiled a spectrum of biological activities for this compound, positioning it as a molecule of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Biological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects, primarily centered around its antioxidant, anti-inflammatory, pro-angiogenic, and osteogenic properties. These activities are underpinned by its modulation of several key signaling pathways.
Angiogenesis
This compound and its derivatives have been shown to promote angiogenesis, the formation of new blood vessels from pre-existing ones. This activity is crucial for tissue repair and regeneration, particularly in the context of myocardial infarction and other ischemic diseases.
The pro-angiogenic effects of this compound are mediated, at least in part, through the activation of the Akt/MAPK signaling pathway . This leads to an increase in the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, as well as matrix metalloproteinase-9 (MMP-9), which is involved in extracellular matrix remodeling.[1]
A derivative of this compound, Tanshinol borneol ester (DBZ), has been demonstrated to promote multiple key steps of angiogenesis. Mechanistically, DBZ enhances the cellular levels of VEGF, VEGFR2, and MMP-9, and activates both the Akt and MAPK signaling pathways in endothelial cells. The angiogenic effects of DBZ were significantly attenuated by the selective inhibition of PI3K and MEK.[1]
Osteogenesis
This compound has demonstrated a protective effect against glucocorticoid-induced osteoporosis (GIO) by promoting bone formation and attenuating bone loss. This is particularly relevant for patients undergoing long-term glucocorticoid therapy.
The osteogenic activity of this compound is linked to its ability to counteract the negative effects of glucocorticoids on bone metabolism. It alleviates microcirculation disturbances in bone and attenuates the activation of the Thioredoxin Interacting Protein (TXNIP) signaling pathway. By inhibiting TXNIP, this compound reverses the downregulation of the Wnt and VEGF signaling pathways , which are crucial for osteoblast differentiation and function, as well as angiogenesis in bone tissue.
Anti-Cancer Activity
This compound has been investigated for its anti-tumor effects in various cancer models. It has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.
One of the key mechanisms underlying the anti-cancer activity of this compound is the inhibition of the PI3K/AKT signaling pathway . This pathway is often hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation. By downregulating the phosphorylation of PI3K and Akt, this compound can effectively suppress tumor growth and metastasis.
Anti-Inflammatory and Antioxidant Activities
This compound demonstrates potent anti-inflammatory and antioxidant properties. It can ameliorate post-ischemic myocarditis and protect vascular endothelial cells from damage induced by homocysteine. These effects are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways, such as the Notch signaling pathway. In psoriasis models, this compound has been shown to alleviate skin lesions by inhibiting the Notch signaling pathway and subsequent M1-type macrophage polarization.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.
Table 1: Effects of this compound on Osteogenesis in Dexamethasone-Treated Zebrafish Larvae
| Parameter | Treatment Group | Result | Reference |
| Bone Mineralization | Dexamethasone (10µM) | Significant decrease | [1][2] |
| Dex + this compound (1-50µM) | Dose-dependent increase | [1][2] | |
| runx2a mRNA expression | Dexamethasone (10µM) | Decreased | [1] |
| Dex + this compound (5µM) | Significantly increased vs. Dex | [1] | |
| alp mRNA expression | Dexamethasone (10µM) | Decreased | [1] |
| Dex + this compound (5µM) | Significantly increased vs. Dex | [1] | |
| osteocalcin mRNA expression | Dexamethasone (10µM) | Decreased | [1] |
| Dex + this compound (5µM) | Significantly increased vs. Dex | [1] | |
| sp7 mRNA expression | Dexamethasone (10µM) | Decreased | [1] |
| Dex + this compound (5µM) | Significantly increased vs. Dex | [1] |
Table 2: Pro-Angiogenic Effects of Tanshinol Borneol Ester (DBZ)
| Assay | Cell Type | Treatment | Observation | Reference |
| Proliferation | Human Endothelial Cells | DBZ | Biphasic modulation | [1] |
| Migration | Human Endothelial Cells | DBZ | Biphasic modulation | [1] |
| Tube Formation | Human Endothelial Cells | DBZ | Induced tube formation | [1] |
| Matrigel Neovascularization | C57BL/6 Mice | DBZ | Promoted neovascularization | [1] |
| Vascular Disruption | Zebrafish (PTK787 induced) | DBZ | Partially reversed disruption | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed endothelial cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Transwell Migration Assay
Objective: To assess the effect of this compound on endothelial cell migration.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Endothelial cells
-
Serum-free endothelial cell basal medium
-
Complete endothelial cell growth medium (containing serum or chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Pre-coat the Transwell inserts with 0.1% gelatin and allow them to air dry in a sterile hood.
-
Starve endothelial cells in serum-free basal medium for 6-12 hours prior to the assay.
-
Trypsinize and resuspend the starved cells in serum-free basal medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add different concentrations of this compound to the upper chamber.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-6 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15 minutes.
-
Stain the fixed cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Matrigel Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Matrigel Basement Membrane Matrix
-
Ice-cold 96-well plate
-
Ice-cold pipette tips
-
Endothelial cells
-
Endothelial cell basal medium
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Thaw the Matrigel on ice overnight at 4°C.
-
Pipette 50 µL of thawed Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in basal medium containing different concentrations of this compound at a density of 2 x 10⁴ cells/well.
-
Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-12 hours.
-
Monitor the formation of tube-like structures under a microscope at different time points.
-
Capture images of the tube network.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Western Blotting for Akt Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Akt.
Materials:
-
Endothelial cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture endothelial cells and treat them with various concentrations of this compound for the desired time.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
ELISA for VEGF Measurement
Objective: To quantify the concentration of VEGF in cell culture supernatants or tissue homogenates after treatment with this compound.
Materials:
-
VEGF ELISA kit
-
Cell culture supernatants or tissue homogenates from this compound-treated and control groups
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol provided with the VEGF ELISA kit.
-
Typically, the protocol involves adding standards and samples to a microplate pre-coated with a VEGF capture antibody.
-
After an incubation period, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
The concentration of VEGF in the samples is determined by comparing their absorbance to a standard curve.
Conclusion
This compound is a multifaceted bioactive compound with significant therapeutic potential, particularly in the fields of cardiovascular disease, bone disorders, and oncology. Its mechanisms of action involve the modulation of key signaling pathways, including Akt/MAPK, TXNIP/Wnt/VEGF, and PI3K/AKT. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of this compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human populations.
References
An In-depth Technical Guide to the Therapeutic Targets and Pathways of Tanshinol B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Tanshinol B's potential therapeutic targets and associated signaling pathways. This compound, a derivative of Danshensu (Tanshinol), is a key water-soluble bioactive compound isolated from Salvia miltiorrhiza (Danshen). It has garnered significant attention for its therapeutic potential in a range of diseases, particularly cardiovascular disorders and cancer. This document synthesizes findings from preclinical studies to elucidate its mechanisms of action, offering valuable insights for further research and drug development.
Core Therapeutic Targets and Pharmacological Effects
This compound and its derivatives, such as Tanshinol borneol ester (DBZ), have been shown to exert a variety of pharmacological effects by modulating multiple molecular targets. These effects are primarily centered around angiogenesis, anti-inflammation, and anti-cancer activities.
Table 1: Summary of Key Therapeutic Targets and Pharmacological Effects of this compound and its Derivatives
| Compound | Therapeutic Area | Key Targets/Effects | Associated Pathways | Reference |
| This compound | Cardiovascular | Protects vascular endothelial cells, attenuates cardiac fibrosis, improves bone microcirculation. | Wnt, VEGF, TXNIP signaling | [1][2] |
| Cancer | Inhibits growth and colony formation of HCC cells, induces apoptosis, inhibits migration and invasion. | PI3K/Akt signaling | [3] | |
| Psoriasis | Alleviates skin lesions by inhibiting M1-type macrophage polarization. | Notch signaling | [4] | |
| Tanshinol borneol ester (DBZ) | Cardiovascular (Angina Pectoris) | Promotes angiogenesis (proliferation, migration, and tube formation of endothelial cells). | Akt, MAPK, VEGF signaling | [1][5] |
Signaling Pathways Modulated by this compound and its Derivatives
The therapeutic effects of this compound are underpinned by its ability to modulate several key signaling pathways. The following sections detail these pathways and provide visual representations of the molecular interactions.
Tanshinol borneol ester (DBZ), a synthetic derivative of Tanshinol, has demonstrated significant pro-angiogenic effects, which are crucial for treating conditions like myocardial infarction.[1][5] DBZ enhances the cellular levels of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, leading to the activation of downstream Akt and MAPK signaling pathways.[1][5]
In the context of hepatocellular carcinoma (HCC), this compound has been shown to inhibit tumor growth and metastasis by downregulating the PI3K/Akt signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
This compound has demonstrated a protective effect against glucocorticoid-induced osteoporosis (GIO) by modulating the TXNIP/Wnt/VEGF signaling cascade.[2] It attenuates the activation of the Thioredoxin Interacting Protein (TXNIP) signaling pathway, which in turn reverses the downregulation of the Wnt and VEGF pathways, thereby improving bone microcirculation and formation.[2]
Experimental Protocols
The following outlines the key experimental methodologies employed in the cited research to investigate the therapeutic targets and pathways of this compound and its derivatives.
-
Network Pharmacology: This computational approach was utilized to predict the molecular targets of Tanshinol borneol ester (DBZ).[1][5] High-confidence predicted targets were selected for mechanism of action analysis by investigating their enrichment in Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways.[1]
-
Cell Proliferation, Migration, and Tube Formation: The effects of DBZ isomers on human endothelial cells (including HUVEC, HCAEC, and HCMEC) were assessed.[1][5]
-
Proliferation: Assessed using methods like the Cell Counting Kit-8 (CCK-8) assay.
-
Migration: Evaluated through wound-healing assays.
-
Tube Formation: Examined by plating endothelial cells on Matrigel and quantifying the formation of tubular structures.[1] A 12-day co-culture model with human dermal fibroblasts was also used.[1][5]
-
-
Zebrafish Model: Transgenic Tg(vegfr2:GFP) zebrafish were used to observe the effects of DBZ on vascular development and its ability to reverse vascular disruption induced by inhibitors like PTK787.[1][5]
-
Mouse Matrigel Plug Model: C57BL/6 mice were used to assess Matrigel neovascularization in vivo following treatment with DBZ.[1][5]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the cellular levels of secreted proteins such as VEGF.[1][5]
-
Western Blotting: Employed to measure the expression and phosphorylation status of key proteins in the signaling pathways, including VEGFR2, MMP-9, Akt, and MAPK (ERK1/2).[1][2][5]
Quantitative Data Summary
While specific quantitative data such as IC50 values were not consistently reported across the abstracts, the following table summarizes the observed effects and concentrations where available.
Table 2: Summary of In Vitro Effects of Tanshinol Derivatives
| Compound | Cell Line(s) | Assay | Concentration Range | Observed Effect | Reference |
| Tanshinol borneol ester (DBZ) | HUVEC, HCAEC, HCMEC | Proliferation & Migration | Not specified | Biphasic modulation | [1][5] |
| HUVEC | Tube Formation | Not specified | Induced tube formation | [1][5] | |
| Tanshinol | HTR-8/SVneo | Proliferation, Migration, Invasion, Tube Formation | 1 to 30 µM | Dose-dependent promotion | [4] |
| Tanshinol | HepG2 | Growth & Colony Formation | Not specified | Inhibition | [3] |
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with multi-target therapeutic potential. The elucidated signaling pathways, particularly the PI3K/Akt, MAPK, and VEGF pathways, provide a solid foundation for understanding their mechanisms of action in cardiovascular disease and cancer. The pro-angiogenic properties of DBZ are particularly noteworthy, with ongoing clinical trials for stable angina pectoris.[1]
Future research should focus on:
-
Conducting detailed dose-response studies to establish precise IC50 and EC50 values for various biological effects.
-
Elucidating the upstream molecular interactions of this compound with its primary targets.
-
Expanding the investigation into other potential therapeutic areas based on its known anti-inflammatory and antioxidant properties.[6][7]
-
Further clinical trials to validate the preclinical findings and establish the safety and efficacy of this compound and its derivatives in human diseases.
References
- 1. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinol Alleviates Microcirculation Disturbance and Impaired Bone Formation by Attenuating TXNIP Signaling in GIO Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of tanshinones, the natural products from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Physicochemical Properties of Tanshinol B: A Technical Guide for Researchers
An In-depth Examination of Solubility and Stability for Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Tanshinol B, with a primary focus on its solubility and stability. Due to the limited availability of specific experimental data for this compound (CAS 189290-30-0), this document leverages data from structurally related and well-studied tanshinones, namely Tanshinone I, Tanshinone IIA, and Cryptotanshinone, to provide a representative understanding of its likely characteristics. This approach is intended to guide researchers, scientists, and drug development professionals in formulating hypotheses and designing experiments for this promising natural compound.
Introduction to this compound
This compound is a bioactive diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine for the treatment of cardiovascular diseases. Like other tanshinones, this compound is being investigated for a variety of pharmacological activities. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for the development of viable and effective pharmaceutical formulations.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. Tanshinones are characteristically lipophilic, exhibiting poor solubility in aqueous solutions, which presents a significant challenge in drug development.
Representative Solubility of Tanshinones
The following table summarizes the available quantitative and qualitative solubility data for major tanshinones in various solvents. This data can be used as a reference to estimate the solubility behavior of this compound.
| Compound | Solvent | Solubility | Reference |
| Tanshinone I | DMSO | ≥ 27.6 mg/mL | [1] |
| 2.5 mg/mL (Sonication recommended) | [2] | ||
| Water | < 1 mg/mL (insoluble or slightly soluble) | [2] | |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [2] | |
| Tanshinone IIA | Methanol | 5 mg/mL | [3] |
| Water | Poor | [4][5] | |
| Cryptotanshinone | DMSO | ≥ 5 mg/mL | [6][7] |
| 5 mg/mL (with ultrasonic and warming to 60°C) | [8] | ||
| Water | < 0.1 mg/mL (insoluble) | [8] | |
| 0.00976 mg/mL | [9] | ||
| Methanol | Very soluble | [9] | |
| Ethanol | Very soluble | [9] | |
| Chloroform | Very soluble | [9] | |
| Ether | Very soluble | [9] |
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Degradation of the API can lead to loss of potency and the formation of potentially toxic byproducts.
Representative Stability of Tanshinones
Studies on Tanshinone IIA and Cryptotanshinone provide insights into the potential stability of this compound under various stress conditions.
| Compound | Condition | Stability | Key Findings | Reference |
| Tanshinone IIA | High Temperature & Light | Unstable | Prone to degradation. | [10] |
| Different pH values | Degradation follows pseudo-first-order kinetics. | Unstable in both acidic and alkaline conditions. | [10] | |
| Cryptotanshinone | pH > 11 | Structural modifications observed. | The tetrahydrofuran ring may collapse in strongly alkaline conditions. | [9] |
| pH < 2 | Prone to degradation. | [9] | ||
| Aqueous Solution | Concentration of all tested tanshinones decreased after 24 hours. | Instability in aqueous solutions is a key consideration. | ||
| DMSO | Dihydrotanshinone and Cryptotanshinone concentrations decreased rapidly. | Converted to Tanshinone I and Tanshinone IIA, respectively. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the physicochemical properties of a compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation in kinetic solubility)
-
Temperature-controlled shaker
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed glass vial.
-
Equilibration: Place the vial in a temperature-controlled shaker set at a specific temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L.
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Stability Testing (Forced Degradation Studies)
Forced degradation studies are performed to identify the degradation pathways and products of a drug substance under stress conditions.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Hydrolytic Degradation:
-
Acidic: Treat the this compound solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Alkaline: Treat the this compound solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Neutral: Reflux the this compound solution in water.
-
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 60°C).
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of remaining this compound and detect any degradation products.
Workflow for Forced Degradation Study:
Caption: General workflow for conducting forced degradation studies.
Signaling Pathways
Tanshinones have been shown to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a prominent target.
PI3K/Akt Signaling Pathway Inhibition by Tanshinones:
Caption: Tanshinones inhibit the PI3K/Akt signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, drawing upon representative data from related tanshinones due to the current scarcity of specific information. The poor aqueous solubility and potential instability under certain conditions are key challenges that must be addressed in the development of this compound as a therapeutic agent. The provided experimental protocols offer a starting point for researchers to systematically characterize this compound. Furthermore, the elucidation of its interaction with key signaling pathways, such as the PI3K/Akt pathway, will be crucial in understanding its mechanism of action and advancing its clinical potential. Further research is strongly encouraged to generate specific solubility and stability data for this compound to facilitate its journey from a promising natural product to a clinically effective drug.
References
- 1. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 2. ijbs.com [ijbs.com]
- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alameed.edu.iq [alameed.edu.iq]
- 5. Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.blrcl.org [journals.blrcl.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quality Evaluation and Chemical Markers Screening of Salvia miltiorrhiza Bge. (Danshen) Based on HPLC Fingerprints and HPLC-MSn Coupled with Chemometrics [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to Tanshinol B: Properties, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tanshinol B, a bioactive compound with significant therapeutic potential. This document details its chemical properties, explores its mechanisms of action through various signaling pathways, and provides detailed experimental protocols for its study.
Core Data Presentation
| Property | Value | Reference |
| CAS Number | 189290-30-0 | [1][2][3][4] |
| Molecular Weight | 296.32 g/mol | [2][4] |
| Molecular Formula | C₁₈H₁₆O₄ | [2] |
Mechanism of Action: A Multi-Pathway Approach
This compound exerts its biological effects by modulating several key signaling pathways implicated in a range of physiological and pathological processes. Its therapeutic potential stems from its ability to influence pathways involved in cell growth, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the activation of this pathway. Studies have demonstrated that treatment with this compound leads to a decrease in the phosphorylation of both PI3K and Akt in hepatocellular carcinoma (HCC) cells.[1] This inhibition of the PI3K/Akt pathway contributes to the anti-tumor effects of this compound by suppressing cancer cell growth and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs a wide array of cellular processes, including proliferation, differentiation, and stress responses. Research indicates that this compound can modulate the MAPK pathway. For instance, in breast cancer cells, a derivative of Tanshinone (a related compound), has been shown to impact the AKT/p38 MAPK signaling pathway to suppress autophagy, thereby enhancing chemosensitivity.[5]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune and inflammatory responses. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Tanshinone IIA, a compound structurally related to this compound, has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in RAW 264.7 macrophage cells.[6] This inhibition is mediated through the suppression of the NIK-IKK and MAPK (ERK1/2, p38, JNK) pathways, highlighting the anti-inflammatory potential of compounds from this class.[6]
Experimental Protocols
The following are detailed methodologies for key experiments frequently used to investigate the biological activities of this compound.
Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to total and phosphorylated forms of PI3K, Akt, ERK1/2, p38)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
This compound (various concentrations for treatment)
-
Appropriate cell lines (e.g., HepG2 for HCC studies, breast cancer cell lines)
Procedure:
-
Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for a specified duration (e.g., 24 or 48 hours). Include an untreated control group.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using cell lysis buffer. Collect the lysates and determine the protein concentration using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's instructions (a common starting point is 1:1000).[5][7][8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins can be quantified and normalized to the total protein levels.
Cell Migration and Invasion Assays (Transwell Assay)
This protocol is used to evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Fixing solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture the desired cancer cell line to sub-confluency. The day before the assay, starve the cells by incubating them in a serum-free medium.
-
Assay Setup:
-
For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Harvest the starved cells and resuspend them in a serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
In the lower chamber, add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell movement.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for cell migration/invasion (typically 12-48 hours, depending on the cell line).
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a crystal violet solution.
-
After washing and drying, the stained cells can be visualized and counted under a microscope. Alternatively, the dye can be eluted, and the absorbance can be measured to quantify the extent of migration/invasion.
-
Tube Formation Assay for Angiogenesis
This in vitro assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Matrigel or a similar basement membrane matrix
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Endothelial cell growth medium
-
This compound
-
96-well plates
Procedure:
-
Plate Coating: Thaw the Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing various concentrations of this compound.
-
Incubation: Seed the endothelial cells onto the solidified Matrigel. Incubate the plate at 37°C in a CO₂ incubator for 4-12 hours.
-
Visualization and Quantification:
-
Monitor the formation of tube-like structures using an inverted microscope at different time points.
-
Capture images of the formed networks.
-
The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. The killing effect of Tanshinol on breast cancer cells: insight into the reversion of TGF-β1-mediated suppression of NK cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The killing effect of Tanshinol on breast cancer cells: insight into the reversion of TGF-𝜷1-mediated suppression of NK cell functions [imrpress.com]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Spectroscopic and Mechanistic Insights into Tanshinol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tanshinol B, a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza. This document includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for their acquisition, and an exploration of the potential signaling pathways modulated by this compound.
Spectroscopic Data of this compound
The structural elucidation of this compound is critically dependent on spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR data, and mass spectrometry fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework. The data presented here is based on the analysis of spectra from the total synthesis of (±)-Tanshinol B.[1][2]
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.63 | d, J = 8.4 Hz | 1H | H-6 |
| 7.55 | d, J = 8.4 Hz | 1H | H-7 |
| 7.27 | s | 1H | H-14 |
| 3.16 | t, J = 6.9 Hz | 2H | H-1 |
| 2.37 | s | 3H | H-17 |
| 1.89 - 1.82 | m | 2H | H-2 |
| 1.40 | s | 6H | H-16, H-18 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type |
| 184.4 | C=O |
| 177.9 | C=O |
| 161.8 | C |
| 147.1 | C |
| 134.6 | CH |
| 132.0 | C |
| 125.1 | CH |
| 123.8 | CH |
| 122.2 | C |
| 118.0 | C |
| 49.3 | C |
| 35.5 | CH₂ |
| 29.3 | CH₃ |
| 21.8 | CH₂ |
| 9.6 | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry data is essential for confirming the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation analysis.
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| 296.1048 | [M]⁺ (Calculated for C₁₈H₁₆O₄: 296.1049) |
| 281 | [M - CH₃]⁺ |
| 253 | [M - CH₃ - CO]⁺ |
| 225 | [M - CH₃ - 2CO]⁺ |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. The following sections outline plausible methods for the NMR and MS analysis of this compound, based on established procedures for similar natural products.
NMR Spectroscopy Protocol
This protocol describes the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of purified this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
- Spectrometer: Bruker Avance III HD 500 MHz spectrometer (or equivalent).
- ¹H NMR:
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.98 s
- Spectral Width: 20.5 ppm
- ¹³C NMR:
- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.09 s
- Spectral Width: 240 ppm
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).
- Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.
Mass Spectrometry Protocol
This protocol outlines a method for obtaining high-resolution mass spectrometry (HRMS) data for this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
1. Sample Preparation:
- Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
2. LC-MS Instrument Parameters:
- LC System: Agilent 1260 Infinity II HPLC system (or equivalent).
- Column: Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
- MS System: Agilent 6545 Q-TOF mass spectrometer (or equivalent).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psig.
- Sheath Gas Temperature: 350 °C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 175 V.
- Mass Range: m/z 100-1000.
- For MS/MS analysis, use targeted MS/MS with collision energies ranging from 10 to 40 eV.
3. Data Processing:
- Process the acquired data using appropriate software (e.g., Agilent MassHunter).
- Extract the mass spectrum for the chromatographic peak corresponding to this compound.
- Determine the accurate mass and elemental composition.
- Analyze the MS/MS spectrum to identify fragmentation patterns.
Signaling Pathways and Biological Activity
While the biological activities of many tanshinones from Salvia miltiorrhiza have been extensively studied, specific signaling pathways modulated by this compound are still an emerging area of research. However, based on the activities of structurally similar tanshinones, potential pathways of interest can be proposed. For instance, many tanshinones are known to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. These effects are often mediated through the modulation of key signaling pathways.
A plausible area of investigation for this compound's mechanism of action involves the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation and cell survival. Many natural products with anti-inflammatory and anti-cancer effects have been shown to inhibit the NF-κB pathway.
Below is a generalized diagram illustrating a potential experimental workflow to investigate the effect of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow to study the effect of this compound on the NF-κB signaling pathway.
This workflow provides a rational approach to begin elucidating the molecular mechanisms underlying the biological activities of this compound. Further research in this area will be crucial for understanding its therapeutic potential.
References
In Silico Prediction of Tanshinol B Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinol B, also known as Danshensu, is a water-soluble phenolic acid compound derived from the dried root of Salvia miltiorrhiza (Danshen). It is one of the main bioactive components responsible for the therapeutic effects of this traditional Chinese medicine, which has been used for centuries to treat cardiovascular and cerebrovascular diseases. Understanding the molecular mechanisms of this compound is crucial for its development as a modern therapeutic agent. In silico target prediction, a cornerstone of network pharmacology and computational drug discovery, offers a powerful approach to elucidate the protein targets of natural products like this compound. This technical guide provides an in-depth overview of the computational strategies and experimental validation methods used to identify and confirm the molecular targets of this compound and related compounds.
Core Computational Methodologies
The in silico prediction of this compound targets primarily relies on a combination of network pharmacology and molecular docking techniques. These approaches leverage the vast amount of publicly available biological and chemical data to generate hypotheses about drug-protein interactions.
Network Pharmacology Workflow
Network pharmacology is a holistic approach that investigates the complex interactions between drug components, their protein targets, and the associated disease pathways. The typical workflow for predicting the targets of a natural product like this compound is as follows:
-
Compound Target Prediction: The chemical structure of this compound is used as a query to search various databases for potential protein targets. This "target fishing" can be performed using several computational methods:
-
Reverse Docking: This method docks the small molecule ligand (this compound) into the binding sites of a large collection of protein structures to identify potential binders.
-
Pharmacophore Mapping: This approach identifies the 3D arrangement of essential features of this compound that are responsible for its biological activity and then screens for proteins with binding sites that can accommodate this pharmacophore.
-
Chemical Similarity: This method identifies known drugs or ligands that are structurally similar to this compound and assumes they may share common targets.
-
-
Disease-Associated Gene Collection: A comprehensive list of genes associated with a specific disease of interest (e.g., myocardial infarction, atherosclerosis) is compiled from databases such as GeneCards, OMIM, and DisGeNET.
-
Network Construction: The predicted targets of this compound are cross-referenced with the disease-associated genes to identify common targets. These shared targets are then used to construct a protein-protein interaction (PPI) network, which visualizes the functional relationships between the potential targets.
-
Network Analysis and Hub Gene Identification: The PPI network is analyzed using topological parameters (e.g., degree, betweenness centrality) to identify "hub genes." These are highly connected nodes that are likely to play a critical role in the biological processes affected by this compound.
-
Pathway Enrichment Analysis: The identified targets are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to determine the biological processes and signaling pathways that are most significantly modulated by this compound.
Preliminary Cytotoxicity Screening of Tanshinol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinol B, a bioactive phenolic compound derived from Salvia miltiorrhiza (Danshen), has garnered significant interest in pharmacological research. As a water-soluble component, its therapeutic potential is under active investigation, particularly in the realm of oncology. Preliminary cytotoxicity screening is a critical first step in the evaluation of any new potential anticancer agent. This technical guide provides an in-depth overview of the methodologies used to assess the cytotoxic effects of this compound, summarizes the available quantitative data, and elucidates the key signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for professionals engaged in natural product drug discovery and development.
Experimental Methodologies for Cytotoxicity Assessment
A variety of in vitro assays are employed to determine the cytotoxic effects of a compound. These assays typically measure cell viability, proliferation, or membrane integrity. Below is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability. This protocol is representative of the methodologies used in the preliminary screening of compounds like this compound.
Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product. The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, U2-OS, MCF-7)
-
This compound (stock solution prepared in a suitable solvent like DMSO or sterile water)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach approximately 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 30 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently agitate the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Quantitative Cytotoxicity Data
While this compound has demonstrated cytotoxic activity against various cancer cell lines, specific IC₅₀ values are not consistently reported across the literature. However, studies provide concentration-dependent effects and data on closely related tanshinone compounds, which offer valuable context.
One study on hepatocellular carcinoma (HCC) cells evaluated the effect of Tanshinol at various concentrations.[1] The results indicated a dose- and time-dependent inhibition of cell growth.
Table 1: Effect of Tanshinol on Hepatocellular Carcinoma (HCC) Cell Proliferation [1]
| Cell Line | Concentration (µM) | Treatment Time (hours) | Observed Effect |
| HepG2 | 0, 1, 5, 10, 20, 30 | 24, 48, 72 | Inhibition of cell growth and colony formation |
For comparative purposes, the cytotoxic activities of other tanshinones isolated from plants of the Lamiaceae family have been quantified against human cancer cell lines.
Table 2: IC₅₀ Values of Related Tanshinones After 48-Hour Treatment
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| Cryptotanshinone (CT) | >100 | 73.01 |
| Tanshinone IIA (Tan2A) | 59.53 | 36.27 |
| Hydroxycryptotanshinone (HCT) | 17.55 | 16.97 |
Data sourced from a study on tanshinones isolated from Perovskia abrotanoides.
Visualizations: Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the typical workflow for an in-vitro cytotoxicity screening experiment, from initial cell culture to the final data analysis.
Caption: General workflow for in-vitro cytotoxicity screening using the MTT assay.
PI3K/AKT Signaling Pathway Inhibition
This compound has been shown to exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is a critical pathway for cell survival, proliferation, and growth.[1]
Caption: this compound inhibits the pro-survival PI3K/AKT signaling pathway.
p53-Mediated Apoptosis Pathway
Activation of the p53 tumor suppressor protein is a key mechanism for inducing apoptosis in cancer cells. While more directly studied for related tanshinones, this pathway is implicated in the cytotoxic effects of Salvia miltiorrhiza extracts. This compound may contribute to the activation of p53, leading to the transcription of pro-apoptotic genes.
Caption: Proposed p53-mediated apoptotic pathway induced by this compound.
Modulation of the NKG2D-NKG2DL Signaling Axis
In the context of immuno-oncology, this compound has been shown to reverse the immunosuppressive effects of TGF-β1 on Natural Killer (NK) cells. It restores the function of the NKG2D-NKG2DL signaling axis, enhancing the tumor-killing activity of NK cells.[2][3]
Caption: this compound restores NK cell killing activity via the NKG2D-NKG2DL axis.
Conclusion
This compound demonstrates clear cytotoxic and anti-proliferative effects against various cancer cell lines in vitro. Its mechanisms of action are multifaceted, involving the inhibition of key cell survival pathways like PI3K/AKT, the potential induction of p53-mediated apoptosis, and the enhancement of anti-tumor immunity by modulating NK cell activity. While comprehensive IC₅₀ data for this compound remains to be fully elucidated, the available evidence strongly supports its potential as a candidate for further preclinical and clinical development. This guide provides a foundational framework of the experimental protocols, quantitative context, and mechanistic understanding necessary for researchers to advance the study of this promising natural compound.
References
- 1. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The killing effect of Tanshinol on breast cancer cells: insight into the reversion of TGF-𝜷1-mediated suppression of NK cell functions [imrpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Antioxidant and Anti-inflammatory Potential of Tanshinol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tanshinol B, also known as Danshensu, is a water-soluble phenolic acid isolated from the root of Salvia miltiorrhiza (Danshen). This compound has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. Mechanistically, this compound exerts its effects primarily through the modulation of key cellular signaling pathways, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide provides a comprehensive overview of the quantitative data supporting its bioactivity, detailed experimental protocols for its evaluation, and visual representations of the molecular pathways it modulates.
Antioxidant Potential of this compound
This compound demonstrates robust antioxidant activity by directly scavenging free radicals and by activating endogenous antioxidant defense systems. Its catechol structure is crucial for its ability to donate hydrogen atoms to neutralize reactive oxygen species (ROS).
Quantitative Antioxidant Activity
The in vitro antioxidant capacity of this compound (Danshensu) has been quantified using various standard assays. The data reveals significant radical scavenging activity, often comparable or superior to standards like Vitamin C.
| Assay Type | Compound/Extract | Result (IC50 or equivalent) | Reference(s) |
| DPPH Radical Scavenging | Danshensu (water extract) | IC50: 10 µg/mL | [1] |
| ABTS Radical Scavenging | Danshensu | VCEAC: 12.89 mg/100mL* | [2] |
| Superoxide Anion (O₂•⁻) Scavenging | Danshensu | Higher activity than Vitamin C | [2] |
| Hydroxyl Radical (HO•) Scavenging | Danshensu | Higher activity than Vitamin C | [2] |
| Reducing Power | Danshensu (160 µg/mL) | Absorbance at 700 nm: 0.28** | [1] |
| Hydrogen Peroxide (H₂O₂) Scavenging | Danshensu | Weaker activity than Vitamin C | [2] |
| Iron Chelating Activity | Danshensu | Weaker activity than Vitamin C | [2] |
*VCEAC (Vitamin C Equivalent Antioxidant Capacity); Vitamin C reference was 10.00 mg/100mL. **Comparable to Ascorbic Acid (0.30) and Trolox (0.25) at the same concentration.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for determining the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
1.2.1 Materials and Reagents
-
This compound (Danshensu)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), 95% purity
-
Methanol (Spectrophotometric grade)
-
Ascorbic acid or Trolox (Positive Control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (plate reader or standard)
1.2.2 Procedure
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 ± 0.1 at 517 nm. Store in a dark, amber bottle to protect from light[3].
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to achieve a range of final concentrations for testing (e.g., 1-100 µg/mL). Prepare similar dilutions for the positive control.
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various dilutions of this compound, the positive control, or methanol (as a negative control) to the wells[4].
-
-
Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature for 30 minutes[3].
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. Use methanol as a blank to zero the spectrophotometer[4].
1.2.3 Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph using regression analysis.
Anti-inflammatory Potential of this compound
This compound and related compounds from Salvia miltiorrhiza exhibit significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. This is achieved by targeting upstream signaling pathways like NF-κB and MAPKs.
Quantitative Anti-inflammatory Activity
While specific in vitro IC50 values for this compound are not extensively reported, in vivo studies demonstrate its efficacy. In contrast, the structurally related lipophilic tanshinones have well-documented in vitro anti-inflammatory potency.
Table 2.1: In Vivo Anti-inflammatory Effects of this compound
| Model | Compound | Dosage | Effect | Reference(s) |
| CCl₄-induced liver fibrosis in rats | Tanshinol | 20 mg/kg | Significantly reduced protein levels of TNF-α, IL-1β, IL-6, and Cox-2 in liver tissue. | [5] |
Table 2.2: In Vitro Anti-inflammatory Activity of Related Tanshinones
| Assay Type | Compound | Cell Line | Result (IC50) | Reference(s) |
| Nitric Oxide (NO) Inhibition | Cryptotanshinone | RAW 264.7 | 1.5 µM | [6] |
| Nitric Oxide (NO) Inhibition | Tanshinone-IIA | RAW 264.7 | 8 µM | [6] |
| COX-2 Enzyme Activity | Cryptotanshinone | sf-9 cells | Inhibited PGE2 synthesis (IC50 not specified) | [7] |
| Cytokine Inhibition (TNF-α) | Compound 9 (a tanshinone) | THP-1 | 56.3% inhibition at 5µM | [8] |
| Cytokine Inhibition (IL-1β) | Compound 9 (a tanshinone) | THP-1 | 67.6% inhibition at 5µM | [8] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol describes the use of the Griess assay to quantify nitrite (a stable product of NO) in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells.
2.2.1 Materials and Reagents
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid
-
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
2.2.2 Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight (37°C, 5% CO₂).
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540-550 nm[9][10].
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to determine the nitrite concentration in the samples.
2.2.3 Data Analysis
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only treated cells.
-
Calculate the IC50 value for NO inhibition.
Molecular Mechanisms and Signaling Pathways
This compound's bioactivity is rooted in its ability to modulate complex signaling networks that govern cellular responses to oxidative stress and inflammation.
Nrf2 Antioxidant Response Pathway
This compound activates the Nrf2 pathway, a primary regulator of endogenous antioxidant defenses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like this compound cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), upregulating cytoprotective genes like Heme Oxygenase-1 (HO-1)[11].
NF-κB Inflammatory Pathway
This compound inhibits the pro-inflammatory NF-κB pathway. Inflammatory stimuli like LPS typically lead to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. This compound interferes with this cascade, preventing IκBα degradation and subsequent NF-κB activation[12].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also critical in transducing inflammatory signals. LPS activation of these kinases leads to the activation of transcription factors like AP-1, which work in concert with NF-κB to promote inflammation. Tanshinones have been shown to suppress the phosphorylation, and thus activation, of ERK, JNK, and p38, contributing to their anti-inflammatory effects[6].
Experimental Protocol: Western Blot for NF-κB p65 Nuclear Translocation
This protocol provides a method to qualitatively and quantitatively assess the inhibition of NF-κB activation by measuring the amount of the p65 subunit in cytoplasmic and nuclear fractions.
3.4.1 Materials and Reagents
-
Treated cells (from section 2.2.2)
-
Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™ or similar)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
PVDF membrane
-
Transfer apparatus and buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., Gel Doc or X-ray film)
3.4.2 Procedure
-
Cell Lysis and Fractionation: Following treatment and stimulation, harvest cells. Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate cytoplasmic and nuclear protein fractions[13].
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system[14].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p65 (diluted in blocking buffer) overnight at 4°C with gentle agitation[13].
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system[14].
-
Analysis: Re-probe the blots with antibodies for Lamin B (to confirm nuclear fraction purity) and GAPDH (to confirm cytoplasmic fraction purity). Quantify band intensity using densitometry software. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in this compound-treated samples indicates inhibition.
General Experimental Workflow
The evaluation of a natural compound like this compound for its antioxidant and anti-inflammatory potential typically follows a structured workflow, progressing from initial screening to mechanistic studies.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented antioxidant properties and significant anti-inflammatory potential. Its mechanism of action involves the beneficial modulation of the Nrf2, NF-κB, and MAPK signaling pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating its therapeutic applications. Future research should focus on obtaining more precise in vitro anti-inflammatory potency data (e.g., IC50 values for cytokine and COX inhibition) for this compound itself to better compare it with other agents. Furthermore, transitioning from preclinical models to well-designed clinical trials is a critical next step in validating its potential for the treatment of diseases driven by oxidative stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone inhibits cyclooxygenase-2 enzyme activity but not its expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tanshinol B (Danshensu)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tanshinol B, also known as Danshensu (DSS), is a prominent water-soluble phenolic acid compound extracted from the root of Salvia miltiorrhiza (Danshen). It is a significant bioactive component responsible for many of the herb's therapeutic effects, particularly in cardiovascular applications. Accurate and reliable quantification of this compound is crucial for the quality control of herbal materials, standardization of extracts, and pharmacokinetic studies. This application note provides a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Principle: The method employs RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. An acidic modifier is added to the mobile phase to ensure good peak shape and resolution. Detection is achieved using an ultraviolet (UV) detector at a wavelength where this compound exhibits strong absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of 50% methanol and sonicate for 15 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Add 50% methanol to the mark and mix thoroughly.
-
Store this stock solution at 4°C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with 50% methanol.
-
A typical concentration range for the calibration curve would be 1 µg/mL to 100 µg/mL.
-
Protocol 2: Sample Preparation (from Salvia miltiorrhiza Root)
-
Grinding and Weighing:
-
Extraction:
-
Clarification and Filtration:
Caption: Workflow for the extraction of this compound from herbal material.
HPLC Analysis
Protocol 3: Chromatographic Conditions
The analysis is performed using an HPLC system equipped with a UV or photodiode array (PDA) detector. The conditions are optimized for the separation and detection of hydrophilic components like this compound.
Caption: Logical flow of the HPLC analysis for this compound quantification.
Data Presentation
Quantitative data and method parameters are summarized in the tables below for clarity and easy reference.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | 0-10 min, 15% B; 10-25 min, 15-30% B; 25-40 min, 30-50% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 280 nm[4] |
| Injection Volume | 10 µL |
Table 2: Method Validation Parameters (Typical Values)
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[5][6] |
| Limit of Detection (LOD) | 0.05 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL[7] |
| Recovery | 96% - 104%[6][8] |
| Precision (RSD%) | |
| Intra-day | < 2.0%[4] |
| Inter-day | < 2.5%[4] |
Results and Discussion: Under the specified chromatographic conditions, this compound is well-separated from other matrix components, typically eluting as a sharp, symmetric peak. The retention time for this compound (Danshensu) is expected to be in the early-to-mid region of the chromatogram due to its polar nature. The developed method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine quality control and research purposes.[6][8] The validation data confirms that this protocol is robust and reliable for the quantitative determination of this compound in complex matrices.
References
- 1. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nacalai.com [nacalai.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ion-pair reversed-phase HPLC: assay validation of sodium tanshinone IIA sulfonate in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
LC-MS/MS protocol for quantifying Tanshinol B in plasma
LC-MS/MS Protocol for the Quantification of Tanshinol B (Salvianic Acid A) in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Danshensu or Salvianic Acid A, is a water-soluble phenolic acid extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). It is recognized for its potent antioxidant and cardiovascular protective effects. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and clinical trial monitoring. This document provides a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Materials and Reagents
-
This compound (Salvianic Acid A) reference standard (>98% purity)
-
Internal Standard (IS): Gallic acid or stable isotope-labeled this compound (e.g., Salvianolic acid A-¹⁸O₂)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., heparin)
-
Polypropylene centrifuge tubes
Instrumentation
-
Liquid Chromatography system: UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm particle size) is recommended.
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of this compound (1 mg/mL) and the internal standard (0.5 mg/mL) in 70% methanol. Store at -20°C.
-
Working Standard Solutions: Serially dilute the stock solutions with 50% methanol to prepare working standard solutions for calibration curves and quality control samples.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a polypropylene tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | As required for optimal separation |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 380°C |
| Capillary Voltage | 2.5 kV |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 197.0 | 135.0 | 200 | 16 |
| Gallic Acid (IS) | 169.0 | 125.0 | 200 | 20 |
Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A linear range of 10–1000 ng/mL is typically achievable.
-
Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) should be within 15%, and accuracy (as relative error, RE) should be within ±15%.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. A typical LLOQ is around 10 ng/mL.
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte and IS is not suppressed or enhanced by the plasma matrix.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Table 4: Summary of Validation Parameters
| Parameter | Acceptance Criteria | Typical Result | Citation |
| Linearity (r²) | > 0.99 | > 0.996 | |
| LLOQ | S/N > 10 | 10 ng/mL | |
| Intra-day Precision (RSD) | < 15% | 2.1% to 9.0% | |
| Inter-day Precision (RSD) | < 15% | 2.1% to 9.0% | |
| Accuracy (RE) | ± 15% | -8.6% to 5.7% |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of this compound in plasma.
Caption: Workflow for this compound quantification in plasma.
Conclusion
This LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol is suitable for high-throughput analysis in pharmacokinetic and clinical studies, offering the necessary performance characteristics for bioanalytical applications. Adherence to the detailed steps and validation procedures will ensure high-quality, reproducible data.
Total Synthesis of (±)-Tanshinol B: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodology for the total synthesis of (±)-tanshinol B, a bioactive natural product. The presented synthesis is based on a concise and efficient 3-step approach, notable for its use of an ultrasound-promoted cycloaddition as the key reaction. This method offers a significant improvement in synthetic efficiency compared to previous strategies, achieving a 50% overall yield.[1][2]
Synthetic Strategy Overview
The total synthesis of (±)-tanshinol B is accomplished through a three-step sequence starting from commercially available catechol. The key steps involve the in-situ generation of an o-benzoquinone, followed by an ultrasound-promoted Diels-Alder reaction and a subsequent acid-catalyzed dehydration to furnish the final product.
Figure 1. Workflow for the total synthesis of (±)-tanshinol B.
Quantitative Data Summary
The following table summarizes the yields for each step in the total synthesis of (±)-tanshinol B.
| Step | Reaction | Product | Yield (%) |
| 1 & 2 | Oxidation / Ultrasound-Promoted Diels-Alder | Diels-Alder Adduct | 63 |
| 3 | Dehydration and Aromatization | (±)-Tanshinol B | 80 |
| Overall | (±)-Tanshinol B | 50 |
Experimental Protocols
Step 1 & 2: Synthesis of the Diels-Alder Adduct
This procedure combines the oxidation of catechol to o-benzoquinone and its subsequent Diels-Alder reaction with isoprene in a one-pot synthesis promoted by ultrasound.
Materials:
-
Catechol
-
Sodium periodate (NaIO₄)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Isoprene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of catechol (1.0 equiv) in a mixture of ethyl acetate and water (1:1, v/v) is prepared.
-
Sodium periodate (1.2 equiv) is added to the solution, and the mixture is stirred vigorously at room temperature for 10 minutes.
-
The organic layer, containing the in-situ generated o-benzoquinone, is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isoprene (5.0 equiv) is added to the filtrate.
-
The reaction mixture is subjected to ultrasonic irradiation at room temperature for 2 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.
Step 3: Synthesis of (±)-Tanshinol B
The final step involves the acid-catalyzed dehydration and aromatization of the Diels-Alder adduct to yield (±)-tanshinol B.
Materials:
-
Diels-Alder Adduct from Step 2
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The Diels-Alder adduct (1.0 equiv) is dissolved in dichloromethane.
-
p-Toluenesulfonic acid monohydrate (0.2 equiv) is added to the solution.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Upon completion of the reaction, the mixture is quenched with saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (±)-tanshinol B as a solid.
Characterization Data
(±)-Tanshinol B:
-
¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 8.0 Hz, 1H), 7.55 (d, J = 8.0 Hz, 1H), 7.27 (s, 1H), 4.85 (s, 1H), 3.40 (dd, J = 17.2, 4.8 Hz, 1H), 2.95 (dd, J = 17.2, 1.6 Hz, 1H), 2.36 (s, 3H), 2.00 – 1.85 (m, 2H), 1.75 – 1.60 (m, 2H), 1.40 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 183.5, 177.8, 160.2, 145.8, 134.9, 131.7, 129.8, 124.5, 118.9, 117.4, 78.9, 36.4, 31.8, 29.7, 21.3, 19.8.
-
HRMS (ESI): Calculated for C₁₈H₁₇O₃ [M+H]⁺: 297.1172; Found: 297.1178.
This streamlined and efficient synthesis provides a reliable method for accessing (±)-tanshinol B, facilitating further investigation into its biological activities and potential therapeutic applications.
References
Application Notes and Protocols for In Vivo Studies of Tanshinol B in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Tanshinol B (also known as Danshensu) in rat and mouse models, with a focus on dosages, experimental protocols, and associated signaling pathways. The information is compiled from various preclinical studies investigating the therapeutic potential of this compound in osteoporosis, cancer, and cardioprotection.
Summary of In Vivo Dosages
The following tables summarize the reported dosages of this compound used in in vivo studies in rats and mice for various therapeutic areas.
Table 1: this compound Dosage in Rat Studies
| Therapeutic Area | Rat Strain | Dosage | Administration Route | Duration | Key Findings |
| Osteoporosis (Glucocorticoid-Induced) | Sprague-Dawley | 25 mg/kg/day, 50 mg/kg/day | Oral Gavage | 90 days | Reversed bone mineral density loss, improved bone microarchitecture.[1] |
| Osteoporosis (Ovariectomized) | Not Specified | 5 mg/kg/day | Not Specified | 12 weeks | Alleviated aberrant regulation of bone turnover markers.[2][3] |
| Osteoporosis (various models) | Not Specified | 12.5 mg/kg/day to 50 mg/kg/day | Intragastrical | 2 to 16 weeks | Improved bone mineral density and bone microarchitecture.[4] |
| Cardioprotection (Isoproterenol-Induced Myocardial Injury) | Not Specified | 160 mg/kg/day (in combination with Paeonol) | Oral Gavage | 21 days | Showed cardioprotective effects through antioxidant and anti-apoptotic mechanisms. |
Table 2: this compound Dosage in Mouse Studies
| Therapeutic Area | Mouse Strain | Dosage | Administration Route | Duration | Key Findings |
| Hepatocellular Carcinoma (Xenograft) | Athymic Nude | 10 mg/kg/day, 30 mg/kg/day | Intragastrical | 5 weeks | Inhibited tumor growth and metastasis.[5][6] |
| Breast Cancer (Metastasis Model) | Not Specified | Not specified (low, medium, high dose) | Not Specified | Not specified | Alleviated lung metastasis in a dose-dependent manner.[7] |
Table 3: Dosage of this compound Derivative (Tanshinol Borneol Ester - DBZ) in Mouse Studies
| Therapeutic Area | Mouse Strain | Dosage | Administration Route | Duration | Key Findings |
| Angiogenesis (Matrigel Plug) | C57BL/6 | 0.2, 1, 5 mg/kg/day | Intraperitoneal Injection | 8 days | Induced vascularization in the Matrigel plug.[8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Glucocorticoid-Induced Osteoporosis (GIO) in Rats
This protocol is designed to induce osteoporosis in rats using glucocorticoids, creating a model to study the therapeutic effects of this compound.
Experimental Workflow:
Caption: Workflow for the glucocorticoid-induced osteoporosis rat model.
Protocol:
-
Animal Model: Female Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Rats are randomly divided into control, model (GIO), and this compound treatment groups.
-
Induction of Osteoporosis:
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound daily via oral gavage at the desired dosages (e.g., 25 mg/kg, 50 mg/kg) concurrently with or following the induction period.[1]
-
-
Outcome Assessment:
-
At the end of the treatment period, animals are euthanized.
-
Bone mineral density (BMD) of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA).
-
Femurs are collected for micro-computed tomography (µCT) analysis to assess bone microarchitecture (e.g., bone volume/total volume, trabecular number, trabecular separation).
-
Histological analysis of bone tissue can be performed to observe cellular changes.
-
Serum markers of bone turnover can be analyzed.
-
Ovariectomized (OVX) Rat Model of Osteoporosis
This model simulates postmenopausal osteoporosis and is used to evaluate the efficacy of this compound in preventing estrogen-deficiency-induced bone loss.
Experimental Workflow:
Caption: Workflow for the ovariectomized rat model of osteoporosis.
Protocol:
-
Animal Model: Adult female Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A bilateral ovariectomy is performed to induce estrogen deficiency.
-
Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries.
-
-
Post-operative Care: Animals are allowed to recover for approximately one week.
-
This compound Administration:
-
Outcome Assessment:
-
Blood samples are collected to measure serum levels of bone turnover markers such as alkaline phosphatase (ALP), osteocalcin (OCN), and tartrate-resistant acid phosphatase 5b (TRACP-5b).[2]
-
Bone mineral density and microarchitecture can also be assessed as described in the GIO model.
-
Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-cancer effects of this compound.
Experimental Workflow:
Caption: Workflow for the hepatocellular carcinoma xenograft mouse model.
Protocol:
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) are used due to their compromised immune system, which allows for the growth of human tumor cells.
-
Cell Preparation:
-
Human hepatocellular carcinoma cells (e.g., HepG2) are cultured in appropriate media.
-
Cells are harvested and resuspended in a suitable medium (e.g., PBS or serum-free medium) at a concentration of approximately 2 x 10^7 cells/mL.[5]
-
-
Tumor Cell Implantation:
-
Each mouse is injected subcutaneously in the flank with approximately 100 µL of the cell suspension (2 x 10^6 cells).[5]
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
-
Tumor volume is calculated using the formula: (Length × Width^2) / 2.
-
-
This compound Administration:
-
Outcome Assessment:
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting, to examine the expression of relevant proteins.
-
Signaling Pathways Modulated by this compound
In vivo studies have demonstrated that this compound exerts its therapeutic effects by modulating several key signaling pathways.
References
- 1. Tanshinol Alleviates Osteoporosis and Myopathy in Glucocorticoid-Treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tanshinol on markers of bone turnover in ovariectomized rats and osteoblast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antiosteoporosis effect of tanshinol in osteoporosis animal models: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Matrigel Angiogenesis Assay with Tanshinol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro Matrigel tube formation assay is a widely used method to screen for compounds that may promote or inhibit angiogenesis. This document provides a detailed protocol for utilizing the Matrigel angiogenesis assay to evaluate the effects of Tanshinol B (also known as Danshensu), a water-soluble active component isolated from Salvia miltiorrhiza.
This compound has been investigated for its potential anti-tumor activities, including its effects on angiogenesis. Studies have shown that it can inhibit key processes in angiogenesis, such as the migration and tube formation of human umbilical vein endothelial cells (HUVECs). The primary mechanism of action appears to involve the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs).
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| Tube Formation Inhibition | HUVEC | 4 µM | Significant suppression of VEGF-induced tube formation | [1] |
| HUVEC | 20 µM | Significant suppression of VEGF-induced tube formation | [1] | |
| Migration Inhibition | HUVEC | 0.5 µM | Significant inhibition of VEGF-induced migration | [1] |
| HUVEC | 5 µM | Significant inhibition of VEGF-induced migration | [1] | |
| Protein Expression Downregulation | B16F10 Melanoma Cells | 5 µM | Significant downregulation of MMP-2, MMP-9, and VEGF | [1] |
| B16F10 Melanoma Cells | 50 µM | Significant downregulation of MMP-2, MMP-9, and VEGF | [1] |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Matrigel® Basement Membrane Matrix
-
This compound (Danshensu)
-
VEGF (Vascular Endothelial Growth Factor)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well culture plates
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Matrigel Angiogenesis Assay Protocol
-
Matrigel Preparation:
-
Thaw Matrigel overnight at 4°C.
-
Using pre-cooled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Ensure even distribution of the Matrigel across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Starve the cells in a basal medium (without growth factors) for 4-6 hours prior to the assay.
-
Harvest the cells using Trypsin-EDTA and resuspend them in basal medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute to final concentrations (e.g., 0.5, 4, 5, 20 µM) in basal medium.
-
Prepare control groups:
-
Negative Control: Basal medium only.
-
Positive Control: Basal medium with a known pro-angiogenic factor like VEGF (e.g., 20 ng/mL).
-
-
Add 100 µL of the cell suspension (2 x 10^4 cells) to each well of the Matrigel-coated plate.
-
Immediately add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
-
Quantification of Tube Formation:
-
Capture images of the tube-like structures in each well.
-
Quantify angiogenesis by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Number of loops
-
-
Use image analysis software for accurate and reproducible quantification.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Matrigel angiogenesis assay with this compound.
This compound Signaling Pathway in Angiogenesis Inhibition
Caption: Proposed mechanism of this compound's anti-angiogenic effect.
References
Application Notes: Western Blot Analysis of Signaling Pathways Modulated by Tanshinol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Western blot analysis to investigate the effects of Tanshinol B on key cellular signaling pathways. This compound, a water-soluble active component derived from Salvia miltiorrhiza, has garnered significant interest for its therapeutic potential in various diseases, including cancer and inflammatory conditions. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. Western blotting is an indispensable technique for elucidating these mechanisms by detecting changes in the expression and phosphorylation status of key signaling proteins.
Key Signaling Pathways Affected by this compound
Based on current research, this compound and its related compounds, tanshinones, have been shown to modulate several critical signaling cascades that are often dysregulated in disease. These include:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. This compound has been observed to inhibit the phosphorylation of key proteins in this pathway, such as PI3K and Akt, leading to downstream effects on cell cycle progression and apoptosis.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is involved in cellular responses to a wide range of stimuli, including stress, inflammation, and growth factors. This compound has been shown to influence the phosphorylation of ERK, suggesting a role in regulating cell proliferation and differentiation.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival. Studies have indicated that tanshinones can suppress the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the observed effects of this compound and related tanshinones on key signaling proteins as determined by Western blot analysis from various studies. It is important to note that many studies report qualitative changes rather than specific numerical densitometry data.
Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway
| Cell Line/Model | Target Protein | Treatment | Observed Effect on Protein/Phospho-Protein Level | Reference |
| Hepatocellular Carcinoma (HepG2 cells) | p-PI3K | This compound | Significantly decreased | [1][2][3] |
| Hepatocellular Carcinoma (HepG2 cells) | p-Akt | This compound | Significantly decreased | [1][2][3] |
| Breast Cancer Cells | p-PI3K | Tanshinone I | Significantly reduced | [4] |
| Breast Cancer Cells | p-Akt | Tanshinone I | Significantly reduced | [4][5] |
| Breast Cancer Cells | p-mTOR | Tanshinone I | Significantly reduced | [4][5] |
| Ovarian Cancer Cells | p-PI3K | Tanshinone I | Significantly reduced in a dose-dependent manner | [4] |
| Ovarian Cancer Cells | p-Akt | Tanshinone I | Significantly reduced in a dose-dependent manner | [4] |
| Ovarian Cancer Cells | p-mTOR | Tanshinone I | Significantly reduced in a dose-dependent manner | [4] |
| NK cells (co-cultured with breast cancer cells) | p-PI3K | This compound (reversing TGF-β1 inhibition) | Increased (reversed inhibition) | [6] |
Table 2: Effect of this compound on the MAPK Signaling Pathway
| Cell Line/Model | Target Protein | Treatment | Observed Effect on Protein/Phospho-Protein Level | Reference |
| NK cells (co-cultured with breast cancer cells) | p-ERK1/2 | This compound (reversing TGF-β1 inhibition) | Increased (reversed inhibition) | [7][6] |
Table 3: Effect of this compound on the NF-κB Signaling Pathway and Apoptosis-Related Proteins
| Cell Line/Model | Target Protein | Treatment | Observed Effect on Protein/Phospho-Protein Level | Reference |
| Breast Cancer Stem Cells | NF-κBp65 (nuclear) | Tanshinone IIA | Significantly decreased | [8] |
| Animal Model (Atherosclerosis) | p-NF-κB | Tanshinone | Decreased | |
| Prostate and Breast Cancer Cells | Bax | 1-hydroxy-tanshinone IIA | Increased | [9] |
| Prostate and Breast Cancer Cells | Bcl-2 | 1-hydroxy-tanshinone IIA | Decreased | [9] |
| Prostate and Breast Cancer Cells | Cleaved PARP | 1-hydroxy-tanshinone IIA | Increased | [9] |
| Hepatocellular Carcinoma (HepG2 cells) | Bax | This compound | Increased | |
| Hepatocellular Carcinoma (HepG2 cells) | Bcl-2 | This compound | Decreased |
Experimental Protocols
Protocol 1: General Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for performing Western blot analysis to assess the effect of this compound on signaling protein expression and phosphorylation.
1. Cell Culture and Treatment: a. Culture the cells of interest (e.g., HepG2, MCF-7) in appropriate media and conditions until they reach 70-80% confluency. b. Treat the cells with various concentrations of this compound (or a vehicle control) for a predetermined duration.
2. Protein Extraction: a. After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the total protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE: a. Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Primary Antibody Incubation: a. Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Akt, anti-ERK, anti-NF-κB p65) diluted in blocking buffer overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation: a. Wash the membrane three times with TBST for 10 minutes each. b. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
9. Detection: a. Wash the membrane three times with TBST for 10 minutes each. b. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. c. Visualize the protein bands using a chemiluminescence detection system.
10. Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein expression.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Western blot experimental workflow.
References
- 1. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tanshinone I attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The killing effect of Tanshinol on breast cancer cells: insight into the reversion of TGF-𝜷1-mediated suppression of NK cell functions [imrpress.com]
- 8. Tanshinone IIA inhibits breast cancer stem cells growth in vitro and in vivo through attenuation of IL-6/STAT3/NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Tanshinol B Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Tanshinol B stock solutions for various in vitro assays. This document includes information on the physicochemical properties of this compound, recommended procedures for solubilization and storage, and detailed methodologies for common experimental assays.
Physicochemical Properties of this compound
This compound is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen). Accurate preparation of stock solutions requires an understanding of its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₄ | [1] |
| Molecular Weight | 296.32 g/mol | [2] |
| CAS Number | 189290-30-0 | [1] |
| Appearance | Crystalline solid | |
| Solubility | No explicit data found for this compound. Based on related compounds: Soluble in DMSO and ethanol. |
Note on Terminology: The term "Tanshinol" is often used interchangeably in scientific literature with "Danshensu." However, these are distinct chemical compounds. This compound (CAS: 189290-30-0) is a specific tanshinone, while Danshensu (CAS: 76822-21-4) is a phenolic acid. This document will focus on protocols applicable to this compound, but will draw upon data from closely related compounds where specific information for this compound is unavailable.
Preparation of this compound Stock Solutions
The following protocol outlines the recommended procedure for preparing a high-concentration stock solution of this compound for use in in vitro experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Solvent Selection: Due to the lipophilic nature of tanshinones, DMSO is the recommended primary solvent for preparing high-concentration stock solutions.[3] Ethanol can also be used, though solubility may be lower.[3]
-
Calculating the Amount of this compound:
-
To prepare a 10 mM stock solution, weigh out 2.96 mg of this compound.
-
Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 296.32 g/mol * 1000 mg/g
-
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid in dissolution.
-
-
Sterilization:
-
The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a laminar flow hood).
-
If sterility is a concern, the solution can be filtered through a 0.22 µm sterile syringe filter.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Based on data for related compounds, solutions are stable for at least one year at -20°C.[4]
-
Experimental Protocols
The following are detailed protocols for common in vitro assays using this compound. The working concentrations of this compound for cell-based assays typically range from 1 µM to 30 µM.[5]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
-
Cell Seeding: Seed cells in a 6-well plate and grow to 95% confluency.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile 100 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the wounds at 0 hours and 24 hours.
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration. The scratch healing rate can be calculated as: (Width at 0h - Width at 24h) / Width at 0h * 100%.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with 50 µL of Matrigel and incubate for 30 minutes to 1 hour to allow for gelling.
-
Cell Seeding: Seed 1 x 10⁴ cells, pre-treated with this compound for 24 hours, in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing 20% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 12-48 hours.
-
Staining: Remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with 1% crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Signaling Pathways Modulated by Tanshinol and Related Compounds
Tanshinol and its related compounds have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and metastasis.
PI3K/AKT Signaling Pathway
Tanshinol (Danshensu) has been demonstrated to inhibit the PI3K/AKT signaling pathway.[6] This inhibition leads to a reduction in the phosphorylation of PI3K and AKT, which can suppress tumor growth and metastasis.[6]
References
- 1. Tanshinol inhibits growth of malignant melanoma cells via regulating miR-1207-5p/CHPF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tanshinol B (Salvianolic Acid B) Administration in Cardiac Hypertrophy Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload from conditions like hypertension, eventually progressing to heart failure.[1][2] Tanshinol B, also known as Salvianolic acid B, is a major water-soluble bioactive component derived from Salvia miltiorrhiza (Danshen). It has demonstrated significant cardioprotective effects, including the attenuation of cardiac hypertrophy in various preclinical animal models. These application notes provide a comprehensive overview of the experimental use of this compound and related compounds from Salvia miltiorrhiza in studying cardiac hypertrophy, including detailed protocols, quantitative data summaries, and visualizations of the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound (Salvianolic Acid B), Danshensu (a related compound), and Tanshinol Borneol Ester (a derivative) on cardiac hypertrophy in animal models.
Table 1: Effects of this compound (Salvianolic Acid B) and Danshensu on Cardiac Function and Hypertrophic Markers
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Outcome | Reference |
| Basal Intraventricular Pressure Gradient | Aortic Coarctation (Rats) | Salvianolic acid B | Not specified | Significantly reduced at 6 weeks (1.52 vs 1.75 in non-treated) | [3] |
| Left Ventricular Mass | Aortic Coarctation (Rats) | Salvianolic acid B | Not specified | Elevated in coarctation groups | [3] |
| Heart Weight/Body Weight (HW/BW) Ratio | Isoproterenol-induced (Rats) | Danshensu | 3 and 10 mg/kg/d, i.p. | Significantly decreased | [1] |
| Left Ventricular Weight/Body Weight (LVW/BW) Ratio | Isoproterenol-induced (Rats) | Danshensu | 3 and 10 mg/kg/d, i.p. | Significantly decreased | [1] |
| Heart Weight to Body Weight Index | Spontaneously Hypertensive Rats (SHR) | Danshensu | 10 mg/kg/d, i.p. for 6 weeks | Attenuated increase | [4] |
| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Danshensu | 10 mg/kg/d, i.p. for 6 weeks | Decreased (116±7 mmHg vs 145±3 mmHg in control) | [4] |
| Diastolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Danshensu | 10 mg/kg/d, i.p. for 6 weeks | Decreased (87±2 mmHg vs 103±10 mmHg in control) | [4] |
Table 2: Effects of Tanshinol Borneol Ester (DBZ) on Cardiac Structure and Function in a TAC Model
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Outcome | Reference |
| Cardiac Structure & Function | Transverse-Aortic Constriction (TAC) Rats | DBZ | 20 mg/kg, i.p. daily for 8 weeks | No alterations in rats without TAC surgery | [2] |
| Cardiomyocyte Enlargement | TAC Rats & Ang II-treated NRCMs | DBZ | 20 mg/kg (in vivo), 10 µM (in vitro) | Significantly reduced | [2] |
| Hypertrophic Markers | TAC Rats & Ang II-treated NRCMs | DBZ | 20 mg/kg (in vivo), 10 µM (in vitro) | Expression attenuated | [2] |
| Cardiac Remodeling | TAC Rats | DBZ | 20 mg/kg, i.p. daily for 8 weeks | Attenuated | [2] |
Experimental Protocols
Pressure Overload-Induced Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
This model is widely used to mimic the pressure overload seen in conditions like hypertension and aortic stenosis.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats using 0.5%–2% isoflurane in 100% oxygen.[2]
-
Perform a left lateral thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture against a needle of a specific diameter to create a constriction.
-
Remove the needle to allow for controlled pressure overload.
-
Close the thoracic cavity and allow the animal to recover.
-
Administer Tanshinol Borneol Ester (DBZ) at a dose of 20 mg/kg via intraperitoneal injection once daily for 8 weeks.[2]
-
Monitor cardiac function and hypertrophy using echocardiography and histological analysis.
Chemically-Induced Cardiac Hypertrophy (Isoproterenol Administration)
Isoproterenol, a β-adrenergic agonist, is used to induce cardiac hypertrophy.
Animal Model: Male rats.
Procedure:
-
Induce cardiomyopathy by administering isoproterenol (2.5 mg/kg/day, s.c.) for seven consecutive days.[1]
-
From day 4 to day 7 of the isoproterenol treatment, administer Danshensu (3 and 10 mg/kg/day, i.p.).[1]
-
Assess cardiac hypertrophy through measurements of heart weight to body weight (HW/BW) and left ventricular weight to body weight (LVW/BW) ratios.[1]
-
Perform electrocardiography (ECG) to evaluate cardiac function and arrhythmias.[1]
-
Measure serum and myocardial levels of creatine kinase (CK), lactate dehydrogenase (LDH), and malondialdehyde (MDA), as well as superoxide dismutase (SOD) activity.[1]
In Vitro Cardiomyocyte Hypertrophy (Angiotensin II Stimulation)
This protocol is used to study the direct effects of compounds on cardiomyocytes.
Cell Model: Neonatal Rat Cardiomyocytes (NRCMs).
Procedure:
-
Isolate NRCMs from 1-2 day old Sprague-Dawley rat pups.
-
Culture the isolated cardiomyocytes.
-
Induce hypertrophy by treating the cells with Angiotensin II (Ang II) for 24 hours.[2]
-
Co-treat the cells with a safe concentration of Tanshinol Borneol Ester (DBZ), for example, 10 μM.[2]
-
Measure cell size using fluorescein isothiocyanate-phalloidin staining to assess the extent of hypertrophy.[2]
-
Analyze the expression of hypertrophic markers using techniques like Western blotting and RT-qPCR.
Signaling Pathways and Mechanisms of Action
Compounds derived from Salvia miltiorrhiza have been shown to ameliorate cardiac hypertrophy through multiple signaling pathways. Below are diagrams illustrating these pathways.
Caption: mTOR/β-TrCP/NRF2 signaling pathway in cardiac hypertrophy.
Caption: Calcineurin/NFATc3 signaling pathway in cardiac hypertrophy.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Antioxidant and cardioprotective effects of Danshensu (3-(3, 4-dihydroxyphenyl)-2-hydroxy-propanoic acid from Salvia miltiorrhiza) on isoproterenol-induced myocardial hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Compound, Tanshinol Borneol Ester, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraventricular pressure gradients change during the development of left ventricular hypertrophy: Effect of salvianolic acid B and beta-blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular protection with danshensu in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Molecular Docking Simulation of Tanshinol B with Target Proteins
Introduction
Tanshinol B, also known as Danshensu, is a water-soluble phenolic acid compound extracted from the root of Salvia miltiorrhiza (Danshen). It is recognized for its significant cardioprotective effects, including the protection of vascular endothelial cells and the alleviation of myocardial fibrosis.[1][2] Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex. This technique is instrumental in drug discovery for identifying potential molecular targets and elucidating the mechanism of action of bioactive compounds like this compound. These notes provide an overview and protocol for performing molecular docking simulations to investigate the interactions between this compound and its potential protein targets.
Key Protein Targets and Biological Context
Research has identified several key protein targets for this compound, primarily implicated in cardiovascular diseases and inflammatory processes. Molecular docking studies help to quantify the binding affinity and visualize the specific interactions with these targets.
-
Extracellular Signal-Regulated Kinase 2 (ERK2): ERK2 is a critical component of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3][4] this compound has been shown to target ERK2, alleviating ischemia-induced myocardial fibrosis by disturbing its autophosphorylation.[2] Docking studies can reveal the precise binding mode of this compound within the ERK2 active site.
-
Matrix Metalloproteinase-9 (MMP-9): MMPs are a family of enzymes responsible for degrading the extracellular matrix and are involved in processes like tumor invasion and angiogenesis.[5][6] this compound and related compounds have been investigated for their effects on MMP-9, suggesting a role in modulating tissue remodeling.[7][8] Docking simulations can clarify the inhibitory mechanism by showing how this compound interacts with the catalytic domain of MMP-9.[9]
-
Other Potential Targets: Network pharmacology and experimental studies have suggested other potential targets for this compound and related compounds, including proteins involved in the PI3K/Akt signaling pathway and those related to oxidative stress.[1][7][10][11]
Quantitative Data Summary
The binding affinity, typically represented as a docking score in kcal/mol, indicates the strength of the interaction between the ligand and the protein. A more negative score suggests a stronger binding. The following table summarizes representative docking scores and key interacting residues for this compound with its targets.
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| NadR protein | 5AIP_B | This compound | -7.61 | Leu21, Leu44, Arg18, Arg40, Arg43, Asp36, Tyr115 | [12] |
| ERK2 | (Homology Model) | This compound | Not specified | Not specified | [2] |
| MMP-9 | 1QIB / 5I12 | Tannic Acid* | Not specified | Residues 179-190, 126-136 | [13] |
*Note: Data for a structurally related polyphenol, Tannic Acid, is included to illustrate typical interacting regions in MMP-9, as specific docking data for this compound with MMP-9 was not available in the search results.
Detailed Protocol: Molecular Docking using AutoDock Vina
This protocol outlines the standard procedure for performing a molecular docking simulation with this compound as the ligand and a target protein using AutoDock Vina, a widely used open-source docking program.[14][15]
1. Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public database like the Protein Data Bank (RCSB PDB).[16] Ensure the structure is of high resolution and relevant to the study.
-
Clean the Protein: Load the PDB file into a molecular visualization tool such as UCSF Chimera or BIOVIA Discovery Studio.[17][18] Remove all non-essential molecules, including water, co-crystallized ligands, and any duplicate protein chains.[16][17]
-
Prepare for Docking: Use AutoDock Tools (ADT) to prepare the protein.[15][16] This involves:
2. Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL format.[16]
-
Convert and Prepare: Use a tool like Open Babel or PyMOL to convert the structure to PDB format if necessary.[16]
-
Prepare for Docking: Load the ligand PDB file into AutoDock Tools.[17]
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format (ligand.pdbqt).[17]
-
3. Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space on the receptor where the docking algorithm will search for binding poses.[15]
-
Set Grid Parameters: In ADT, load the prepared protein and ligand.[16] Center the grid box on the known active site of the protein or, for blind docking, encompass the entire protein surface.[14] Adjust the dimensions (x, y, z) of the box to ensure it is large enough to accommodate the ligand.[18] Note the center coordinates and dimensions.
4. Configuration and Execution of AutoDock Vina
-
Create Configuration File: Create a text file named config.txt.[16][17] This file specifies the input files and grid parameters.
-
Run Vina: Open a command-line terminal, navigate to the directory containing your files, and execute Vina using the command:[16] vina --config config.txt
5. Analysis of Results
-
Examine Log File: The log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses.[16]
-
Visualize Interactions: Load the receptor PDBQT (protein.pdbqt) and the output file (results.pdbqt) into a visualization tool like PyMOL or BIOVIA Discovery Studio.[14] Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein for the best-scoring pose.[17]
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in a typical molecular docking simulation.
Caption: Workflow for a standard molecular docking simulation.
Signaling Pathway Context
This compound can modulate signaling pathways by interacting with key proteins. The diagram below shows its inhibitory effect on the ERK pathway, which is crucial in cell signaling related to fibrosis and proliferation.
Caption: Inhibition of the ERK2 signaling pathway by this compound.
References
- 1. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinol alleviates ischemia-induced myocardial fibrosis via targeting ERK2 and disturbing the intermolecular autophosphorylation of ERK2Thr188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Natural Product Inhibitors against Matrix Metalloproteinase 9 Using Quantum Mechanical Fragment Molecular Orbital-Based Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer [mdpi.com]
- 7. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone I, a new EZH2 inhibitor restricts normal and malignant hematopoiesis through upregulation of MMP9 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]
- 10. A Novel Compound, Tanshinol Borneol Ester, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The killing effect of Tanshinol on breast cancer cells: insight into the reversion of TGF-𝜷1-mediated suppression of NK cell functions [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular interactions of tannic acid and matrix metalloproteinases 2 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. scribd.com [scribd.com]
- 18. 2.5. Molecular docking with Autodock Vina [bio-protocol.org]
Application Notes and Protocols: Measuring Cell Migration with Tanshinol B using the Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in embryonic development, tissue regeneration, and immune responses. However, aberrant cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The Transwell assay, also known as the Boyden chamber assay, is a widely used and versatile in vitro method to quantify the migratory and invasive potential of cells. This application note provides a detailed protocol for utilizing the Transwell assay to investigate the effects of Tanshinol B, a bioactive compound derived from Salvia miltiorrhiza, on cell migration.
This compound has garnered significant interest in pharmacological research for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Notably, research has demonstrated that this compound can modulate cell migration in a cell-type-specific manner. For instance, it has been shown to inhibit the migration and invasion of hepatocellular carcinoma cells, while promoting the migration of trophoblast cells.[1][2] This highlights the importance of empirical investigation into its effects on specific cell types of interest.
This document will provide a comprehensive guide for researchers to design and execute Transwell migration assays with this compound, including detailed protocols, data interpretation, and an overview of the underlying signaling pathways.
Data Presentation: Quantitative Analysis of this compound on Cell Migration
The effect of this compound on cell migration is dose-dependent and varies between cell types. Below are tables summarizing the quantitative effects of this compound on the migration of hepatocellular carcinoma (HepG2) cells and human trophoblast (HTR-8/SVneo) cells as determined by Transwell assays.
Table 1: Inhibitory Effect of this compound on Hepatocellular Carcinoma (HepG2) Cell Invasion
| This compound Concentration (µM) | Number of Invading Cells (Mean ± SD) | Percentage of Invasion Inhibition (%) |
| 0 (Control) | 250 ± 15 | 0 |
| 1 | 210 ± 12 | 16 |
| 5 | 155 ± 10 | 38 |
| 10 | 95 ± 8 | 62 |
| 20 | 50 ± 5 | 80 |
| 30 | 25 ± 4 | 90 |
Data is hypothetical and representative of trends observed in published studies. Actual results may vary.
Table 2: Promotive Effect of this compound on Human Trophoblast (HTR-8/SVneo) Cell Invasion
| This compound Concentration (µM) | Number of Invading Cells (Mean ± SD) | Percentage of Invasion Promotion (%) |
| 0 (Control) | 100 ± 9 | 0 |
| 1 | 125 ± 11 | 25 |
| 5 | 160 ± 14 | 60 |
| 10 | 210 ± 18 | 110 |
| 20 | 180 ± 15 | 80 |
| 30 | 150 ± 12 | 50 |
Data is hypothetical and representative of trends observed in published studies. Actual results may vary.
Experimental Protocols
Protocol 1: Transwell Migration Assay to Measure Inhibition of Cancer Cell Migration by this compound
This protocol is optimized for assessing the inhibitory effect of this compound on the migration of cancer cells, such as HepG2.
Materials:
-
24-well Transwell® inserts (8 µm pore size)
-
24-well cell culture plates
-
Hepatocellular carcinoma cells (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium (e.g., DMEM)
-
This compound stock solution (dissolved in DMSO)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
Procedure:
-
Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.
-
Cell Starvation: The day before the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours. This enhances the chemotactic response.
-
Preparation of Transwell Inserts: Rehydrate the Transwell inserts by adding 100 µL of serum-free medium to the upper chamber and 600 µL to the lower chamber. Incubate at 37°C for 1-2 hours.
-
Preparation of Chemoattractant: Prepare the chemoattractant solution by adding complete medium (containing 10-20% FBS) to the lower wells of the 24-well plate (600 µL per well).
-
Cell Harvesting and Seeding:
-
Trypsinize the starved cells and resuspend them in serum-free medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL in serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 30 µM). The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.
-
Remove the rehydration medium from the Transwell inserts and seed 100 µL of the cell suspension (containing 1 x 10^4 cells) into the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours. The optimal incubation time should be determined empirically for the specific cell line.
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes at room temperature.
-
Staining:
-
Gently wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15-30 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Capture images from at least five random fields per insert.
-
Count the number of migrated cells per field manually or using image analysis software (e.g., ImageJ).
-
Calculate the average number of migrated cells per condition.
-
Protocol 2: Transwell Invasion Assay
To assess the effect of this compound on cell invasion, the Transwell insert membrane is coated with a basement membrane extract (e.g., Matrigel®).
Additional Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Cold, serum-free medium
Procedure:
-
Coating of Transwell Inserts:
-
Thaw the basement membrane matrix on ice overnight.
-
Dilute the matrix with cold, serum-free medium according to the manufacturer's instructions.
-
Add 50-100 µL of the diluted matrix to the upper chamber of the Transwell inserts, ensuring the entire surface is covered.
-
Incubate at 37°C for at least 4-6 hours to allow for gelation.
-
-
Proceed with the Transwell Migration Assay Protocol: Follow steps 3-10 of Protocol 1, seeding the cells on top of the solidified matrix. The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-48 hours).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the Transwell assay for cell migration.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
References
Application Note: Quantitative Determination of VEGF Levels Following Tanshinol B Treatment Using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that stimulates vasculogenesis and angiogenesis. It acts as a potent mitogen for endothelial cells, playing crucial roles in normal physiological processes such as embryonic development and wound healing, as well as in pathological conditions like tumor growth and metastasis.[1] The quantification of VEGF levels is therefore critical in many areas of biological research, particularly in cancer biology and the development of pro-angiogenic or anti-angiogenic therapies.
Tanshinol B, a derivative of a compound isolated from Salvia miltiorrhiza, has been investigated for its effects on angiogenesis. Studies on related compounds, such as Tanshinol borneol ester (DBZ), have shown that they can promote angiogenesis by enhancing the cellular levels of VEGF and its receptor, VEGFR2.[2][3][4] This is achieved, in part, through the activation of the Akt and MAPK signaling pathways.[2][3] This application note provides a detailed protocol for measuring secreted VEGF levels in cell culture supernatants after treatment with this compound using a quantitative sandwich ELISA.
Principle of the Assay This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human VEGF-A.[5] Standards, controls, and samples are added to the wells, allowing any VEGF-A present to bind to the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for human VEGF-A is added to "sandwich" the captured VEGF.[5][6] Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin.[5] A final wash removes unbound streptavidin-HRP. A substrate solution is then added, which develops color in proportion to the amount of VEGF-A bound in the initial step.[7] The reaction is terminated by the addition of a stop solution, and the optical density is measured at 450 nm.
Experimental Protocol
1. Materials and Reagents
A typical Human VEGF-A ELISA kit contains the following components.[1][5][8] Note that specific contents may vary by manufacturer.
-
VEGF Microplate (96 wells): Pre-coated with anti-human VEGF antibody.
-
Recombinant Human VEGF Standard: Lyophilized.
-
Biotinylated anti-Human VEGF Antibody: Concentrated.
-
HRP-Streptavidin Concentrate.
-
Assay Diluent / Sample Diluent.
-
Wash Buffer Concentrate (20x).
-
TMB One-Step Substrate Reagent.
-
Stop Solution.
-
Adhesive Plate Sealers.
Materials Required But Not Provided:
-
This compound (for cell treatment).
-
Appropriate cell line and cell culture reagents.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and pipette tips.
-
Deionized or distilled water.
-
Graduated cylinders and beakers for reagent preparation.
-
Tubes for standard dilutions.
-
Microplate shaker (optional, but recommended).
2. Reagent Preparation
All reagents should be brought to room temperature (18-25°C) before use.[9]
-
1x Wash Buffer: If crystals have formed in the concentrate, warm the bottle gently until they have completely dissolved. Dilute the 20x Wash Buffer Concentrate 1:20 with deionized water. For example, add 50 mL of concentrate to 950 mL of water to prepare 1000 mL of 1x Wash Buffer.[5][10]
-
1x Biotin-Conjugate Antibody: Dilute the concentrated biotin-conjugate to the working concentration specified in the kit manual using the appropriate Assay Buffer. This should be prepared shortly before use.[5]
-
1x Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP to the working concentration specified in the kit manual using the appropriate Assay Buffer. This should be prepared shortly before use.[5]
-
Human VEGF Standard Curve:
-
Reconstitute the lyophilized Human VEGF Standard with the volume of distilled water or Sample Diluent stated on the vial label to create a stock solution (e.g., 2000 pg/mL).[1][5] Allow it to sit for 10-30 minutes to ensure complete solubilization, mixing gently.[1][5]
-
Label a series of microcentrifuge tubes for serial dilutions (e.g., S1 to S7).
-
Prepare the highest standard (e.g., 1000 pg/mL) by diluting the stock solution. For example, pipette 225 µL of Sample Diluent and 225 µL of the stock solution into the first tube (S1) and mix.[5]
-
Perform 2-fold serial dilutions by transferring 225 µL from the previous tube into the next tube containing 225 µL of Sample Diluent, mixing thoroughly at each step.[5]
-
The Sample Diluent serves as the zero standard (0 pg/mL).[5]
-
3. Sample Preparation (Cell Culture Supernatants)
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (e.g., DMSO) if applicable.
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
-
Collect the cell culture medium from each well.
-
Centrifuge the collected supernatants at 1500-3000 rpm for 15-20 minutes at 4°C to pellet any cells and debris.[7][11]
-
Transfer the clear supernatant to a new, clean tube. Samples can be assayed immediately or aliquoted and stored at -20°C or -80°C for future use.[5][11] Avoid repeated freeze-thaw cycles.[5][12]
4. Assay Procedure
-
Determine the number of wells required for standards, controls, and samples. It is recommended to run all in duplicate.[9][10]
-
Add 100 µL of Assay Diluent to the appropriate wells.
-
Add 100 µL of each standard, control, and sample supernatant into the respective wells.
-
Cover the plate with an adhesive sealer and incubate for 2 hours at room temperature.[1][9]
-
Aspirate each well and wash, repeating the process 4-5 times with 300-400 µL of 1x Wash Buffer per well.[5][9] After the final wash, remove any remaining Wash Buffer by inverting the plate and tapping it firmly against clean paper towels.[5]
-
Add 100 µL of the diluted Biotin-Conjugate Antibody to each well.
-
Cover with a new adhesive sealer and incubate for 1 hour at room temperature.[9]
-
Repeat the wash step as described in step 5.
-
Add 100 µL of the diluted Streptavidin-HRP solution to each well.
-
Cover and incubate for 1 hour at room temperature.
-
Repeat the wash step as described in step 5.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.
Data Presentation
The concentration of VEGF in the samples is determined by interpolating their OD values from the standard curve. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | Mean OD at 450 nm |
| 1000 | 2.458 |
| 500 | 1.812 |
| 250 | 1.055 |
| 125 | 0.589 |
| 62.5 | 0.315 |
| 31.3 | 0.182 |
| 15.6 | 0.110 |
| 0 | 0.051 |
Table 2: Example Results of this compound Treatment on VEGF Secretion
| Treatment Group | VEGF Concentration (pg/mL) | Standard Deviation |
| Control (0 µM) | 150.4 | ± 12.5 |
| This compound (1 µM) | 225.8 | ± 18.2 |
| This compound (5 µM) | 410.2 | ± 25.6 |
| This compound (10 µM) | 580.7 | ± 35.1 |
Visualizations
Caption: Experimental workflow for measuring VEGF levels after this compound treatment.
Caption: Proposed signaling pathway for this compound-induced VEGF expression.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novamedline.com [novamedline.com]
- 6. bmgrp.com [bmgrp.com]
- 7. sinogeneclon.com [sinogeneclon.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lifetechindia.com [lifetechindia.com]
- 11. fn-test.com [fn-test.com]
- 12. abcam.com [abcam.com]
Application Notes and Protocols: In vivo Matrigel Plug Assay for Angiogenesis with Tanshinol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions. The in vivo Matrigel plug assay is a widely utilized method to quantitatively assess pro- and anti-angiogenic compounds. Matrigel, a basement membrane extract, provides a scaffold for endothelial cells to invade, proliferate, and form new vascular networks in response to angiogenic stimuli. Tanshinol B, a water-soluble derivative of tanshinone isolated from Salvia miltiorrhiza, and its derivatives like Tanshinol borneol ester (DBZ), have demonstrated significant pro-angiogenic properties, making them promising candidates for therapeutic angiogenesis in conditions such as ischemic diseases.[1] This document provides detailed protocols for utilizing the in vivo Matrigel plug assay to evaluate the angiogenic potential of this compound.
Data Presentation
The following table summarizes representative quantitative data from an in vivo Matrigel plug assay evaluating the pro-angiogenic effects of this compound. This data is illustrative and based on findings that demonstrate a significant increase in neovascularization with this compound derivatives.[1]
| Treatment Group | Hemoglobin Content (mg/g of Matrigel plug) (Mean ± SD) | CD31-Positive Area (μm²) (Mean ± SD) | p-value (vs. Vehicle) |
| Negative Control (PBS) | 0.5 ± 0.1 | 1500 ± 300 | < 0.01 |
| Vehicle Control (DMSO) | 0.6 ± 0.2 | 1650 ± 350 | - |
| This compound (10 mg/kg) | 2.5 ± 0.5 | 7500 ± 800 | < 0.01 |
| This compound (20 mg/kg) | 4.2 ± 0.7 | 12500 ± 1200 | < 0.001 |
Experimental Protocols
In Vivo Matrigel Plug Assay Protocol
This protocol details the procedure for evaluating the pro-angiogenic activity of this compound using the in vivo Matrigel plug assay in a murine model.
Materials:
-
Growth Factor Reduced Matrigel
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Vehicle (e.g., DMSO)
-
C57BL/6 mice (6-8 weeks old)
-
Ice
-
Insulin syringes with 25-27 gauge needles
-
Surgical tools (scissors, forceps)
-
4% Paraformaldehyde (PFA) in PBS
-
Drabkin's reagent for hemoglobin quantification
-
Reagents and antibodies for immunohistochemistry (see protocol 2)
Procedure:
-
Preparation of Matrigel Mixtures:
-
Thaw Growth Factor Reduced Matrigel on ice overnight at 4°C.
-
On the day of the experiment, keep Matrigel and all related solutions on ice to prevent premature polymerization.
-
Prepare the following treatment groups in sterile microcentrifuge tubes on ice:
-
Negative Control: 500 µL Matrigel + 50 µL sterile PBS
-
Vehicle Control: 500 µL Matrigel + 50 µL Vehicle (e.g., 0.1% DMSO in PBS)
-
This compound Groups: 500 µL Matrigel + 50 µL of this compound solution in vehicle at desired concentrations (e.g., to achieve final doses of 10 mg/kg and 20 mg/kg).
-
-
Gently mix each solution by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Subcutaneous Injection:
-
Anesthetize the C57BL/6 mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the dorsal flank of each mouse.
-
Using a pre-chilled insulin syringe, draw up 0.5 mL of the Matrigel mixture.
-
Inject the Matrigel mixture subcutaneously into the dorsal flank. The Matrigel will form a solid plug as it warms to body temperature.
-
House the mice under standard conditions for 7-14 days.
-
-
Matrigel Plug Excision and Processing:
-
After the designated time period, euthanize the mice.
-
Make a small incision in the skin overlying the Matrigel plug.
-
Carefully dissect the plug from the surrounding tissue.
-
For hemoglobin quantification, weigh the plug and proceed immediately to the hemoglobin assay (Protocol 3).
-
For histological analysis, fix the plug in 4% PFA overnight at 4°C. After fixation, process the plug for paraffin embedding.
-
Immunohistochemistry for CD31 Staining Protocol
This protocol describes the staining of endothelial cells within the Matrigel plug using an antibody against CD31 (PECAM-1).
Materials:
-
Paraffin-embedded Matrigel plug sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-mouse CD31 antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488) or an enzyme (e.g., HRP)
-
DAPI for nuclear counterstaining (for fluorescence)
-
DAB substrate kit (for HRP)
-
Mounting medium
-
Microscope (fluorescence or bright-field)
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.
-
-
Blocking:
-
Incubate the sections with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections with PBS.
-
Incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
-
Detection and Visualization:
-
For fluorescence: Wash with PBS and counterstain with DAPI. Mount with a fluorescence mounting medium.
-
For chromogenic detection: Wash with PBS and incubate with DAB substrate until the desired stain intensity develops. Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify the CD31-positive area using image analysis software like ImageJ.
-
Hemoglobin Quantification Protocol (Drabkin's Method)
This protocol outlines the measurement of hemoglobin content within the Matrigel plug as an indicator of blood vessel formation.
Materials:
-
Excised Matrigel plugs
-
Drabkin's reagent
-
Distilled water
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Homogenization:
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
-
Hemoglobin Measurement:
-
Centrifuge the homogenate to pellet the debris.
-
Transfer the supernatant to a new tube.
-
Add an aliquot of the supernatant to Drabkin's reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the hemoglobin concentration using a standard curve generated with known concentrations of hemoglobin.
-
Normalize the hemoglobin content to the weight of the Matrigel plug (mg/g).
-
Visualizations
Experimental Workflow
Caption: Workflow of the in vivo Matrigel plug assay with this compound.
This compound Signaling Pathway in Angiogenesis
Caption: this compound promotes angiogenesis via Akt and MAPK signaling pathways.[1]
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Tanshinol B Solubility
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth information for improving the aqueous solubility of Tanshinol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
Based on studies with structurally similar tanshinones, two highly effective methods for enhancing the aqueous solubility of poorly soluble drugs like this compound are:
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.
-
Cyclodextrin Inclusion Complexation: This method encapsulates the hydrophobic drug molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide, thereby increasing its apparent water solubility.
Q3: How much can I expect the solubility to increase with these methods?
While specific data for this compound is limited, studies on Tanshinone IIA, a closely related compound, provide a strong indication of the potential for significant solubility enhancement. For instance, complexation of Tanshinone IIA with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase its aqueous solubility by 17-fold[2]. Solid dispersion techniques have also demonstrated a significant increase in the dissolution rate and solubility of various tanshinones[1][3].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of solid dispersion. | Inefficient mixing or improper solvent selection during preparation. | Ensure thorough mixing of this compound and the polymer. If using a solvent-based method, select a solvent that effectively dissolves both components. |
| Precipitation of this compound during aqueous dilution. | The formulation has reached its saturation solubility. | Increase the ratio of the carrier (e.g., polymer or cyclodextrin) to this compound. Consider using a combination of solubilization techniques. |
| Inconsistent results in solubility enhancement. | Variability in the experimental protocol. | Strictly adhere to the optimized protocols for temperature, stirring speed, and drying conditions. Ensure consistent quality of raw materials. |
| Phase separation or crystallization upon storage. | The amorphous solid dispersion is thermodynamically unstable and reverting to a crystalline form. | Incorporate a stabilizing agent into the formulation. Ensure the final product is stored in a cool, dry place away from moisture. |
Quantitative Data on Solubility Enhancement of Related Tanshinones
The following tables summarize the solubility enhancement data for tanshinones from various studies, which can serve as a reference for formulating this compound.
Table 1: Cyclodextrin Inclusion Complexation of Tanshinone IIA
| Cyclodextrin | Molar Ratio (Drug:CD) | Method | Solubility Increase | Reference |
| HP-β-CD | 1:1 | Coevaporation | 17-fold | [2] |
| β-CD | 1:7 (w/w) | Saturated Aqueous Solution | - | [4] |
Table 2: Solid Dispersion of Tanshinones
| Drug | Carrier | Drug:Carrier Ratio (w/w) | Method | Outcome | Reference |
| Tanshinone IIA | Poloxamer 188 | 1:4, 1:6, 1:8 | Melting | Significantly increased solubility and dissolution | [3] |
| Cryptotanshinone | PVP K30 | 1:4, 1:6, 1:8 | Solvent Evaporation | Significantly increased solubility and dissolution | [5] |
| Tanshinone IIA | Poloxamer 188 | - | Planetary Ball Mill | Significantly enhanced drug solubility and dissolution | [6] |
| Tanshinone IIA | Nano-CaCO3 & Poloxamer 188 | - | Spray Drying | Improved dissolution rate | [7][8] |
Experimental Protocols
Here are detailed methodologies for two key experiments to enhance the solubility of tanshinones, which can be adapted for this compound.
Protocol 1: Preparation of Solid Dispersion by the Melting Method
This protocol is based on the preparation of a Tanshinone IIA solid dispersion with Poloxamer 188.
Materials:
-
This compound
-
Poloxamer 188
-
Water bath or heating mantle
-
Mortar and pestle
-
Sieve (e.g., 60 mesh)
Procedure:
-
Weigh the desired amounts of this compound and Poloxamer 188 to achieve drug-to-carrier weight ratios of 1:4, 1:6, and 1:8[3].
-
Place the Poloxamer 188 in a suitable container and heat it in a water bath to its melting point (approximately 52-57°C)[3].
-
Once the Poloxamer 188 is completely melted, add the this compound powder to the molten carrier.
-
Stir the mixture continuously until a homogenous solution is formed.
-
Remove the container from the heat source and allow the mixture to cool down to room temperature to solidify.
-
Once solidified, grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a 60-mesh sieve to ensure uniformity[3].
-
Store the final product in a desiccator to protect it from moisture.
Protocol 2: Preparation of Cyclodextrin Inclusion Complex by the Coevaporation Method
This protocol is adapted from the preparation of a Tanshinone IIA inclusion complex with HP-β-CD[2].
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Prepare a 1:1 molar ratio of this compound and HP-β-CD[2].
-
Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
In a separate container, dissolve the HP-β-CD in deionized water.
-
Add the ethanolic solution of this compound dropwise to the aqueous solution of HP-β-CD while stirring continuously.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 2 hours) to facilitate complex formation[4].
-
Remove the solvent from the mixture using a rotary evaporator at a controlled temperature (e.g., 50°C)[4].
-
Dry the resulting solid product in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried inclusion complex into a fine powder and store it in a desiccator.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing and evaluating solubility-enhanced this compound formulations.
Signaling Pathway of this compound
This compound has been shown to exert its anti-cancer effects by regulating the PI3K-AKT signaling pathway[9].
Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. An attempt to stabilize tanshinone IIA solid dispersion by the use of ternary systems with nano-CaCO3 and poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Tanshinol B stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common issues encountered with the stability of Tanshinol B in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
A1: this compound is a bioactive diterpenoid quinone isolated from the medicinal plant Salvia miltiorrhiza (Danshen). Its chemical structure contains a quinone moiety, which is susceptible to chemical modifications that can affect its stability in aqueous environments like cell culture media.
Q2: Is this compound stable in cell culture media?
A2: Based on studies of structurally related tanshinones, it is highly probable that this compound exhibits limited stability in typical cell culture media. Research on other tanshinones, such as Tanshinone I and Tanshinone IIA, has shown that these compounds can degrade in aqueous solutions over a 24-hour period[1][2]. The degradation of Tanshinone IIA has been shown to be influenced by factors such as temperature and light[3][4]. Given the shared chemical scaffold, similar instability is expected for this compound.
Q3: What are the primary factors that can affect the stability of this compound in my experiments?
A3: The main factors influencing the stability of this compound in cell culture are likely to be:
-
pH of the media: The pH of the culture medium can significantly impact the stability of phenolic and quinone compounds.
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate the degradation of tanshinones[3][4].
-
Exposure to light: Tanshinone IIA has been reported to be unstable in the presence of light[3][4]. Therefore, it is crucial to protect this compound solutions from light.
-
Presence of reactive oxygen species (ROS): Cell culture media and cellular metabolic processes can generate ROS, which may contribute to the degradation of this compound.
-
Interactions with media components: Components of the cell culture media, such as amino acids or reducing agents, could potentially interact with and degrade this compound.
Q4: How can I prepare a stock solution of this compound for my cell culture experiments?
A4: Due to its lipophilic nature, this compound has low water solubility. A common practice is to dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution[1]. It is recommended to prepare high-concentration stock solutions (e.g., 10-100 mM) to minimize the volume of organic solvent added to the cell culture, which can be toxic to cells. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light by using amber vials or wrapping the container in aluminum foil[5].
Q5: What are the potential consequences of this compound degradation in my experiments?
A5: The degradation of this compound can lead to several issues:
-
Inaccurate assessment of biological activity: If the compound degrades over the course of the experiment, the observed biological effects may not be attributable to the parent compound alone, but also to its degradation products.
-
Variability in experimental results: Inconsistent degradation rates between experiments can lead to poor reproducibility of your results.
-
Unexpected cytotoxicity: The degradation products of this compound may have different toxicological profiles than the parent compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in the cell culture medium. | 1. Prepare fresh working solutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen stock. 2. Minimize incubation time: If possible, design your experiments with shorter incubation times to reduce the extent of degradation. 3. Protect from light: Keep your plates and solutions protected from light during incubation and handling. 4. Perform a stability check: Analyze the concentration of this compound in your cell culture medium over the time course of your experiment using HPLC. |
| High variability between replicate experiments | Inconsistent handling and storage of this compound solutions. | 1. Standardize solution preparation: Ensure that the stock solution is prepared and stored consistently. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 2. Control for light exposure: Use consistent light-protection measures for all experiments. 3. Use fresh media: Prepare or use fresh cell culture medium for each experiment to ensure consistent composition. |
| Unexpected cytotoxicity observed | Formation of toxic degradation products. | 1. Test the toxicity of the vehicle control: Ensure that the concentration of the solvent (e.g., DMSO) is not causing cytotoxicity. 2. Analyze for degradation products: If possible, use analytical techniques like LC-MS to identify potential degradation products in your culture medium. 3. Reduce incubation time: Shorter exposure to the compound may mitigate the formation of toxic byproducts. |
| Precipitation of this compound in the culture medium | Low aqueous solubility of this compound. | 1. Check the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your cell line (typically <0.5%). 2. Prepare dilutions serially: When preparing working solutions, perform serial dilutions in the culture medium with thorough mixing at each step. 3. Visually inspect for precipitates: Before adding the solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, the solution should be remade. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary, but prolonged heating should be avoided.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Tanshinone Analysis
This protocol is a general guideline adapted from methods used for other tanshinones and may require optimization for this compound[6][7].
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of methanol and water (both containing 0.5% acetic acid) is often effective.
-
Example gradient: Start with a higher proportion of the aqueous phase and gradually increase the organic phase.
Procedure:
-
Sample Preparation:
-
Collect aliquots of the cell culture medium containing this compound at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Centrifuge the samples to remove any cells or debris.
-
The supernatant can be directly injected or may require a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering media components.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Set the UV detection wavelength (a wavelength scan should be performed to determine the optimal wavelength for this compound, but a starting point could be around 254 nm or 270 nm, which are common for tanshinones).
-
Inject the prepared samples and a standard curve of known this compound concentrations.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound in each sample.
-
Determine the concentration of this compound at each time point using the standard curve.
-
Calculate the percentage of this compound remaining over time to assess its stability.
-
Signaling Pathway and Workflow Diagrams
This compound and the PI3K/Akt Signaling Pathway
Tanshinol has been reported to inhibit the PI3K/Akt signaling pathway, which is a critical pathway involved in cell survival, proliferation, and growth[8][9]. The degradation of this compound could potentially alter its inhibitory effect on this pathway.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
Experimental Workflow for Stability Assessment
The following workflow outlines the steps to assess the stability of this compound in cell culture media.
References
- 1. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. asianpubs.org [asianpubs.org]
- 7. inha.elsevierpure.com [inha.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tanshinol B Extraction from Danshen (Salvia miltiorrhiza)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Tanshinol B and other tanshinones from Danshen. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of bioactive compounds in Danshen? A1: The primary bioactive constituents in Salvia miltiorrhiza are broadly classified into two groups: the lipophilic (fat-soluble) tanshinones and the hydrophilic (water-soluble) salvianolic acids.[1][2] this compound belongs to the tanshinone category.
Q2: Which extraction methods are commonly used for tanshinones? A2: Common methods include conventional solvent extraction (like heat reflux and maceration), ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) with CO2.[1][2] Advanced techniques like pressurized liquid extraction (PLE) and cloud point extraction (CPE) are also being explored.[1][3][4]
Q3: Why is method selection important for tanshinone extraction? A3: The choice of extraction method is critical as it can significantly impact the yield, purity, and stability of the extracted tanshinones.[1] Some compounds, like Tanshinone IIA, are heat-sensitive, making methods that minimize thermal degradation, such as UAE and SFE, potentially more suitable than prolonged heat reflux.[1][2]
Q4: What are the key factors that influence the extraction yield of this compound? A4: Several factors can affect the extraction yield, including the choice of solvent, solvent-to-solid ratio, extraction temperature, extraction time, and the physical state of the plant material (e.g., particle size). For methods like UAE and MAE, ultrasonic frequency and microwave power are also critical parameters.[5][6]
Q5: How can I analyze and quantify the amount of this compound in my extract? A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of this compound and other tanshinones.[3][7] HPLC systems are typically equipped with a UV or photodiode array (PDA) detector. For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (HPLC-MS).[8]
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the possible causes and how can I improve it? A1: Low yield can stem from several factors:
-
Inappropriate Solvent: Tanshinones are lipophilic, so polar solvents like water are less effective. Ethanol and methanol generally provide higher yields.[8] For SFE, using a co-solvent like ethanol with supercritical CO2 is crucial.[9]
-
Suboptimal Parameters: Ensure your extraction time, temperature, and solvent-to-solid ratio are optimized. For instance, in cloud point extraction, a solid-to-liquid ratio of 1 g/20 mL was found to be optimal.[10]
-
Inefficient Extraction Method: Conventional methods like maceration can be slow and inefficient.[1] Consider switching to a more advanced method like UAE or MAE, which can significantly improve extraction efficiency in a shorter time.[1][2]
-
Degradation: Tanshinones can be sensitive to heat and light. Prolonged exposure to high temperatures during extraction can lead to degradation. Methods with shorter extraction times, like MAE (e.g., 2 minutes), can mitigate this.[11]
Q2: The purity of my extract is poor, with many co-extracted impurities. How can I resolve this? A2: Co-extraction of impurities is a common issue. Here are some strategies to improve purity:
-
Solvent Selection: The polarity of the solvent determines which compounds are extracted. Using a solvent with optimal polarity for tanshinones can help minimize the extraction of unwanted compounds.
-
Purification Steps: Crude extracts often require further purification. Techniques like column chromatography with macroporous resins or high-speed counter-current chromatography (HSCCC) can effectively separate tanshinones from impurities.[2][12][13][14]
-
Pre-treatment of Plant Material: Pre-washing the Danshen powder with a non-polar solvent like n-hexane can remove some highly lipophilic impurities before the main extraction.
-
Solid-Phase Extraction (SPE): SPE can be used for the clean-up and preconcentration of the extract before HPLC analysis, which improves both purity and detection limits.[15]
Q3: I am observing degradation of my target compounds during the extraction process. What can I do to prevent this? A3: Degradation is often caused by excessive heat or prolonged exposure to the extraction solvent.
-
Use a Milder Extraction Method: SFE and UAE are performed at lower temperatures compared to traditional reflux extraction, which helps in preventing thermal degradation of this compound.[1][2]
-
Reduce Extraction Time: Methods like MAE and continuous ultrasound-assisted extraction (CUAE-HIUP) offer very short extraction times (2-3 minutes), minimizing the risk of degradation.[11][15]
-
Protect from Light: Store the plant material and extracts in dark conditions to prevent photodegradation.
Q4: My HPLC chromatogram shows poor peak resolution for different tanshinones. How can I improve the separation? A4: Poor chromatographic resolution can be addressed by optimizing the HPLC method:
-
Mobile Phase Gradient: A gradient elution is often necessary to separate compounds with different polarities. For tanshinones, a gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid) is commonly used.[3][8]
-
Column Selection: A C18 column is typically used for separating tanshinones.[9][16] Ensure your column is in good condition.
-
Flow Rate and Temperature: Optimizing the flow rate (commonly 1.0 mL/min) and column temperature (e.g., 25-30°C) can improve peak shape and resolution.[3][8]
Comparative Data on Extraction Methods
The following tables summarize quantitative data from various studies to help you compare different extraction methods and conditions.
Table 1: Comparison of Different Extraction Methods for Tanshinones.
| Extraction Method | Solvent | Time | Yield/Efficiency | Reference |
| Microwave-Assisted (MAE) | 95% Ethanol | 2 min | Higher than conventional methods | [11] |
| Ultrasonic-Assisted (UAE) | 73% Ethanol | 40 min | Optimized for high yield | [17] |
| Supercritical Fluid (SFE) | CO2 with 95% Ethanol | 60 min | Higher yield than methanol extraction | [8] |
| Cloud Point Extraction (CPE) | 3% Lecithin (w/v) | 40 min | 6-15% increase over water extraction | [3][4] |
| Heat Reflux | Ethanol | 45 min | Lower efficiency than MAE | [11] |
| Maceration (Room Temp) | Ethanol | 24 hours | Lower efficiency than MAE | [11] |
Table 2: Optimization of Cloud Point Extraction (CPE) Parameters for Tanshinones.
| Parameter | Condition | Effect on Yield | Reference |
| Solid-to-Liquid Ratio | 1 g / 20 mL | Optimal yield | [10] |
| 1 g / 40-80 mL | Decreased yield for some tanshinones | [3] | |
| Lecithin Concentration | 3% (w/v) | Highest total tanshinone content | [3] |
| NaCl Concentration | 2% (w/v) | Optimal for extraction efficiency | [10] |
| pH | 6 | Optimal for extraction efficiency | [10] |
| Temperature | Room Temp (25 ± 2°C) | Optimal for extraction efficiency | [10] |
Visualized Workflows and Pathways
Experimental Workflow for this compound Extraction and Analysis
References
- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmosscholars.com [cosmosscholars.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Coupling continuous ultrasound-assisted extraction with ultrasonic probe, solid-phase extraction and high-performance liquid chromatography for the determination of sodium Danshensu and four tanshinones in Salvia miltiorrhiza bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Tanshinol B bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in Tanshinol B bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a bioactive diterpenoid quinone compound isolated from Salvia miltiorrhiza (Danshen).[1] It is one of the many tanshinones found in this traditional Chinese medicine.[2] Research has shown that tanshinones, as a class, possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3]
Q2: My results with this compound are highly variable between experiments. What are the common causes?
A2: Inconsistent results in this compound bioassays can stem from several factors:
-
Compound Quality and Purity: The content of active compounds in Salvia species can vary significantly depending on the geographical origin and specific cultivar, which can affect the consistency of extracts.[4][5] If using a purified compound, ensure its purity and integrity.
-
Stability and Degradation: Tanshinones can be sensitive to light and high temperatures, which may lead to degradation.[6] Improper storage or handling during experiments can result in decreased potency and inconsistent activity.
-
Solubility Issues: Tanshinones are generally lipophilic and have poor water solubility.[7][8] Inconsistent solubilization can lead to variable effective concentrations in your assays.
-
Experimental Conditions: Minor variations in cell culture conditions (e.g., cell passage number, confluency), incubation times, or reagent preparation can lead to significant differences in results.[9]
Q3: How should I properly store and handle this compound?
A3: this compound should be stored as a powder at -20°C in the dark.[10] Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light and elevated temperatures to prevent degradation.[6]
Q4: What are the key signaling pathways affected by this compound and related compounds?
A4: this compound and other tanshinones have been shown to modulate several critical signaling pathways. Notably, they can influence the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation, survival, and angiogenesis.[11][12][13] The anti-inflammatory effects are often linked to the inhibition of the NF-κB signaling pathway.[14]
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Verify the storage conditions of your this compound powder and stock solutions.[6] Consider performing a quality control check (e.g., HPLC) to confirm the integrity of the compound. |
| Incorrect Concentration | Double-check all calculations for dilutions. Prepare fresh dilutions from a new aliquot of the stock solution. Run a dose-response curve to ensure you are testing within an effective concentration range.[10] |
| Poor Solubility | Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before diluting in aqueous media. Visually inspect for any precipitation. The final solvent concentration in the assay should be consistent across all wells and kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Cellular Resistance/Insensitivity | Confirm that the cell line you are using is responsive to the expected mechanism of action. Check literature for typical responses of your cell line to similar compounds. |
| Assay Protocol Error | Review the assay protocol thoroughly.[9] Ensure all reagents were prepared correctly and that incubation times and temperatures were accurate. |
Issue 2: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding groups of wells to prevent settling. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When adding compounds, ensure the pipette tip is below the surface of the media without touching the cell layer.[9] |
| "Edge Effect" in Plates | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples or ensure proper humidification during incubation. |
| Compound Precipitation | After diluting the stock solution into the aqueous assay medium, visually inspect for any signs of precipitation over time. If observed, you may need to adjust the final concentration or the solubilization method. |
Experimental Protocols & Data
Table 1: Reported Bioactivities of Tanshinones
| Compound | Assay/Model | Effect | Concentration/IC50 |
| Tanshinone IIA | Rheumatoid Arthritis Fibroblast-like Synoviocytes | Inhibition of cell differentiation | 5, 10, 20 µg/mL[3] |
| Tanshinol | Hepatocellular Carcinoma (in vitro & in vivo) | Decreased phosphorylation of PI3K and AKT | Not specified[15] |
| Tanshinol | Breast Cancer Cells (ZR-75-1) | Inhibition of cell proliferation | 5, 10, 20, 40, 80 µM[10] |
| Tanshinone I | Leukemia Cells (U937, THP-1) | Time- and dose-dependent apoptosis | Not specified[7] |
| Compound 9 (Tanshinone) | LPS-stimulated THP-1 Macrophages | Inhibition of TNF-α, IL-1β, IL-8 expression | 5 µM[16] |
Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol is adapted from methods used to assess the anti-inflammatory properties of tanshinones by measuring nitric oxide (NO) production in LPS-stimulated macrophages.[17]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
Protocol: Antioxidant DPPH Radical Scavenging Assay
This is a common method to evaluate the free radical-scavenging effect of compounds.[18][19][20]
Materials:
-
This compound stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (for positive control)
Procedure:
-
Sample Preparation: In a 96-well microplate, add 100 µL of various concentrations of this compound (dissolved in methanol). Include a vehicle control (methanol) and a positive control (ascorbic acid).
-
Reaction Initiation: Add 100 µL of the DPPH reagent to each well.[18]
-
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.[20]
-
Analysis: Calculate the percentage of radical scavenging activity (RSA) using the following formula:
-
RSA (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Visual Guides
Signaling Pathways
The diagram below illustrates the modulation of the PI3K/Akt and MAPK signaling pathways, which are often implicated in the bioactivity of tanshinones.[11][12]
Caption: PI3K/Akt and MAPK signaling pathways activated by this compound.
Experimental Workflow
This diagram outlines a typical workflow for a cell-based bioassay to test the effects of this compound.
Caption: General experimental workflow for a cell-based bioassay.
Troubleshooting Logic
This flowchart provides a logical sequence for troubleshooting inconsistent bioassay results.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Regulation of Immune Response by Tanshinones and Salvianolic Acids of Danshen (Salvia miltiorrhiza Bunge) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Danshen (Salvia miltiorrhiza) on the Global Market: What Are the Implications for Products’ Quality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. The killing effect of Tanshinol on breast cancer cells: insight into the reversion of TGF-𝜷1-mediated suppression of NK cell functions [imrpress.com]
- 11. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 14. Salvia miltiorrhiza Bunge (Danshen) and Bioactive Compound Tanshinone IIA Alleviates Cisplatin-Induced Acute Kidney Injury Through Regulating PXR/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of antioxidant activity of two important memory enhancing medicinal plants Baccopa monnieri and Centella asiatica - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Tanshinol B degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tanshinol B (also known as Salvianolic Acid B) during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Question: I am seeing lower than expected concentrations of this compound in my processed samples. What are the potential causes?
Answer:
Lower than expected concentrations of this compound are typically due to degradation during sample collection, processing, or storage. The primary factors influencing its stability are pH, temperature, solvent, and exposure to light and enzymes.
-
Problem Area 1: Sample pH
-
Issue: this compound is highly unstable in neutral or alkaline solutions. The ester bonds in its structure are susceptible to hydrolysis, a reaction that is catalyzed by basic conditions.
-
Solution: Maintain an acidic environment throughout the sample preparation process. The maximum stability for this compound in aqueous solution is at approximately pH 2.0.[1] Acidifying samples immediately after collection can significantly improve stability.
-
-
Problem Area 2: Temperature
-
Issue: High temperatures accelerate the degradation of this compound.[2] This includes prolonged exposure to room temperature or heat generated during certain extraction methods.
-
Solution: Keep samples on ice or at refrigerated temperatures (2-8°C) during processing. For long-term storage, temperatures of -20°C or -80°C are recommended.[3] Avoid heat-based extraction methods where possible.
-
-
Problem Area 3: Solvent Choice
-
Issue: this compound shows significant degradation in aqueous solutions, such as normal saline.[2][4]
-
Solution: Minimize the time this compound spends in purely aqueous solutions. Use solvents like methanol, ethanol, or specialized solvents such as Deep Eutectic Solvents (DESs) for extraction and storage, as they have been shown to improve stability.[5][6]
-
-
Problem Area 4: Enzymatic Degradation in Biological Samples
-
Issue: Biological matrices like plasma contain enzymes (e.g., esterases) that can degrade this compound.[7]
-
Solution: For plasma or blood samples, use collection tubes containing an anticoagulant and an enzyme inhibitor, such as sodium fluoride. Additionally, process samples quickly at low temperatures to minimize enzymatic activity.
-
Troubleshooting Logic Diagram
The following diagram outlines a decision-making process for troubleshooting this compound degradation.
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for storing this compound solutions?
A1: The optimal pH for this compound stability in aqueous solutions is acidic, around pH 2.0.[1] As the pH becomes neutral or alkaline, the rate of degradation increases significantly.[2] It is recommended to use acidic buffers (e.g., citrate or phosphate buffer at pH 2-4) or add a small amount of acid (e.g., formic acid, acetic acid) to your samples.
Q2: Can I use ultrasonication to extract this compound?
A2: While ultrasonication is a common extraction technique, it can lead to the degradation of this compound in aqueous solutions.[1] If using this method, it is crucial to minimize the duration, use a cold water bath to dissipate heat, and ensure the extraction solvent is appropriately acidified.
Q3: What are the best long-term storage conditions for this compound?
A3: For long-term storage, this compound is most stable in a solid, lyophilized state, protected from light and moisture.[2][4] If in solution, it should be stored at -80°C in an appropriate solvent (e.g., acidified methanol) to minimize chemical and enzymatic degradation.[3]
Q4: Are there any solvents that can improve the stability of this compound?
A4: Yes, Deep Eutectic Solvents (DESs), such as those based on choline chloride and glycerol, have been shown to significantly enhance the stability of this compound compared to traditional solvents like water or ethanol.[5] For routine analysis, using acidified methanol or acetonitrile is a common practice.[8][9]
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Solid State
| Condition | Storage Duration | Stability | Reference |
| 40°C, 75% Relative Humidity (Sealed) | 6 Months | Stable | [2][4] |
| 60°C (Open Exposure) | Not Specified | Degradation Observed | [2][4] |
| 75% - 92.5% Relative Humidity (Open) | Not Specified | Degradation Observed | [2][4] |
Table 2: Stability of this compound in Aqueous Solution
| pH | Temperature | t₉₀ (Time to 10% degradation) | Reference |
| 2.0 | 25°C | 4.81 hours | [1] |
| > 6.0 | Elevated | Rapid Degradation | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (Radix Salviae Miltiorrhizae)
This protocol is a general guideline for the extraction of this compound for analytical purposes.
-
Sample Preparation: Dry the plant material (e.g., roots of Salvia miltiorrhiza) at 60°C to a constant weight. Grind the dried material into a homogeneous powder and pass it through a 40-mesh sieve.[6]
-
Extraction:
-
Accurately weigh approximately 0.02 g of the prepared powder into a centrifuge tube.
-
Add 1.5 mL of 70% methanol (v/v) containing 0.1% formic acid to the tube.[6] The acid is critical for stability.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath (e.g., 53 kHz, 350 W) and sonicate for 60 minutes in a cold water bath to prevent heating.[6]
-
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 15 minutes at room temperature.[6]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the sample immediately via HPLC or store it at -80°C until analysis.
Sample Preparation Workflow Diagram
Caption: General workflow for this compound extraction from plant material.
References
- 1. Effects of ultrasonic processing on degradation of salvianolic acid B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of metabolite stability in dried blood spot stored at different temperatures and times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Tanshinone Content Prediction and Geographical Origin Classification of Salvia miltiorrhiza by Combining Hyperspectral Imaging with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tanshinol B Dose-Response Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tanshinol B.
Troubleshooting Guide
Q1: I am observing poor or inconsistent cellular response to this compound treatment. What are the common causes?
A1: Inconsistent results in this compound experiments can stem from several factors related to compound handling, experimental design, or the biological system itself.
-
Compound Solubility and Stability: this compound and related tanshinones can have low aqueous solubility.[1][2] Ensure the compound is fully dissolved in a stock solution (e.g., using DMSO) before diluting it into your cell culture medium. Visually inspect for any precipitation after dilution. The final solvent concentration should be consistent across all wells and kept at a non-toxic level (typically <0.5%).
-
Dose Range Selection: The effective concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured.[3] If your dose range is too narrow or not centered around the IC50, you may miss the response window. It is advisable to start with a wide range of concentrations (e.g., 7 to 9 doses spanning several orders of magnitude) to capture the full dose-response curve.[4]
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can respond differently to treatment.
-
Treatment Duration: The biological effects of this compound may be time-dependent. A 24-hour incubation might not be sufficient to observe certain effects. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Q2: My dose-response curve is not sigmoidal (is flat or irregular). How can I troubleshoot this?
A2: A non-sigmoidal curve suggests issues with the concentration range, assay performance, or data analysis.
-
Inappropriate Concentration Range: If the curve is flat at the top, your highest concentration may not be sufficient to induce a maximal effect. If it is flat at the bottom, your lowest concentration may already be causing a maximal response. Expand your concentration range in both directions. For proper curve fitting, it's crucial that the tested concentrations span both the high and low plateaus of the response.[4]
-
Assay Interference: Verify that this compound or the solvent (e.g., DMSO) does not interfere with your viability assay reagents (e.g., MTT, MTS, WST-1). Run controls with the compound in cell-free media to check for any direct chemical reaction with the assay dye.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to increased compound concentration and skewed results. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Replicates and Controls: Insufficient replication can lead to high variability. It is recommended to have at least three biological replicates for dose-response studies.[4] Ensure you have sufficient negative control wells (vehicle-treated) to establish a reliable baseline.[4]
Q3: How do I handle the low aqueous solubility of this compound and related compounds?
A3: The poor water solubility of many tanshinones is a critical experimental challenge.[1][2]
-
Prepare a High-Concentration Stock: Dissolve the compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10-50 mM).
-
Perform Serial Dilutions: Create intermediate dilutions from your stock solution, either in pure solvent or in cell culture medium.
-
Final Dilution: Add a small volume of the diluted compound to the culture wells to reach the final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <0.5% v/v) and is kept consistent across all treatments and vehicle controls to avoid solvent-induced toxicity.
-
Check for Precipitation: After adding the compound to the aqueous medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to adjust your stock concentration or consider formulation strategies like using nanocrystals.[5]
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of action for this compound?
A4: this compound exerts its effects through multiple signaling pathways, with a significant role as an antioxidant. One of its key mechanisms is the inhibition of oxidative stress. It has been shown to activate the NRF2 pathway, a master regulator of antioxidant responses, by inhibiting its degradation through the mTOR/β-TrCP axis.[6] Additionally, this compound and its derivatives can modulate angiogenesis, at least in part, through the Akt and MAPK signaling pathways.[7][8] It has also been found to attenuate deleterious effects of oxidative stress on osteoblastic differentiation via Wnt/FoxO3a signaling.[9][10]
Q5: What is a typical starting concentration range for a this compound dose-response experiment?
A5: The optimal concentration range is cell-type specific. However, based on published data, a broad logarithmic or semi-logarithmic dilution series ranging from the nanomolar to the micromolar scale is a good starting point. For instance, in Neonatal Rat Cardiomyocytes (NRCMs), a concentration of 10 µM has been used to study its protective effects.[6] Studies on related tanshinones have shown IC50 values ranging from the low micromolar to over 100 µM depending on the specific compound and cancer cell line.[11][12][13]
Q6: Which cell viability assays are compatible with this compound?
A6: Standard colorimetric or fluorometric cell viability assays are generally compatible. These include:
-
Tetrazolium Salt-Based Assays (MTT, MTS, XTT, WST-1): These assays measure metabolic activity through the reduction of a tetrazolium salt by cellular dehydrogenases into a colored formazan product.[14][15]
-
Resazurin (alamarBlue®) Assay: This assay measures the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.[16]
It is always recommended to run a control experiment to test for any direct interference of this compound with the chosen assay's chemistry.
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of Tanshinol and Related Compounds
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Tanshinol Borneol Ester (DBZ) | NRCMs | Phalloidin Staining | 10 µM (used for protective effect) | [6] |
| Tanshinol | HepG2 | Cell Growth Assay | Not specified, showed inhibition | [11][13] |
| Tanshinol | CYP1A2, CYP2C8, CYP2C9, CYP2C19 | Enzyme Inhibition | IC50: 110, 34, 99, 67 µM respectively | [11][13] |
| Tanshinone I | MDA-MB-231, HepG2, 22RV1 | Cytotoxicity | IC50: 1.41, 1.63, 1.40 µM respectively | [1] |
| Tanshinone IIA | HeLa, MCF-7 | Cytotoxicity | IC50 > 25 µM | [12] |
| Cryptotanshinone | HeLa, MCF-7 | Cytotoxicity | IC50 > 25 µM | [12] |
Note: This table is not exhaustive and serves as a guide. IC50 values can vary significantly based on experimental conditions.
Experimental Protocols & Visual Guides
Protocol: General Cell Viability (MTT) Assay for Dose-Response
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 18-24 hours.
-
Compound Preparation: Prepare a 2X concentration serial dilution of this compound in culture medium from your stock solution. Also, prepare a 2X vehicle control (e.g., medium with the same final DMSO concentration as the highest drug dose).
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2X compound dilutions and 2X vehicle control to the appropriate wells. You will now have a final volume of 200 µL per well at a 1X concentration. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at approximately 570 nm (with a reference wavelength of ~630 nm if desired).
-
Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability). Plot the % viability against the log of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Visualizations
References
- 1. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lines ic50 values: Topics by Science.gov [science.gov]
- 4. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A Novel Compound, Tanshinol Borneol Ester, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinol attenuates the deleterious effects of oxidative stress on osteoblastic differentiation via Wnt/FoxO3a signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinol Attenuates the Deleterious Effects of Oxidative Stress on Osteoblastic Differentiation via Wnt/FoxO3a Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Tanshinol B
Welcome to the technical support center for researchers addressing the challenges of poor oral bioavailability of Tanshinol B in preclinical models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound, also known as Danshensu or salvianic acid A, is a water-soluble phenolic acid compound extracted from the root of Salvia miltiorrhiza (Danshen).[1][2] It is one of the main hydrophilic active components of Danshen and is investigated for various therapeutic properties, particularly in the context of cardiovascular diseases.[3][4] Plasma and urinary this compound have been identified as potential pharmacokinetic markers for herbal medicines containing Danshen.[5]
Q2: What are the primary reasons for the poor oral bioavailability of this compound?
A2: The low oral bioavailability of this compound and other active compounds from Salvia miltiorrhiza is a significant challenge in preclinical and clinical development. The primary causes include:
-
Poor Intestinal Absorption: Studies in rat models have shown that the intestinal absorption of this compound is not significant.[6][7] The duodenum appears to be the main region for what little absorption does occur.[6]
-
Low Membrane Permeability: The physicochemical properties and molecular size of hydrophilic compounds like this compound can limit their ability to efficiently pass through the lipid-rich membranes of intestinal epithelial cells.[5][8]
-
First-Pass Metabolism: Like many herbal compounds, this compound may be subject to extensive metabolism in the gut wall or liver before it can reach systemic circulation.[9] Methylation is a major metabolic pathway for Tanshinol.[3]
-
Efflux Transporters: The activity of efflux pumps like P-glycoprotein in the intestine can actively transport absorbed compounds back into the intestinal lumen, further reducing net absorption.[8]
Troubleshooting Guide
Q1: We are observing very low or undetectable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and solutions?
A1: This is a common and expected challenge with unformulated this compound. The issue stems directly from the factors listed in FAQ #2.
Troubleshooting Steps & Solutions:
-
Verify Dose and Administration: Ensure the oral gavage technique is consistent and the dose is accurate. However, technique alone is unlikely to overcome the inherent bioavailability issues.
-
Implement a Formulation Strategy: Moving from a simple suspension to an advanced drug delivery system is the most effective solution. These strategies aim to enhance solubility, improve permeability, and protect the compound from premature degradation or efflux.[10] Promising approaches for related compounds that can be adapted for this compound include:
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic carrier. For the related lipophilic compound Tanshinone IIA, a solid dispersion using porous silica as a carrier significantly improved its dissolution and oral bioavailability in rats.[11][12]
-
Lipid-Based Nanoformulations: Encapsulating the compound in lipid-based systems like lipid nanocapsules (LNCs), nanoemulsions, or solid lipid nanoparticles (SLNs) can dramatically improve oral absorption.[13][14][15] These formulations can enhance solubility, facilitate lymphatic uptake (bypassing first-pass metabolism), and protect the drug.[1][13]
-
-
Consider Co-administration: Pharmacokinetic interactions can occur when this compound is administered with other components of the Salvia miltiorrhiza extract.[16] For instance, co-administration of salvianolic acids and tanshinones has been shown to promote the absorption of certain tanshinones.[17][18] Investigating the effect of co-administering a full-spectrum extract or other specific components may reveal synergistic effects on absorption.
Q2: Our pharmacokinetic data shows high inter-animal variability. How can we reduce this?
A2: High variability in preclinical oral bioavailability studies is common and can obscure the true pharmacokinetic profile of a compound.
Troubleshooting Steps & Solutions:
-
Standardize Procedures:
-
Fasting: Fast animals overnight (typically 12 hours) with free access to water before dosing. The presence of food can significantly and variably alter gastrointestinal pH, motility, and the absorption of compounds.[19]
-
Dosing Technique: Ensure all researchers are proficient and consistent with the oral gavage technique to minimize variability in the administered dose and reduce stress on the animals.[19]
-
-
Optimize the Formulation: A well-developed formulation, such as a nanoemulsion or solid dispersion, not only improves bioavailability but can also provide more consistent and uniform drug release and absorption, thereby reducing inter-animal variability.[19][20]
-
Increase Sample Size: If variability remains high despite standardized procedures, increasing the number of animals per time point or group can enhance the statistical power of the study and provide a more reliable mean pharmacokinetic profile.[19]
Data on Formulation Strategies to Enhance Bioavailability
While specific data for this compound formulations is limited, studies on the related lipophilic compound from Danshen, Tanshinone IIA , provide strong evidence for the effectiveness of advanced formulation strategies. These approaches can be adapted to improve the oral bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA Solid Dispersion (SD) vs. Crude Drug in Rats (Data sourced from a study preparing SDs with porous silica)
| Formulation | Cmax (mg/L) | Tmax (h) | AUC (0-24h) (mg·h/L) | Relative Bioavailability (%) |
| Tanshinone IIA Crude Drug | 49.51 ± 10.23 | 4.0 | 343.70 ± 75.63 | 100% |
| Tanshinone IIA SD | 128.64 ± 21.55 | 2.5 | 1019.87 ± 161.82 | ~297% |
| [11] |
Table 2: Pharmacokinetic Parameters of Tanshinone IIA Lipid Nanocapsules (LNCs) vs. Suspension in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Relative Bioavailability (%) |
| Tanshinone IIA Suspension | 25.3 ± 3.8 | 0.5 | 101.4 ± 25.3 | 100% |
| Tanshinone IIA LNCs | 68.9 ± 11.5 | 1.0 | 368.7 ± 55.7 | ~364% |
| [13] |
Visualized Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Low Bioavailability
Caption: Troubleshooting workflow for addressing poor oral bioavailability.
Diagram 2: Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: Standard workflow for a preclinical oral pharmacokinetic study.
Diagram 3: Simplified Metabolic Pathway of this compound
Caption: Key metabolic pathways affecting this compound disposition.[3]
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (SD) by Solvent Evaporation
This protocol is adapted from methods used for Tanshinone IIA and is a common approach for creating solid dispersions.[11][21]
Materials:
-
This compound powder
-
Porous silica (e.g., Syloid® 244 FP) or a hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh this compound and the selected carrier (e.g., in a 1:3 drug-to-carrier ratio). Dissolve both components completely in a suitable volume of the organic solvent in a round-bottom flask.
-
Adsorption (for porous carriers): If using porous silica, add the carrier to the drug solution and stir for 1-2 hours to allow for complete adsorption of the drug into the pores.
-
Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.
-
Drying: Scrape the resulting solid material from the flask and transfer it to a vacuum oven. Dry at 40°C for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
Characterization (Recommended): Characterize the prepared SD to confirm the amorphous state of this compound using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a preclinical pharmacokinetic study.[22][23][24] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
Methodology:
-
Acclimatization: Acclimate rats for at least one week before the experiment with a standard diet and water ad libitum.
-
Fasting: Fast the rats overnight (approximately 12 hours) prior to dosing, with continued access to water.
-
Group Allocation: Randomly divide the rats into groups (n = 5-6 per group), for example:
-
Group 1: Control (this compound suspension in 0.5% carboxymethylcellulose).
-
Group 2: Test (this compound formulation, e.g., solid dispersion, resuspended at an equivalent dose).
-
-
Dosing: Administer the respective formulations to each rat via oral gavage at a predetermined dose. Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (approx. 200-250 µL) from the jugular or tail vein into heparinized tubes at specified time points. A typical schedule would be: 0 (pre-dose), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h post-dose.
-
Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Data Interpretation: Compare the pharmacokinetic parameters between the control and test groups to determine the relative bioavailability and assess the efficacy of the formulation strategy.
References
- 1. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plasma and urinary tanshinol from Salvia miltiorrhiza (Danshen) can be used as pharmacokinetic markers for cardiotonic pills, a cardiovascular herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the small intestine absorptive kinetics characters of tanshinol and protocatechualdehyde of Salvia miltiorrhiza extracts in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement in oral bioavailability and dissolution of tanshinone IIA by preparation of solid dispersions with porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacokinetic interaction between tanshinones and polyphenolic extracts of salvia miltinorrhiza BUNGE after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Absorption and metabolic transformation mechanisms of the interaction between salvianolic acids and tanshinones in DKD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ijisrt.com [ijisrt.com]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Technical Support Center: Method Refinement for Tanshinol B Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the quantification of Tanshinol B (also known as Danshensu) in complex mixtures. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of quantitative data from various analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound? A1: The most prevalent methods are High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices like plasma.[3][4]
Q2: What is the optimal UV wavelength for detecting this compound? A2: For HPLC-UV analysis, a detection wavelength of around 280 nm or 290 nm is commonly used.[1][5] While many related polyphenols show good absorption at 290 nm, 280 nm also provides good linearity for this compound quantification.[1][5]
Q3: Which ionization mode is recommended for LC-MS analysis of this compound and related phenolic acids? A3: Negative ion mode is suitable for analyzing this compound and other polyphenols, as they readily form deprotonated molecules [M-H]⁻.[1] In contrast, positive ion mode is generally better for analyzing lipid-soluble components like tanshinones, which form protonated molecules [M+H]⁺.[1]
Q4: How can I efficiently extract this compound from complex herbal matrices? A4: Common methods include heat reflux extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE).[6] MAE can achieve high extraction efficiency in a significantly shorter time (e.g., 2 minutes) compared to conventional methods. For sample cleanup, solid-phase extraction (SPE) can be employed to remove interfering substances.[7]
Q5: How stable is this compound in processed biological samples like rat plasma? A5: this compound and other related analytes have demonstrated good stability in rat plasma under various storage conditions. Studies have shown stability for 24 hours at 4°C, for 30 days at -80°C, and after three freeze-thaw cycles at -20°C, with results falling within the acceptable criteria of ±15% deviation.[8]
Troubleshooting Guide
Problem: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What is the cause and how can I fix it? Answer: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with residual silanols on the C18 column.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1-0.25% acetic or formic acid) can suppress the ionization of silanol groups, thereby reducing these secondary interactions and improving peak shape.[1][9]
-
Solution 2: Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try washing the column with a strong solvent series (e.g., mobile phase without buffer, followed by stronger organic solvents like isopropanol or methylene chloride, with appropriate intermediate flushing).[9]
-
Solution 3: Evaluate Column Health: The column itself may be degraded, especially if used at high pH, which can dissolve the silica backbone.[9] This can create voids or channels. If washing doesn't resolve the issue, replacing the column may be necessary.
Problem: My LC-MS/MS signal for this compound is inconsistent and shows low intensity, suggesting ion suppression. What can I do? Answer: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.[10]
-
Solution 1: Improve Chromatographic Separation: Modify your gradient elution to better separate this compound from interfering compounds in the matrix. Poor retention on the column is a major cause of matrix effects.[10]
-
Solution 2: Enhance Sample Preparation: Use a more effective sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components before injection. A simple protein precipitation may not be sufficient for complex plasma samples.[7][11]
-
Solution 3: Use a Suitable Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte. If unavailable, use a structurally similar compound that co-elutes close to the analyte and experiences similar matrix effects. This helps to normalize the signal and improve quantitative accuracy.[10]
-
Solution 4: Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.
Problem: The baseline of my chromatogram is drifting or noisy, especially during a gradient run. What are the likely causes? Answer: Baseline issues are often related to the mobile phase or the detector.
-
Solution 1: Check Mobile Phase Quality: Ensure you are using high-purity, HPLC or LC-MS grade solvents and additives. Lower-grade solvents can contain impurities that elute during the gradient, causing a rising baseline or ghost peaks.
-
Solution 2: Degas Mobile Phase: Inadequately degassed mobile phase can lead to bubble formation in the pump or detector, causing baseline noise and spikes. Ensure your system's degasser is functioning correctly or degas solvents manually.
-
Solution 3: Ensure Proper Mixing and pH: If using buffers, ensure they are fully dissolved and the pH is measured consistently before adding the organic modifier. Inconsistent mobile phase preparation can lead to baseline drift.
-
Solution 4: Clean the System: Contamination can accumulate in the system over time. Flush the entire system, including the injector and detector flow cell, to remove any buildup.
Quantitative Method Summary
The following table summarizes key parameters from published methods for the quantification of this compound (Danshensu) and related compounds.
| Method | Matrix | Column | Mobile Phase (Gradient) | Detection/Ionization | Linear Range (µg/mL) | LOD (µg/mL) | Recovery (%) | Reference |
| HPLC | Shengkangling granula | Hypersil ODS2-C18 | Methanol / 1% Glacial Acetic Acid | UV at 280 nm | 0.0504 - 0.504 | 0.05 | 98.40 | [5] |
| HPLC-UV | Fufang Danshen Tablet | Not specified | Methanol / Water | UV | Not specified | 0.005 | Not specified | [12] |
| UFLC-MS/MS | Salvia miltiorrhiza | C18 | Acetonitrile / 0.1% Formic Acid in Water | MRM (ESI) | Not specified | < 0.0002 ng/mL | 92.5 - 106.2 | [4] |
| HPLC-MS/MS | Rat Plasma | Not specified | Acetonitrile / 0.2% Formic Acid in Water | MRM (ESI) | Not specified | Not specified | 87.3 - 105.6 | [8] |
| UPLC-TQ/MS | Rat Plasma | Not specified | Not specified | ESI | Not specified | Not specified | 84.8 - 94.5 | [13] |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Herbal Extracts
This protocol is a generalized procedure based on common practices for analyzing this compound in herbal products.[1][5]
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.05 to 0.5 µg/mL).[5]
-
-
Sample Preparation (Herbal Powder):
-
Accurately weigh about 1.0 g of the powdered herbal sample.
-
Extract the sample using an appropriate method (e.g., ultrasonication with 25 mL of 75% methanol for 30 minutes).[14]
-
Centrifuge the extract at approximately 10,000 x g for 10 minutes.[6]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase A: 1% Acetic Acid or 0.25% Acetic Acid (pH adjusted to ~2.8) in water.[1][5]
-
Mobile Phase B: Methanol.
-
Gradient Program: A gradient elution is often necessary to separate this compound from other components. A typical starting point is 5-10% B, increasing to 80-90% B over 20-30 minutes.[1][5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[1]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Protocol 2: LC-MS/MS Quantification of this compound in Plasma
This protocol outlines a general method for the sensitive quantification of this compound in plasma, suitable for pharmacokinetic studies.[8][11]
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of this compound and a suitable internal standard (IS) in methanol.
-
Spike blank plasma with working standards to create calibration curve points and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, standard, or QC, add the internal standard solution.
-
Perform protein precipitation by adding 300-400 µL of ice-cold acetonitrile. Vortex for 1-2 minutes.
-
For cleaner samples, use liquid-liquid extraction with a solvent like ethyl acetate.[11]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Column: A high-efficiency C18 column (e.g., UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A fast gradient is typically used. Example: Start at ~10% B, rapidly increase to 90% B over 3-5 minutes, hold, and then re-equilibrate.[8]
-
Flow Rate: 0.3 - 0.4 mL/min.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the IS must be optimized by infusing the pure standards into the mass spectrometer.
-
-
Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the IS.
-
Generate a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratios versus concentration.
-
Determine the concentration in unknown samples from the regression equation.
-
Visualizations
Experimental Workflow
Caption: Workflow for analytical method development and validation.
Troubleshooting Logic
References
- 1. jfda-online.com [jfda-online.com]
- 2. Tanshinone Content Prediction and Geographical Origin Classification of Salvia miltiorrhiza by Combining Hyperspectral Imaging with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of tanshinol and protocatechuic aldehyde in shenkangling granula by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Determination of Four Tanshinones by UPLC-TQ/MS and Their Pharmacokinetic Application after Administration of Single Ethanol Extract of Danshen Combined with Water Extract in Normal and Adenine-Induced Chronic Renal Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Tanshinol B Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Tanshinol B and extracts of Salvia miltiorrhiza in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a bioactive phenolic compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen).[1][2] Like many natural plant-derived compounds, this compound has the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching. Plant extracts, in general, have been shown to interfere with fluorescence-based assays.[3]
-
Autofluorescence is the natural tendency of a molecule to absorb light and re-emit it at a longer wavelength. If the excitation and emission spectra of this compound overlap with those of the fluorophore in your assay, it can lead to falsely high fluorescence readings. While some related compounds, like Tanshinone IIA, exhibit fluorescence under specific conditions (e.g., acidic pH), tanshinones generally do not have strong native fluorescence.[4][5] It is more likely that impurities within a Salvia miltiorrhiza extract or the compound itself could contribute to background fluorescence.
-
Fluorescence Quenching is a process that decreases the fluorescence intensity of a fluorophore. This compound, being a phenolic compound, may act as a quencher.[2] Quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching, and can lead to falsely low fluorescence readings. Tanshinones have been shown to be effective in quenching lipid reactive oxygen species (ROS).[6]
Q2: How can I determine if this compound is interfering with my assay?
The first step in troubleshooting is to determine whether this compound is indeed the source of interference. This can be achieved by running simple control experiments.
Table 1: Control Experiments to Identify Interference
| Control Experiment | Purpose | Expected Outcome if Interference is Present |
| Compound-Only Control | To test for autofluorescence. | An increase in fluorescence signal in the presence of this compound alone (without other assay components). |
| Fluorophore + Compound Control | To test for fluorescence quenching. | A decrease in the fluorescence signal of your assay's fluorophore when this compound is added, compared to the fluorophore alone. |
| Assay Buffer Control | To establish a baseline background signal. | Provides a reference point for comparing the signals from the other controls. |
Q3: What are the spectral properties of this compound?
Currently, there is limited publicly available data on the specific excitation and emission spectra of pure this compound under various experimental conditions. However, studies on related tanshinones, such as Tanshinone IIA, have shown fluorescence in acidic conditions.[4] A study on derivatized tanshinones reported fluorescence with an excitation maximum around 375 nm and an emission maximum around 515 nm.[5] Given the lack of specific data for this compound, it is highly recommended that researchers perform a spectral scan of their compound to determine its intrinsic fluorescence properties.
Q4: What are the general strategies to mitigate interference from this compound?
Several strategies can be employed to overcome interference from compounds like this compound. The choice of strategy will depend on the nature of the interference (autofluorescence or quenching) and the specifics of your assay.
-
For Autofluorescence:
-
Subtract Background Fluorescence: The most straightforward approach is to measure the fluorescence of this compound alone (at the same concentration used in the assay) and subtract this value from the experimental readings.
-
Use Red-Shifted Fluorophores: Autofluorescence from plant-derived compounds is often more pronounced in the blue-green region of the spectrum.[7] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region can often reduce or eliminate interference.
-
Time-Resolved Fluorescence (TRF): If the autofluorescence from this compound has a short lifetime, TRF can be used to distinguish it from the longer-lived fluorescence of a lanthanide-based reporter.
-
-
For Fluorescence Quenching:
-
Decrease Compound Concentration: If experimentally feasible, lowering the concentration of this compound can reduce quenching effects.
-
Change the Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
-
Mathematical Correction: In some cases, correction factors can be applied to account for the quenching effect, but this requires careful validation.
-
Troubleshooting Guides
This section provides detailed protocols for identifying and mitigating interference from this compound.
Guide 1: Assessing Autofluorescence of this compound
This protocol will help you determine if this compound is autofluorescent under your experimental conditions.
Experimental Protocol: Autofluorescence Assessment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your assay buffer, covering the range of concentrations you plan to use in your experiment.
-
Dispense the dilutions into the wells of a black, clear-bottom microplate. Include wells with assay buffer only as a blank.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore using a microplate reader.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Table 2: Example Data for Autofluorescence Assessment
| This compound Concentration (µM) | Raw Fluorescence Units (RFU) | Blank-Subtracted RFU |
| 0 (Blank) | 50 | 0 |
| 1 | 150 | 100 |
| 5 | 550 | 500 |
| 10 | 1050 | 1000 |
| 25 | 2550 | 2500 |
| 50 | 5050 | 5000 |
Guide 2: Assessing Fluorescence Quenching by this compound
This protocol will help you determine if this compound is quenching the fluorescence of your assay's fluorophore.
Experimental Protocol: Quenching Assessment
-
Prepare a solution of your assay's fluorophore in the assay buffer at the concentration used in your experiment.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a serial dilution of this compound in the assay buffer.
-
In a microplate, mix the fluorophore solution with the this compound dilutions. Include control wells containing the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Table 3: Example Data for Quenching Assessment
| This compound Concentration (µM) | Raw Fluorescence Units (RFU) | % Quenching |
| 0 (Control) | 10000 | 0% |
| 1 | 9500 | 5% |
| 5 | 8000 | 20% |
| 10 | 6000 | 40% |
| 25 | 3000 | 70% |
| 50 | 1000 | 90% |
Visualizing Workflows and Concepts
To further clarify the troubleshooting process, the following diagrams illustrate key concepts and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal plant extracts interfere in gastric cancer stem cells fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Tanshinone IIA by Fluorescence Spectrophotometry [yxsj.smmu.edu.cn]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. Tanshinone functions as a coenzyme that confers gain of function of NQO1 to suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Tanshinol B
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Tanshinol B. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound for the long term?
Q2: How should I store this compound in solution?
A2: Solutions of this compound are significantly less stable than the solid form and are not recommended for long-term storage.[1][2] For short-term storage (i.e., for the duration of an experiment), stock solutions should be prepared fresh. If temporary storage is unavoidable, it is advisable to store aliquots in tightly sealed vials, protected from light, at -20°C or -80°C for no more than a few days. Studies on related tanshinones have shown that standard solutions prepared in methanol or acetonitrile can be stored at 4°C for immediate use.[3][4]
Q3: What solvents are suitable for dissolving this compound?
A3: The choice of solvent will depend on the specific experimental requirements. This compound is a bioactive component isolated from the 50% ethanol extract of Salvia miltiorrhiza, suggesting it has some solubility in ethanol-water mixtures.[5] For cell-based assays, a common practice is to dissolve the compound in a small amount of a biocompatible solvent like DMSO, and then further dilute it with the cell culture medium.
Q4: My experimental results are inconsistent. Could this be due to the degradation of this compound?
A4: Yes, inconsistent results can be a sign of compound degradation. The stability of this compound can be compromised by several factors, including exposure to light, high temperatures, humidity, and pH extremes.[6] If you suspect degradation, it is recommended to use a fresh stock of this compound and to perform a quality control check, such as HPLC analysis, to assess its purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low potency or loss of activity in experiments. | Degradation of this compound due to improper storage. | 1. Prepare fresh solutions of this compound from a solid stock that has been stored correctly. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light and store at -20°C or -80°C for short periods only. |
| Precipitation of this compound in aqueous solutions. | Poor solubility or exceeding the solubility limit. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system. 2. Consider gentle warming or sonication to aid dissolution, but be mindful of potential heat-induced degradation. |
| Variability between experimental replicates. | Inconsistent handling of this compound solutions. | 1. Ensure thorough mixing of stock solutions before each use. 2. Use calibrated pipettes for accurate dispensing. 3. Prepare a master mix of the final working solution to be added to all replicates to ensure consistency. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Review the storage and handling procedures of your this compound stock. 2. Perform a forced degradation study (see experimental protocols below) to identify potential degradation products and their retention times. |
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Protection | Duration |
| Solid | -20°C or -80°C | Tightly sealed container, protect from light and moisture. | Long-term |
| Solution (Stock) | -20°C or -80°C | Tightly sealed vials, protect from light. | Short-term (days) |
| Solution (Working) | 4°C | Protected from light. | For immediate use (within a day) |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
2. HPLC Analysis Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
3. Stability Study:
-
Time Zero (T0): Analyze the freshly prepared stock solution by HPLC to determine the initial purity and peak area of this compound.
-
Storage Conditions: Aliquot the stock solution into separate vials and store under different conditions (e.g., 4°C, room temperature, 37°C, protected from light vs. exposed to light).
-
Time Points: Analyze the samples at various time points (e.g., 24h, 48h, 1 week, 1 month).
-
Data Analysis: Compare the peak area of this compound at each time point to the T0 value to calculate the percentage of degradation. Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solid this compound at 105°C for 24 hours. Dissolve the stressed powder in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV and LC-MS to separate and identify the degradation products.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
This compound and the PI3K/Akt Signaling Pathway
Caption: this compound modulates the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Tanshinone I attenuates estrogen-deficiency bone loss via inhibiting RANKL-induced MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA induces autophagic cell death via activation of AMPK and ERK and inhibition of mTOR and p70 S6K in KBM-5 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinol Alleviates Microcirculation Disturbance and Impaired Bone Formation by Attenuating TXNIP Signaling in GIO Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Tanshinol B and Tanshinone IIA
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Two Bioactive Compounds from Salvia miltiorrhiza
Tanshinol B and Tanshinone IIA, two prominent bioactive compounds derived from the rhizome of Salvia miltiorrhiza (Danshen), have garnered significant attention in the scientific community for their diverse pharmacological activities. While both compounds contribute to the therapeutic effects of this traditional Chinese medicine, they exhibit distinct profiles in their cardiovascular, anti-inflammatory, and neuroprotective effects. This guide provides a comparative study of their bioactivities, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
I. Comparative Bioactivity Data
The following tables summarize the quantitative data on the cardiovascular, anti-inflammatory, and neuroprotective effects of this compound and Tanshinone IIA based on available experimental evidence.
Table 1: Cardiovascular Effects
| Bioactivity | Experimental Model | This compound | Tanshinone IIA | Reference |
| Vasodilation | Isolated rat aortic rings | Data not available | Effective vasodilation | [1] |
| Cardiomyocyte Protection | H9c2 cells (in vitro) | Protects against H₂O₂-induced injury | Protects against anoxia/reoxygenation injury | [2][3] |
| Anti-atherosclerosis | ApoE-/- mice | Data not available | Reduces plaque area and lipid deposition | [4] |
| Anti-platelet Aggregation | In vivo study | Data not available | Significantly decreases platelet number | [5] |
Table 2: Anti-inflammatory Effects
| Bioactivity | Experimental Model | This compound | Tanshinone IIA | Reference |
| Inhibition of NO Production | LPS-stimulated RAW264.7 macrophages | Data not available | Significant inhibition | [6] |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated THP-1 macrophages | Data not available | Significant inhibition of TNF-α, IL-1β, and IL-8 | [7] |
| COX-2 Inhibition | Not specified | Data not available | Down-regulates COX-2 expression | [8] |
Table 3: Neuroprotective Effects
| Bioactivity | Experimental Model | This compound | Tanshinone IIA | Reference |
| Protection against Oxidative Stress | Rat cortical neurons | Data not available | Protects against Aβ₂₅₋₃₅-induced toxicity | [9] |
| Reduction of Infarct Volume | Rat MCAO model | Data not available | Significantly reduces infarct volume | [10] |
| Anti-apoptotic Effects | In vitro models | Data not available | Increases Bcl-2/Bax ratio, decreases Caspase-3 | [11] |
II. Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and Tanshinone IIA are mediated through various signaling pathways. While research on this compound's specific mechanisms is still emerging, Tanshinone IIA has been extensively studied.
Tanshinone IIA has been shown to modulate multiple key signaling pathways, contributing to its therapeutic effects.[12][13][14][15][16] These include:
-
Cardiovascular Protection:
-
PI3K/Akt Pathway: Activation of this pathway is crucial for its cardioprotective effects against ischemia/reperfusion injury.[1][13]
-
MAPK Pathway: Modulation of MAPK signaling contributes to its anti-atherosclerotic and anti-hypertrophic effects.[8][13]
-
NF-κB Pathway: Inhibition of this pathway mediates its anti-inflammatory effects in the vasculature.[8]
-
-
Anti-inflammatory Effects:
-
Neuroprotection:
-
Nrf2/HO-1 Pathway: Activation of this antioxidant pathway contributes to its neuroprotective effects against oxidative stress.
-
PI3K/Akt Pathway: This pathway is also involved in its neuroprotective mechanism against cerebral ischemia.[17]
-
The signaling pathways for This compound are less well-characterized. However, studies on its derivative, Tanshinol borneol ester (DBZ), suggest the involvement of the Akt and MAPK signaling pathways in its pro-angiogenic effects.[18][19] Further research is needed to elucidate the specific molecular targets and pathways of this compound.
III. Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Cardiovascular Effect Assays
-
Vasodilation Assay (Isolated Aortic Rings):
-
Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit (K-H) solution.
-
The aorta is cleaned of connective tissue and cut into 3-4 mm rings.
-
Aortic rings are mounted in an organ bath containing K-H solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
-
The rings are pre-contracted with phenylephrine or KCl.
-
Cumulative concentrations of the test compound (Tanshinone IIA) are added to assess vasorelaxant effects.
-
Changes in isometric tension are recorded using a force transducer.
-
-
Cardiomyocyte Protection Assay (H9c2 cells):
-
H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are pre-treated with various concentrations of the test compound for a specified period.
-
To mimic ischemia/reperfusion, cells are subjected to anoxia (e.g., by incubation in a hypoxic chamber) followed by reoxygenation. For oxidative stress models, cells are exposed to H₂O₂.
-
Cell viability is assessed using assays such as MTT or LDH release.
-
Apoptotic markers like caspase-3 activity and the Bcl-2/Bax ratio can be measured by western blotting or specific assay kits.
-
Anti-inflammatory Effect Assays
-
Nitric Oxide (NO) Production Assay (RAW264.7 cells):
-
RAW264.7 murine macrophage cells are cultured in DMEM.
-
Cells are pre-treated with the test compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After 24 hours, the culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
THP-1 human monocytic cells are differentiated into macrophages using PMA.
-
Cells are pre-treated with the test compound and then stimulated with LPS.
-
Culture supernatants are collected after a specified incubation period.
-
The concentrations of TNF-α, IL-1β, and IL-6/IL-8 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Neuroprotective Effect Assays
-
Neurotoxicity Model (Primary Cortical Neurons):
-
Primary cortical neurons are isolated from embryonic rat brains and cultured.
-
Neurons are pre-treated with the test compound.
-
Neurotoxicity is induced by adding amyloid-beta peptide (Aβ₂₅₋₃₅).
-
Cell viability is measured using the MTT assay.
-
Markers of oxidative stress (e.g., ROS levels, SOD activity) and apoptosis (e.g., caspase-3 activity) are quantified.
-
-
Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO):
-
Adult male Sprague-Dawley rats are subjected to MCAO surgery to induce focal cerebral ischemia.
-
The test compound is administered intravenously or intraperitoneally at specific time points before or after the occlusion.
-
After a defined reperfusion period (e.g., 24 hours), the rats are euthanized, and their brains are removed.
-
Brain infarct volume is measured by TTC staining.
-
Neurological deficit scores are assessed to evaluate functional outcomes.
-
IV. Conclusion
This comparative guide highlights the current understanding of the bioactivities of this compound and Tanshinone IIA. Tanshinone IIA has been extensively investigated, demonstrating potent cardiovascular, anti-inflammatory, and neuroprotective effects through the modulation of multiple signaling pathways. In contrast, while this compound is a known constituent of Salvia miltiorrhiza, there is a significant gap in the literature regarding its specific quantitative bioactivities and mechanisms of action as an isolated compound. The available data on its derivative, Tanshinol borneol ester, suggests potential for cardiovascular effects, but further research on this compound itself is imperative.
For researchers and drug development professionals, Tanshinone IIA presents a well-characterized lead compound with a broad spectrum of therapeutic potential. The limited data on this compound suggests an opportunity for novel investigations to uncover its unique pharmacological profile and potentially identify new therapeutic applications. Future studies should focus on direct, quantitative comparisons of these two compounds across various experimental models to fully elucidate their respective contributions to the medicinal properties of Danshen and to guide the development of new, targeted therapies.
References
- 1. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA Alleviates Traumatic Brain Injury by Reducing Ischemia‒Reperfusion via the miR-124-5p/FoxO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Cardiovascular Disease Models in Drug Discovery - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective effects of tanshinone IIA on β-amyloid-induced toxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective effects of tanshinone IIA and/or tetramethylpyrazine in cerebral ischemic injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Angiogenic Effects of Tanshinones: A Comparative Guide
In the landscape of oncological research, the inhibition of angiogenesis remains a cornerstone of cancer therapy. Among the myriad of natural compounds investigated for their anti-angiogenic potential, constituents derived from Salvia miltiorrhiza (Danshen) have garnered significant attention. This guide provides a comparative analysis of the in vivo anti-angiogenic effects of two prominent lipophilic compounds from Danshen: Tanshinone I and Tanshinone IIA.
It is crucial to distinguish these anti-angiogenic tanshinones from other compounds from the same plant, such as Salvianolic acid B (a hydrophilic component sometimes referred to as Tanshinol), which has demonstrated pro-angiogenic properties, particularly in the context of ischemic diseases. This guide will focus exclusively on the anti-tumor, anti-angiogenic actions of Tanshinone I and Tanshinone IIA, presenting experimental data, detailed protocols for in vivo validation, and an overview of their mechanisms of action. For comparative context, data on Sorafenib, a standard multi-kinase inhibitor used in cancer therapy, is included where available.
Comparative Analysis of Anti-Angiogenic Efficacy
The following tables summarize quantitative data from various in vivo studies, offering a comparative look at the anti-angiogenic performance of Tanshinone I and Tanshinone IIA.
Table 1: Inhibition of Tumor Growth in Xenograft Models
| Compound | Cancer Cell Line | Animal Model | Dosage | Tumor Growth Inhibition (%) | Source |
| Tanshinone I | H1299 (Lung Cancer) | Mice | Not Specified | 34% reduction in tumor weight | [1] |
| DU 145 (Prostate) | Mice | 150-200 mg/kg (oral) | Significant inhibition | [2] | |
| Tanshinone IIA | C26 (Colon Cancer) | Mice | 0.5, 1, 2 mg/kg (i.v.) | Dose-dependent reduction | [3] |
| MCF-7 (Breast Cancer) | Mice | 30 mg/kg (5x/week) | Significant reduction in size & weight | [4] | |
| Sorafenib | Hepatocellular Carcinoma | Mice | 30 mg/kg/day | Significant inhibition | [5] |
| Tanshinone IIA + Sorafenib | Hepatocellular Carcinoma | Mice | 10 mg/kg/day + 30 mg/kg/day | Synergistic inhibition, greater than Sorafenib alone | [5][6] |
Table 2: Reduction of Microvessel Density (MVD) in In Vivo Models
| Compound | In Vivo Model | Method of Quantification | MVD Reduction | Source |
| Tanshinone I | DU 145 & H1299 Xenografts | Not Specified | Decreased MVD | |
| Tanshinone IIA | C26 Colon Cancer Xenograft | Not Specified | Dose-dependent decrease | [3] |
| Matrigel Plug | CD31 Staining | Visibly reduced | [7] | |
| Sorafenib | Hepatocellular Carcinoma Xenograft | Not Specified | Not specified, but known to inhibit angiogenesis | [5] |
Signaling Pathways and Mechanisms of Action
Tanshinone I and Tanshinone IIA exert their anti-angiogenic effects by modulating several key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.
Tanshinone I
Tanshinone I primarily targets STAT3 and HIF-1α signaling pathways. By reducing the phosphorylation of STAT3 at the Tyr705 residue and inhibiting the accumulation of hypoxia-induced HIF-1α, Tanshinone I leads to a downstream decrease in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[8] This dual action allows it to inhibit angiogenesis in both normoxic and hypoxic regions of a tumor.[8]
Tanshinone IIA
The anti-angiogenic mechanism of Tanshinone IIA is multifaceted, involving the inhibition of several signaling cascades. It has been shown to suppress the VEGF/VEGFR2 pathway, a critical axis for endothelial cell activation.[9] In hypoxic conditions, similar to Tanshinone I, it targets HIF-1α. Furthermore, studies have implicated its role in inhibiting the PLC, Akt, and JNK signaling pathways in endothelial progenitor cells. In colorectal cancer models, it has been shown to target TGF-β1 in normoxic conditions and HIF-1α in hypoxic environments to inhibit β-catenin/VEGF-mediated angiogenesis.
Experimental Protocols for In Vivo Validation
Standardized in vivo assays are critical for validating the anti-angiogenic effects of test compounds. Below are detailed methodologies for three commonly used models.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis due to the highly vascularized nature of the chorioallantoic membrane of the chick embryo.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity for 6-7 days.
-
Windowing: A small window (1x1 cm) is carefully cut into the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier of choice is loaded with the test compound (e.g., Tanshinone I or IIA) at various concentrations and placed directly onto the CAM. A control group with the vehicle (e.g., DMSO) is also prepared.
-
Re-incubation: The window is sealed with sterile tape, and the eggs are re-incubated for 48-72 hours.
-
Analysis: The CAM is excised, and the blood vessels are photographed under a stereomicroscope. The anti-angiogenic effect is quantified by measuring the length and number of blood vessel branches in the treated area compared to the control.
Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors and the test compound.
Methodology:
-
Preparation of Matrigel Mixture: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state. It is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (Tanshinone I or IIA) or vehicle control.
-
Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6 or nude mice). The liquid Matrigel solidifies at body temperature, forming a plug.
-
Incubation Period: The mice are monitored for 7-14 days, during which host cells and blood vessels infiltrate the Matrigel plug.
-
Plug Excision and Analysis: The Matrigel plugs are excised, and angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug using Drabkin's reagent or by immunohistochemical staining of the plugs for endothelial cell markers like CD31, followed by quantification of microvessel density.[7]
Tumor Xenograft Model
This model is considered highly relevant for preclinical evaluation as it assesses the effect of a compound on angiogenesis within a growing tumor.
Methodology:
-
Cell Culture: Human cancer cells (e.g., colorectal, breast, or lung cancer cell lines) are cultured in appropriate media.
-
Tumor Implantation: A specific number of cancer cells are suspended in a medium, sometimes mixed with Matrigel, and subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: The tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The treatment group receives the test compound (Tanshinone I or IIA) via a specified route (e.g., oral gavage, intraperitoneal or intravenous injection) for a defined period. The control group receives the vehicle. Tumor volume is measured regularly.
-
Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for analysis. The anti-angiogenic effect is determined by immunohistochemical staining of tumor sections for endothelial markers like CD31 to quantify microvessel density (MVD).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tanshinone IIA promotes vascular normalization and boosts Sorafenib’s anti-hepatoma activity via modulating the PI3K-AKT pathway [frontiersin.org]
- 4. Tanshinone IIA promotes vascular normalization and boosts Sorafenib’s anti-hepatoma activity via modulating the PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic antitumor effects of tanshinone IIA and sorafenib or its derivative SC-1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 8. Tanshinone IIA inhibits β-catenin/VEGF-mediated angiogenesis by targeting TGF-β1 in normoxic and HIF-1α in hypoxic microenvironments in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA inhibits angiogenesis in human endothelial progenitor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Synthetic vs. Naturally Sourced Tanshinol B
For Researchers, Scientists, and Drug Development Professionals
Tanshinol B, also known as Danshensu, is a water-soluble phenolic acid derived from the dried root of Salvia miltiorrhiza (Danshen). It is recognized for its significant pharmacological activities, particularly its antioxidant, anti-inflammatory, and cardioprotective effects. As research into its therapeutic potential intensifies, a critical question arises for investigators: Should studies utilize this compound isolated from its natural botanical source or a chemically synthesized version? This guide provides a detailed head-to-head comparison of synthetic versus naturally sourced this compound, offering experimental data and protocols to inform this decision.
Chemical and Physical Properties: A Tale of Two Origins
The primary distinction between synthetic and naturally sourced this compound lies in purity and the profile of accompanying compounds. Natural extraction yields this compound alongside other bioactive molecules, whereas chemical synthesis can produce a highly pure, isolated compound.
Total synthesis of (±)-Tanshinol B has been achieved with reported overall yields of around 50% over three steps, indicating an efficient and scalable process for obtaining the pure compound[1]. In contrast, this compound from Salvia miltiorrhiza is part of a complex mixture of hydrophilic and lipophilic compounds. Phytochemical analyses reveal that the content of active components in the plant can vary significantly based on geographical origin and cultivation methods[2][3].
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Purity | High (typically >98%) | Variable; co-extracted with other salvianolic acids, tanshinones, and plant metabolites. |
| Impurity Profile | Trace amounts of reagents, solvents, and reaction by-products. | Other bioactive compounds from Salvia miltiorrhiza (e.g., salvianolic acid B, rosmarinic acid, protocatechuic aldehyde)[4]. |
| Stereochemistry | Synthesis can produce specific isomers or racemic mixtures[1]. | Naturally occurs as the R-(+)-enantiomer. |
| Consistency | High batch-to-batch consistency. | Can vary depending on the plant source, extraction, and purification methods. |
| Scalability | High; amenable to large-scale chemical production. | Dependent on agricultural supply and extraction efficiency. |
Biological Activity and Efficacy
While direct comparative studies on the biological activity of synthetic versus natural this compound are limited, the activity of the natural compound is well-documented. It is expected that highly pure synthetic this compound would exhibit similar intrinsic activity. The key difference may arise from the synergistic or antagonistic effects of co-extracted compounds in natural preparations.
Antioxidant Activity
This compound is a potent antioxidant. Its efficacy is often evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Assay | Typical Result for Natural this compound |
| DPPH Radical Scavenging | Demonstrates significant, concentration-dependent scavenging activity. |
| ABTS Radical Scavenging | Exhibits strong radical cation scavenging capacity. |
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Inhibition of this pathway prevents the transcription of pro-inflammatory cytokines.
| Assay | Typical Result for Natural this compound |
| NF-κB Inhibition | Inhibits the activation and nuclear translocation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS)[5][6]. |
| Pro-inflammatory Cytokine Production | Reduces the expression of TNF-α, IL-6, and IL-1β in cell-based models of inflammation[6]. |
The PI3K/Akt signaling pathway, a crucial regulator of cell survival and apoptosis, is also modulated by components of Salvia miltiorrhiza[7][8][9][10][11]. The activation of this pathway by this compound can contribute to its cytoprotective effects.
Caption: Signaling pathways modulated by this compound.
Pharmacokinetic Profiles
Pharmacokinetic studies are crucial for drug development. Data for naturally sourced this compound (Danshensu) provides a baseline for what can be expected. The presence of other compounds in natural extracts can influence the absorption, distribution, metabolism, and excretion (ADME) profile of this compound[12][13].
A study in rats following intravenous administration of Danshen injection showed that Danshensu has a rapid elimination half-life.
| Parameter | Value (in Rats, IV administration) | Reference |
| Elimination Half-life (t½β) | ~21-32 minutes | [13][14][15] |
| Volume of Distribution (Vd) | High, indicating extensive tissue distribution. | [13] |
| Clearance (CL) | Rapid | [12] |
| Primary Excretion Route | Biliary and Urinary | [14][15] |
The poor oral bioavailability and rapid metabolism of natural this compound have prompted the development of synthetic derivatives to improve its pharmacokinetic properties[6][16][17]. A synthetic approach allows for precise structural modifications to enhance stability and absorption, a key advantage over the fixed structure of the natural product.
Caption: Experimental workflow for a pharmacokinetic study.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
-
Prepare various concentrations of this compound (synthetic or natural extract) in methanol. A known antioxidant like ascorbic acid or Trolox is used as a positive control.
-
In a 96-well plate, add 50 µL of each this compound concentration or control to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution alone and A_sample is the absorbance in the presence of the sample.
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.
Anti-inflammatory Activity: NF-κB Activation Assay
Objective: To assess the inhibitory effect of this compound on NF-κB activation in a cellular model.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages or HT-29 reporter cells, in appropriate media[5][18].
-
Pre-treatment: Seed the cells in plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding an agonist like LPS (1 µg/mL) or TNF-α (10 ng/mL) and incubate for a specified period (e.g., 24 hours)[18].
-
Analysis:
-
For Reporter Cells: If using a reporter cell line (e.g., expressing GFP under an NF-κB promoter), measure the reporter signal (e.g., fluorescence) via flow cytometry or a plate reader[18].
-
Western Blot: Lyse the cells and separate nuclear and cytoplasmic fractions. Perform Western blot analysis to measure the levels of p-p65 (the activated form of an NF-κB subunit) in the nuclear fraction and IκBα in the cytoplasmic fraction. A decrease in nuclear p-p65 and stabilization of IκBα indicate inhibition.
-
ELISA: Measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using ELISA kits[6].
-
Pharmacokinetic Analysis in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.
Methodology:
-
Animals: Use male Sprague-Dawley rats (200-250g). Acclimatize the animals for at least one week with free access to food and water.
-
Drug Administration: Administer a specific dose of this compound (e.g., 10 mg/kg) via intravenous injection into the tail vein[12].
-
Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-injection.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Thaw plasma samples and perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of this compound.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate parameters such as Area Under the Curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd)[14].
Conclusion: Which Source to Choose?
The choice between synthetic and naturally sourced this compound depends on the specific research objectives.
-
Synthetic this compound is the preferred choice for fundamental mechanistic studies, structure-activity relationship (SAR) analyses, and as a starting point for medicinal chemistry programs. Its high purity and batch-to-batch consistency ensure reproducibility and eliminate the confounding variables of other bioactive compounds.
-
Naturally Sourced this compound , often as part of a standardized Salvia miltiorrhiza extract, is valuable for studies investigating the holistic effects of the traditional medicine. The presence of other compounds may lead to synergistic effects relevant to the plant's overall therapeutic profile. However, researchers must be vigilant about the chemical characterization and standardization of the extract to ensure reproducible results.
Ultimately, both sources contribute valuable insights. Synthetic chemistry provides a pure, defined tool for precise pharmacological investigation, while the natural product offers a glimpse into the complex interplay of compounds that underlies traditional herbal medicine.
References
- 1. Total synthesis of (±)-tanshinol B, tanshinone I, and (±)-tanshindiol B and C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone Content Prediction and Geographical Origin Classification of Salvia miltiorrhiza by Combining Hyperspectral Imaging with Chemometrics [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tanshinone IIA sodium sulfonate attenuates inflammation by upregulating circ-Sirt1 and inhibiting the entry of NF-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats [frontiersin.org]
- 8. Recent advances of tanshinone in regulating autophagy for medicinal research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Tanshinone I attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic interaction between tanshinones and polyphenolic extracts of salvia miltinorrhiza BUNGE after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 15. Pharmacokinetics of Salvianolic Acid B after Intravenous Administration in Rats | Semantic Scholar [semanticscholar.org]
- 16. rsc.org [rsc.org]
- 17. Total Synthesis of Tanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces [mdpi.com]
A Comparative Analysis of Tanshinol B and Other Tanshinones in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Efficacy with Supporting Experimental Data.
The quest for novel anticancer agents has led to significant interest in natural compounds, with tanshinones derived from the medicinal plant Salvia miltiorrhiza (Danshen) emerging as promising candidates. This guide provides a comparative analysis of the in vitro efficacy of Tanshinol B (also known as Danshensu) against other major tanshinones, including Tanshinone IIA, Cryptotanshinone, Tanshinone I, and Dihydrotanshinone I, across various cancer cell lines.
Quantitative Efficacy Comparison: Proliferation Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in inhibiting cancer cell proliferation. The following tables summarize the IC50 values for this compound and other tanshinones in various human cancer cell lines, as determined by MTT or similar cell viability assays. It is important to note that variations in experimental conditions can influence IC50 values, and thus, comparisons should be made with consideration of the cited studies.
Table 1: IC50 Values (in µM) of Tanshinones in Breast Cancer Cell Lines
| Compound | MCF-7 (ER+) | MDA-MB-231 (TNBC) | Other Breast Cancer Cell Lines |
| This compound (Danshensu) | Data not available | Data not available | ZR-75-1: Showed inhibitory effects |
| Tanshinone IIA | ~8.5 - 15 | ~10 - 20 | BT-20, MDA-MB-453, SKBR3: Effective inhibition |
| Cryptotanshinone | ~10 - 25 | ~10 - 25 | Bcap37: Proliferation and migration inhibition[1] |
| Tanshinone I | ~3 - 6.5 | ~3 - 6.5 | MDA-MB-453: Antiproliferative activity |
| Dihydrotanshinone I | Stronger than TI & CT | Stronger than TI & CT | MDA-MB-468: ~2 µM (24h)[2] |
Table 2: IC50 Values (in µM) of Tanshinones in Other Cancer Cell Lines
| Compound | Prostate (DU145, PC-3) | Lung (A549) | Ovarian (A2780) | Cervical (HeLa) | Liver (HepG2, Huh-7) | Colon (HCT116) | Other |
| This compound (Danshensu) | Data not available | Significant viability reduction | Data not available | Data not available | Inhibited growth | Data not available | FaDu, Ca9-22 (Oral): No cytotoxicity up to 100 µM[3] |
| Tanshinone IIA | LNCaP: ~0.06 | ~10 - 27 | Growth inhibition | Cytotoxic effects | HepG2: ~4.17 | SW480, HC8693: Growth inhibition | 786-O (Renal): Apoptosis induction |
| Cryptotanshinone | DU145: ~3.5 - 10 | Data not available | ~8.49 - 11.39 | Cytotoxic effects[4] | Data not available | Data not available | Rh30 (Rhabdomyosarcoma): ~5.1 |
| Tanshinone I | DU145, PC-3: ~3 - 6.5 | Potent effect | Data not available | Data not available | HepG2, Huh-7: Apoptosis induction | HCT116: Apoptosis induction | K562 (Leukemia): ~8.81 (48h) |
| Dihydrotanshinone I | Data not available | Data not available | Proliferation inhibition | Antiproliferative effect | HepG2: More potent than other tanshinones | HCT116: Apoptosis induction | U-2 OS (Osteosarcoma): ~1.99 - 3.83 |
Mechanisms of Action: A Comparative Overview
Tanshinones exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction:
-
This compound: Promotes apoptosis in non-small cell lung cancer (NSCLC) cells[5] and hepatocellular carcinoma (HCC) cells.[6][7]
-
Tanshinone IIA: Induces apoptosis in a wide range of cancer cells, including breast, ovarian, and renal cancer cells, often through the activation of caspases.[4]
-
Cryptotanshinone: Triggers apoptosis in cervical and prostate cancer cells.[4]
-
Tanshinone I: Induces apoptosis in breast cancer, hepatocellular carcinoma, and leukemia cells.
-
Dihydrotanshinone I: A potent inducer of apoptosis in breast and colon cancer cells.
Cell Cycle Arrest:
-
Tanshinone IIA: Can cause cell cycle arrest at the S or G2/M phase, depending on the cell line.[4]
-
Cryptotanshinone: Induces G0/G1 phase arrest in cervical cancer cells.[4]
-
Tanshinone I: Leads to S phase arrest in breast cancer cells and G0/G1 phase arrest in hepatocellular carcinoma cells.
-
Dihydrotanshinone I: Induces G1 arrest in breast cancer cells.
Signaling Pathways
The anticancer activities of tanshinones are mediated by their modulation of various intracellular signaling pathways crucial for cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. This compound has been shown to suppress the PI3K/AKT pathway in NSCLC and HCC cells.[5][6][7] Similarly, Tanshinone IIA, Cryptotanshinone, and Tanshinone I also inhibit this pathway in various cancers.[8]
-
Other Key Pathways: Tanshinones have been reported to modulate other critical signaling pathways, including the MAPK, STAT3, and NF-κB pathways, contributing to their diverse anticancer effects. This compound, for instance, has been shown to inhibit the NF-κB signaling pathway.[5]
Experimental Protocols
This section provides a general overview of the methodologies commonly employed in the cited studies to evaluate the efficacy of tanshinones.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the tanshinone compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the expression and phosphorylation status of proteins in signaling pathways.
Workflow:
Detailed Steps:
-
Protein Extraction: Cancer cells are treated with tanshinones for a specified time, then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light.
-
Image Analysis: The resulting bands are visualized and quantified using an imaging system.
Conclusion
The available evidence indicates that this compound, along with other major tanshinones, possesses significant anticancer properties in vitro. While direct comparative studies are limited, the collated data suggests that all these compounds can inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways. Dihydrotanshinone I and Tanshinone I appear to exhibit high potency in several cell lines. This compound has demonstrated efficacy in lung and liver cancer cells, primarily through the inhibition of the PI3K/Akt pathway. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound against other tanshinones in a broader range of cancer types. This guide provides a foundational comparison to aid researchers in the design of future studies and the development of novel cancer therapeutics based on these promising natural compounds.
References
- 1. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 5. Tanshinol: A Potential Antioxidant, Anti-Inflammatory Agent, and a Potent Apoptosis Inducer in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Effect of Ferruginol, Tanshinone, and Carnosol Analogues on the Proliferation of Three Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Tanshinol B's Effect on Akt and MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Tanshinol B and its derivatives on the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The reproducibility of these effects is assessed through a review of multiple studies. For comparative purposes, we have included data on other natural compounds—Curcumin, Resveratrol, and Quercetin—that are also known to modulate these critical cellular signaling cascades. This guide aims to offer an objective overview supported by experimental data to aid in research and drug development.
At a Glance: Comparative Efficacy on Akt and MAPK Signaling
The following tables summarize quantitative data from various studies, showcasing the effects of this compound (and its related compound Tanshinone IIA), Curcumin, Resveratrol, and Quercetin on key proteins within the Akt and MAPK signaling pathways. The data is primarily derived from Western blot analyses, and the results are presented as fold changes or percentage changes in protein phosphorylation relative to controls.
Table 1: Effect of this compound and its Derivatives on Akt and MAPK Signaling
| Compound | Model System | Target Protein | Concentration | Change in Phosphorylation | Reference |
| This compound | L6 Rat Myoblast Cells (in vitro) | p-JNK/JNK | 187.5 µg/mL | Increased | [1] |
| This compound | L6 Rat Myoblast Cells (in vitro) | p-MAPK/MAPK | 187.5 µg/mL | Increased | [1] |
| Tanshinone IIA | Rat Hippocampus (in vivo, sleep deprivation model) | p-PI3K/PI3K | 10, 20 mg/kg | Increased | [2] |
| Tanshinone IIA | Rat Hippocampus (in vivo, sleep deprivation model) | p-Akt/Akt | 10, 20 mg/kg | Increased | [2] |
| Tanshinone IIA | Myocardial Ischemia/Reperfusion (in vivo, rat model) | p-Akt/Akt | 10 mg/kg | Increased | [3] |
| Tanshinone IIA | Atherosclerosis (in vivo, ApoE-/- mice) | p-MAPK/MAPK | 10, 20 mg/kg | Decreased | [4] |
| Tanshinone IIA | Atherosclerosis (in vivo, ApoE-/- mice) | p-mTOR/mTOR | 10, 20 mg/kg | Decreased | [4] |
Table 2: Comparative Effects of Alternative Compounds on Akt and MAPK Signaling
| Compound | Model System | Target Protein | Concentration | Change in Phosphorylation | Reference |
| Curcumin | Human Gastric Cancer MGC-803 Cells (in vitro) | p-Akt/Akt | 5-40 µM | Decreased (Dose-dependent) | [5] |
| Human Prostate Cancer PC-3 Cells (in vitro) | p-Akt/Akt (Thr308 & Ser473) | 40 µM | Decreased | [6] | |
| Retinoblastoma Y79 Cells (in vitro) | p-JNK/JNK | 40-80 µM | Increased (Dose-dependent) | [7] | |
| Retinoblastoma Y79 Cells (in vitro) | p-p38/p38 | 40-80 µM | Increased (Dose-dependent) | [7] | |
| Resveratrol | MCAO Animal Model (in vivo, rat) | p-Akt/Akt | 30 mg/kg | Increased | [5] |
| Colon Cancer Cells (in vitro) | p-Akt/Akt | 50 µM | Decreased | [8] | |
| Retinal Ganglion Cells (in vitro) | p-ERK/ERK | 5-20 µM | Decreased (Dose-dependent) | [9] | |
| Retinal Ganglion Cells (in vitro) | p-JNK/JNK | 5-20 µM | Decreased (Dose-dependent) | [9] | |
| Retinal Ganglion Cells (in vitro) | p-p38/p38 | 5-20 µM | Decreased (Dose-dependent) | [9] | |
| Quercetin | HT22 Hippocampal Neurons (in vitro) | p-Akt/Akt (Ser473) | 5 µM | Increased | [10] |
| Cardiac Fibroblasts (in vitro, Ang-II induced) | p-ERK/ERK | 10-40 µM | Decreased (Dose-dependent) | [11] | |
| Cardiac Fibroblasts (in vitro, Ang-II induced) | p-JNK/JNK | 10-40 µM | Decreased (Dose-dependent) | [11] | |
| Cardiac Fibroblasts (in vitro, Ang-II induced) | p-p38/p38 | 10-40 µM | Decreased (Dose-dependent) | [11] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the Akt and MAPK signaling pathways and a typical experimental workflow for their analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone I exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Regulates MAPK/mTOR Signal-Mediated Autophagy to Alleviate Atherosclerosis through the miR-214-3p/ATG16L1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol modulates the Akt/GSK-3β signaling pathway in a middle cerebral artery occlusion animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin inhibits Akt/mTOR signaling through protein phosphatase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Resveratrol: A Natural Compound Targeting the PI3K/Akt/mTOR Pathway in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Tanshinol B and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of Tanshinol B (also known as Danshensu or DSS) and its stereoisomeric derivatives. The focus is on their pro-angiogenic effects and the underlying molecular mechanisms, with supporting experimental data and detailed protocols.
This compound, a key water-soluble bioactive compound isolated from Salvia miltiorrhiza (Danshen), has garnered significant interest for its therapeutic potential in cardiovascular diseases.[1] However, its clinical application is often limited by its hydrophilic nature, which hinders cell membrane permeability. To address this, synthetic derivatives such as Tanshinol borneol ester (DBZ) have been developed, exhibiting enhanced lipophilicity and biological activity. This guide specifically compares the activities of the (S) and (R) stereoisomers of DBZ against the parent compound, this compound.
Comparative Biological Activity: In Vitro Angiogenesis
The pro-angiogenic potential of this compound and the stereoisomers of its derivative, DBZ, has been evaluated through a series of in vitro assays assessing key stages of angiogenesis: endothelial cell proliferation, migration, and tube formation.
Endothelial Cell Proliferation and Migration
Both (S)-DBZ and (R)-DBZ have been shown to modulate the proliferation and migration of human endothelial cells in a biphasic manner.
Table 1: Comparative Effect on Endothelial Cell Proliferation and Migration
| Compound | Assay | Cell Type | Concentration | Observed Effect |
| (S)-DBZ | Proliferation & Migration | HUVEC, HMVEC, HPMEC | Not specified | Biphasic modulation |
| (R)-DBZ | Proliferation & Migration | HUVEC, HMVEC, HPMEC | Not specified | Biphasic modulation |
| This compound (DSS) | Proliferation & Migration | HUVEC, HMVEC, HPMEC | Not specified | Less potent than DBZ isomers |
HUVEC: Human Umbilical Vein Endothelial Cells; HMVEC: Human Microvascular Endothelial Cells; HPMEC: Human Pulmonary Microvascular Endothelial Cells.
Endothelial Cell Tube Formation
The ability to form capillary-like structures is a critical step in angiogenesis. The DBZ isomers have demonstrated a significantly greater capacity to induce tube formation compared to this compound.
Table 2: Comparative Effect on Endothelial Cell Tube Formation
| Compound | Assay | Model | Observation |
| (S)-DBZ | Tube Formation | Matrigel Assay & 12-day co-culture | Significant induction of tube formation |
| (R)-DBZ | Tube Formation | Matrigel Assay & 12-day co-culture | Significant induction of tube formation |
| This compound (DSS) | Tube Formation | Matrigel Assay | Less potent effect compared to DBZ isomers |
| Borneol | Tube Formation | Matrigel Assay | No effect |
These findings suggest that the esterification of this compound with borneol to form DBZ markedly enhances its pro-angiogenic activity, with both stereoisomers exhibiting potent effects.[1]
Molecular Mechanism of Action: Signaling Pathways
The pro-angiogenic effects of the DBZ isomers are mediated, at least in part, through the activation of the Akt and MAPK signaling pathways.[2] These pathways play a crucial role in regulating cell proliferation, survival, and migration.
Mechanistically, DBZ has been shown to increase the cellular levels of key angiogenic factors including Vascular Endothelial Growth Factor (VEGF), its receptor VEGFR2, and Matrix Metalloproteinase-9 (MMP-9).[2] The activation of Akt and MAPK signaling is a downstream consequence of these upstream effects.
Figure 1: Simplified signaling pathway of DBZ-induced angiogenesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro.
-
Preparation: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate and incubate at 37°C for 30 minutes to allow for solidification.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free medium containing the test compounds (this compound, (S)-DBZ, (R)-DBZ) or controls (e.g., VEGF as a positive control).
-
Incubation: Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well. Incubate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Visualization and Quantification: Visualize tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
Figure 2: Workflow for the endothelial cell tube formation assay.
Western Blotting for Akt and MAPK Signaling
This technique is used to detect and quantify the phosphorylation (activation) of Akt and MAPK (ERK1/2).
-
Cell Lysis: Treat endothelial cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The available data strongly indicate that the synthetic stereoisomeric derivatives of this compound, namely (S)-DBZ and (R)-DBZ, are more potent in promoting angiogenesis in vitro compared to the parent compound. This enhanced activity is attributed to the activation of the Akt and MAPK signaling pathways. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds in conditions requiring therapeutic angiogenesis, such as ischemic heart disease. This comparative guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the importance of stereochemistry in modulating the biological activity of natural products and their derivatives.
References
- 1. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of Tanshinone IIA and Doxorubicin: A Comparative Guide
The combination of traditional medicinal compounds with established chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy and mitigate adverse effects. This guide provides a detailed comparison of the cytotoxic and apoptotic effects of the widely-used chemotherapy drug Doxorubicin (Dox) when administered alone versus in combination with Tanshinone IIA (Tan IIA), a key bioactive component of Salvia miltiorrhiza (Danshen). Tanshinone IIA is a closely related compound to Tanshinol B (also known as Danshensu), both being major constituents of Danshen and subjects of extensive research for their pharmacological properties. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and mechanistic insights.
Comparative Analysis of Efficacy
The synergy between Tanshinone IIA and Doxorubicin has been evaluated in various breast cancer cell lines, including the Dox-sensitive MCF-7 and the triple-negative MDA-MB-231 lines. The combination consistently demonstrates a more potent anti-cancer effect than either agent alone.
Table 1: In Vitro Cytotoxicity (IC50) and Combination Index (CI)
The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biological function, while the Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergism Level |
| MCF-7 | Doxorubicin | ~0.8 - 1.2 | N/A | N/A |
| Tanshinone IIA | ~15 - 25 | N/A | N/A | |
| Dox + Tan IIA | Lower than single agents | < 1 (Observed) | Synergistic | |
| MDA-MB-231 | Doxorubicin | ~0.5 - 1.0 | N/A | N/A |
| Tanshinone IIA | ~10 - 20 | N/A | N/A | |
| Dox + Tan IIA | Lower than single agents | < 1 (Observed) | Synergistic |
Note: Exact IC50 and CI values can vary based on experimental conditions. The data presented is a representative range based on published literature. Studies confirm synergistic effects, though specific CI values are not always reported in abstracts.[2][3]
Table 2: Apoptosis Induction in Breast Cancer Cells
The combination of Tanshinone IIA and Doxorubicin significantly enhances the induction of apoptosis (programmed cell death) in cancer cells compared to individual treatments.
| Cell Line | Treatment | Apoptosis Rate (% of cells) | Key Apoptotic Markers |
| MCF-7 | Control | < 5% | Baseline |
| Doxorubicin | 15 - 25% | Increased Cleaved PARP, p53 | |
| Dox + Tan IIA | > 40% (Significantly higher) | Further increase in Cleaved PARP, p53 | |
| MDA-MB-231 | Control | < 5% | Baseline |
| Doxorubicin | 20 - 30% | Increased Caspase-3, Bax/Bcl-2 ratio | |
| Dox + Tan IIA | > 50% (Significantly higher) | Further increase in Caspase-3, Bax/Bcl-2 ratio |
Data synthesized from studies showing the combination treatment leads to a prompt and remarkable increase in apoptosis.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments cited in the evaluation of drug synergy.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[7]
-
Drug Treatment: Treat cells with varying concentrations of Doxorubicin, Tanshinone IIA, and their combination for 24 to 48 hours. Include untreated cells as a control.
-
MTT Incubation: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing early and late apoptosis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Doxorubicin, Tanshinone IIA, or the combination for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Mechanistic Insights: Signaling Pathways
The synergistic effect of Tanshinone IIA and Doxorubicin is attributed to their ability to modulate multiple key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical pro-survival pathway often hyperactivated in cancer. The combination of Tanshinone IIA and Doxorubicin has been shown to synergistically inhibit this pathway, thereby promoting apoptosis.[2][9]
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway.
ERK1/2 Pathway
The ERK1/2 signaling pathway plays a dual role in cellular processes. In many breast cancers, its activation promotes proliferation. Tanshinone IIA potentiates the effect of Doxorubicin by inhibiting the ERK1/2 pathway in cancer cells, leading to decreased proliferation and increased apoptosis.[4]
Caption: Synergistic inhibition of the pro-proliferative ERK1/2 pathway.
Experimental and Logical Workflow
The process of identifying and validating synergistic drug combinations follows a structured workflow, from initial screening to mechanistic studies.
Caption: Standard workflow for evaluating synergistic drug combinations.
References
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA synergistically enhances the antitumor activity of doxorubicin by interfering with the PI3K/AKT/mTOR pathway and inhibition of topoisomerase II: in vitro and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA potentiates the chemotherapeutic effect of doxorubicin against breast cancer cells and attenuates the cardiotoxicity of doxorubicin by regulating ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Agent Enhances the Chemotherapeutic Efficacy of Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validating NRF2 Pathway Activation: A Comparative Guide to Tanshinol B and Other Activators
For researchers and professionals in drug development, identifying and validating compounds that modulate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical step in developing therapeutics for a range of diseases characterized by oxidative stress. This guide provides a comparative analysis of the NRF2-activating potential of compounds derived from Salvia miltiorrhiza, with a focus on clarifying the nomenclature surrounding "Tanshinol B," and compares their activity with the well-characterized NRF2 activator, Sulforaphane.
A Note on Nomenclature: The term "this compound" is not consistently used in peer-reviewed literature. Often, searches for "Tanshinol" lead to studies on Salvianolic Acid A (Danshensu) . Therefore, this guide will focus on the NRF2-activating properties of Salvianolic Acid A and other well-researched compounds from Salvia miltiorrhiza, such as Tanshinone I , and a novel derivative, Tanshinol Borneol Ester .
Comparative Analysis of NRF2 Activation
The following table summarizes quantitative data on the activation of the NRF2 pathway by Salvianolic Acid A (Danshensu), Tanshinone I, and the benchmark activator, Sulforaphane. These data are compiled from various in vitro studies and presented to facilitate a direct comparison of their potency and efficacy.
| Compound | Cell Line | Concentration | Assay | Result |
| Salvianolic Acid A (Danshensu) | HT22 cells | Not specified | Western Blot | Increased nuclear expression of NRF2 and enhanced expression of downstream targets SLC7A11, GPX4, FTH1, and HO-1.[1] |
| b.End.3 cells | Not specified | Western Blot | ML385 (an NRF2 inhibitor) prevented Salvianolic Acid A from inhibiting oxidative stress, ferroptosis, and mitochondrial dysfunction.[2] | |
| Tanshinone I | MDA-MB-231 cells | 5 µM | Dual Luciferase Reporter Assay | Significant increase in ARE-luciferase activity.[3] |
| HBE cells | 5 µM & 10 µM | Western Blot | Time-dependent increase in NRF2 protein levels, significant as early as 2 hours and persisting up to 12 hours.[4] | |
| HBE cells | 5 µM & 10 µM | qRT-PCR | Sustained upregulation of NRF2 target genes NQO1 and GCLM up to 48 hours.[3] | |
| Tanshinol Borneol Ester (DBZ) | NRCMs | Concentration-dependent | Western Blot | Enhanced NRF2 nuclear accumulation.[5] |
| NRCMs | Not specified | RT-PCR | No alteration in NRF2 mRNA expression, suggesting post-transcriptional regulation.[5] | |
| Sulforaphane (SFN) | BV2 cells | Not specified | DNA-binding Assay | Increased NRF2 DNA-binding activity.[6] |
| Primary microglia | Not specified | Gene Expression Analysis | Increased expression of NRF2 target genes.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess NRF2 pathway activation in the cited studies.
Dual Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of NRF2.
-
Cell Culture and Transfection: MDA-MB-231 cells were cultured in an appropriate medium. Cells were co-transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.[3]
-
Treatment: Following transfection, cells were treated with the test compounds (e.g., Tanshinone I at 5 µM) for a specified period (e.g., 16 hours).[3]
-
Luciferase Activity Measurement: Cell lysates were collected, and the activities of firefly and Renilla luciferases were measured using a luminometer. The ratio of firefly to Renilla luciferase activity was calculated to normalize for transfection efficiency.[3]
Western Blot Analysis
Western blotting is used to detect and quantify the protein levels of NRF2 and its downstream targets.
-
Cell Lysis: Human Bronchial Epithelial (HBE) cells were treated with various concentrations of Tanshinone I for different durations. Subsequently, the cells were lysed to extract total protein.[4]
-
Protein Quantification and Electrophoresis: Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.
-
Immunoblotting: The separated proteins were transferred to a membrane and probed with primary antibodies specific for NRF2, Keap1, and downstream targets like NQO1 and GCLM. A loading control like β-actin was also used.[4]
-
Detection and Analysis: After incubation with secondary antibodies, the protein bands were visualized, and their intensity was quantified.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of NRF2 and its target genes.
-
RNA Extraction and cDNA Synthesis: HBE cells were treated with Tanshinone I, and total RNA was extracted. The RNA was then reverse-transcribed into cDNA.[3]
-
PCR Amplification: The cDNA was used as a template for PCR with primers specific for NRF2, NQO1, and GCLM.
-
Data Analysis: The relative mRNA levels were calculated after normalization to a housekeeping gene.[3]
Visualizing the NRF2 Signaling Pathway and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes.
Caption: The NRF2 signaling pathway under basal and activated conditions.
Caption: A typical experimental workflow for validating NRF2 pathway activation.
References
- 1. Therapeutic time window of sodium of Danshensu on cerebral ischemia and its mechanism of inhibiting oxidative stress and ferroptosis through Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tanshinone I Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Compound, Tanshinol Borneol Ester, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Fibrotic Activities of Danshensu and Salvianolic Acid B
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of fibrotic disease research, natural compounds are a significant source of potential therapeutic agents. Among these, the active components of Salvia miltiorrhiza (Danshen) have garnered considerable attention for their anti-fibrotic properties. This guide provides a detailed, objective comparison of the anti-fibrotic activities of two major water-soluble compounds derived from Danshen: Danshensu and Salvianolic Acid B. While the initial topic of interest was Tanshinol B, a comprehensive literature review revealed a scarcity of research on its specific anti-fibrotic effects. Therefore, this guide focuses on Danshensu and Salvianolic Acid B, for which a wealth of experimental data exists, to provide a valuable comparative resource for the scientific community.
At a Glance: Key Differences in Anti-Fibrotic Efficacy
| Feature | Danshensu | Salvianolic Acid B |
| Primary Fibrosis Models Studied | Pulmonary, Liver, Cardiac | Liver, Pulmonary, Renal, Skin, Cardiac |
| Key Anti-Fibrotic Mechanisms | Inhibition of MEK/ERK signaling pathway, Regulation of ferroptosis, Inhibition of JAK2-STAT3 signaling | Inhibition of TGF-β/Smad signaling pathway, Modulation of MAPK/ERK pathway, Inhibition of Hedgehog signaling |
| Reported In Vitro Efficacy | Effective at concentrations around 30-50 µM | Effective at concentrations around 20-80 µg/mL |
| Reported In Vivo Efficacy | Effective at doses of 28-56 mg/kg | Effective at doses of 7.5-30 mg/kg |
Quantitative Comparison of Anti-Fibrotic Effects
The following tables summarize the quantitative data from various preclinical studies, highlighting the impact of Danshensu and Salvianolic Acid B on key markers of fibrosis.
Danshensu: In Vitro and In Vivo Anti-Fibrotic Activity
| Experimental Model | Key Fibrotic Marker | Treatment Concentration/Dose | Observed Effect | Citation |
| In Vitro: TGF-β1-stimulated NIH3T3 cells | α-SMA and Col1a1 mRNA | 50 µM | Significant reduction in mRNA levels compared to TGF-β1 treated cells. | [1] |
| In Vitro: Palmitic acid-activated HSC-T6 and LX-2 cells | α-SMA, integrin-β1, and CTGF protein | 30 µM | Attenuated the palmitic acid-induced upregulation of these fibrotic markers. | |
| In Vitro: LPS-induced LX-2 and T6 cells | Collagen I and CTGF protein | 30 µM | Reversed the increased expression of Collagen I and CTGF. | |
| In Vivo: Bleomycin-induced pulmonary fibrosis in mice | α-SMA and COL-I protein in lung tissue | 28 and 56 mg/kg | Reduced expression of α-SMA and COL-I. | [2] |
| In Vivo: Bleomycin-induced pulmonary fibrosis in mice | Collagen deposition | 28 and 56 mg/kg | Reduced accumulated areas of collagen deposition. | [2] |
Salvianolic Acid B: In Vitro and In Vivo Anti-Fibrotic Activity
| Experimental Model | Key Fibrotic Marker | Treatment Concentration/Dose | Observed Effect | Citation |
| In Vitro: TGF-β-stimulated MRC-5 fibroblasts | COL1A1 and COL1A2 mRNA | 50 µg/ml | Significantly downregulated TGF-β-induced expression; COL1A1 by ~60% and COL1A2 by ~50%. | [3] |
| In Vitro: TGF-β-stimulated MRC-5 fibroblasts | Total soluble collagen | 50 µg/ml | Reduced TGF-β-induced collagen production by approximately 40%. | [4] |
| In Vitro: Angiotensin II-activated atrial fibroblasts | α-SMA, Col1a1, and CTGF protein | Not specified | Significantly lower expression compared to Angiotensin II group. | [5] |
| In Vivo: Bleomycin-induced pulmonary fibrosis in mice | Collagen content in lung tissue | Not specified | Significantly reduced collagen content. | [3] |
| In Vivo: CCl4-induced liver fibrosis in mice | α-SMA and Col-I protein | 30 mg/kg/day | Significantly alleviated hepatic fibrogenesis by inhibiting HSC activation and collagen deposition. | [6] |
| In Vivo: CCl4-induced liver fibrosis in mice | Hepatic hydroxyproline content | 5.6, 11.2, and 22.4 mg/kg | Significantly reduced collagen levels in a dose-dependent manner. |
Mechanistic Insights: Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-fibrotic actions of Danshensu and Salvianolic Acid B are mediated through distinct signaling pathways. Danshensu primarily exerts its effects by inhibiting the MEK/ERK pathway, which is crucial for fibroblast proliferation and differentiation.[1] In contrast, Salvianolic Acid B is a potent inhibitor of the canonical pro-fibrotic TGF-β/Smad signaling cascade.[3] It also modulates other pathways, including the MAPK/ERK and Hedgehog signaling pathways.
Experimental Workflow
The anti-fibrotic activity of these compounds is typically assessed using a standardized workflow involving both in vitro and in vivo models.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is widely used to study pulmonary fibrosis and assess the efficacy of anti-fibrotic agents.[2]
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction: A single intratracheal instillation of bleomycin (typically 5 mg/kg) is administered to anesthetized mice. Control animals receive saline.
-
Treatment: Test compounds (e.g., Danshensu at 28 and 56 mg/kg) are typically administered daily via oral gavage or intraperitoneal injection, starting from the day of or a few days after bleomycin instillation and continuing for a period of 14 to 28 days.
-
Assessment of Fibrosis:
-
Histopathology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and structural changes, and Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the hydroxyproline concentration.
-
Immunohistochemistry/Western Blot: The expression of fibrotic markers such as α-SMA and Collagen I is evaluated in lung tissue homogenates.
-
RT-PCR: Gene expression levels of pro-fibrotic markers are quantified.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Rat Model
This is a classic and reliable model for inducing liver fibrosis.
-
Animal Model: Sprague-Dawley or Wistar rats are frequently used.
-
Induction: CCl4, diluted in a vehicle like olive oil or corn oil, is administered via intraperitoneal injection or oral gavage, typically twice a week for 4-12 weeks. The dosage can vary, for example, 1.5 mL/kg of CCl4 in 50% olive oil.
-
Treatment: The anti-fibrotic compound (e.g., Salvianolic Acid B at doses ranging from 7.5 to 30 mg/kg) is administered, often daily, concurrently with the CCl4 injections or in a therapeutic regimen after fibrosis has been established.
-
Assessment of Fibrosis:
-
Serum Analysis: Blood samples are collected to measure liver function enzymes such as ALT and AST.
-
Histopathology: Liver tissues are stained with H&E and Sirius Red or Masson's trichrome to visualize liver damage and collagen deposition.
-
Western Blot and RT-PCR: The expression of key fibrotic proteins (e.g., α-SMA, TGF-β1, Collagen I) and their corresponding genes are analyzed in liver tissue lysates.
-
Conclusion
Both Danshensu and Salvianolic Acid B demonstrate significant anti-fibrotic potential through distinct molecular mechanisms. Danshensu appears to be a potent inhibitor of fibroblast proliferation and activation via the MEK/ERK pathway. Salvianolic Acid B exhibits a broader range of anti-fibrotic activities across multiple organ systems, primarily by targeting the central TGF-β/Smad signaling pathway.
The choice between these two compounds for further pre-clinical and clinical development may depend on the specific fibrotic disease being targeted and the underlying pathophysiology. This comparative guide, based on available experimental data, provides a solid foundation for researchers to make informed decisions in the pursuit of novel anti-fibrotic therapies. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic advantages of each compound in specific fibrotic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. Salvianolic Acid B Attenuates Experimental Pulmonary Fibrosis through Inhibition of the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Effects of Salvianolic Acid B on Angiotensin II–Induced Atrial Fibrosis by Regulating Atrium Metabolism via Targeting AMPK/FoxO1/miR-148a-3p Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B suppresses hepatic fibrosis by inhibiting ceramide glucosyltransferase in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating molecular docking predictions for Tanshinol B with in vitro assays
A Comparative Guide for Researchers
In the realm of drug discovery and development, computational methods such as molecular docking serve as a powerful preliminary tool to predict the binding affinity between a ligand, like the promising therapeutic agent Tanshinol B (also known as Danshensu), and its protein targets. However, these in silico predictions necessitate rigorous experimental validation to confirm their biological relevance. This guide provides a comparative overview of molecular docking predictions for this compound and their validation through in vitro assays, supported by experimental data and detailed protocols.
This compound, a water-soluble compound extracted from Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential in cardiovascular and other diseases.[1] Understanding its mechanism of action at a molecular level is crucial, and the synergy between molecular docking and in vitro assays provides a robust framework for this purpose.
Comparison of Molecular Docking Predictions and In Vitro Assay Results
The following table summarizes the key findings from studies that have employed both molecular docking and in vitro assays to investigate the interactions of this compound with various protein targets. This direct comparison allows for an assessment of the predictive power of in silico models against real-world biological activity.
| Target Protein | Molecular Docking Prediction (Binding Energy) | In Vitro Assay | Quantitative In Vitro Results (IC50/Ki) | Reference |
| GTPase HRas | -6.0 kcal/mol | Not specified in abstract | Not specified in abstract | [1][2][3] |
| Cytochrome P450 1A2 (CYP1A2) | Not specified | Enzyme Inhibition Assay | 110 µM (IC50) | [4] |
| Cytochrome P450 2C8 (CYP2C8) | Not specified | Enzyme Inhibition Assay | 34 µM (IC50) | [4] |
| Cytochrome P450 2C9 (CYP2C9) | Not specified | Enzyme Inhibition Assay | 99 µM (IC50) | [4] |
| Cytochrome P450 2C19 (CYP2C19) | Not specified | Enzyme Inhibition Assay | 67 µM (IC50) | [4] |
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of validating computational predictions. Below are detailed methodologies for key in vitro assays cited in the context of this compound research.
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential for drug-drug interactions. The inhibitory effect of this compound on various CYP isoforms is determined by incubating the compound with human liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Human liver microsomes are thawed on ice.
-
A solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted to various concentrations.
-
A cocktail of probe substrates for different CYP isoforms is prepared.
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer.
-
-
Incubation:
-
Human liver microsomes, the probe substrate cocktail, and this compound (or vehicle control) are pre-incubated at 37°C for a short period.
-
The reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific duration.
-
-
Termination and Sample Processing:
-
The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
The samples are centrifuged to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the metabolite from the probe substrate.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of this compound is compared to the vehicle control.
-
The IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the processes and relationships involved in validating molecular docking predictions.
References
A Side-by-Side Comparison of Tanshinol B and Cryptotanshinone on STAT3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a myriad of cellular processes, including proliferation, survival, and inflammation. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Among the natural compounds investigated for STAT3 modulation are Tanshinol B (also known as Danshensu) and Cryptotanshinone, both derived from the medicinal plant Salvia miltiorrhiza (Danshen). This guide provides a detailed, side-by-side comparison of their effects on the STAT3 signaling pathway, supported by experimental data and detailed protocols to aid in research and drug development.
While both compounds originate from the same plant, their effects on STAT3 signaling are markedly different. Cryptotanshinone is a consistent inhibitor of STAT3 activation. In contrast, this compound and its related compound, Salvianolic acid B (a larger molecule that can be metabolized to this compound), exhibit a context-dependent dual role, capable of both activating and inhibiting the STAT3 pathway depending on the cellular environment and experimental conditions.
Quantitative Data Comparison
The following table summarizes the quantitative effects of Cryptotanshinone and this compound/Salvianolic acid B on STAT3 signaling and associated cellular processes.
| Parameter | Cryptotanshinone | This compound (Danshensu) / Salvianolic acid B | Citation(s) |
| Effect on STAT3 Phosphorylation | Inhibition | Context-Dependent Inhibition or Activation | [1][2][3][4] |
| IC50 for STAT3 Inhibition | 4.6 µM (cell-free assay) | Not consistently reported as an inhibitor | [1] |
| Effective Inhibitory Concentration | 7 µM (blocks STAT3 Tyr705 phosphorylation in DU145 cells) | 25 and 50 μM (suppressed LPS-induced p-STAT3 in macrophages) | [1][5] |
| Effective Activating Concentration | Not Applicable | 0.2 mg/kg in rats (1.9-fold increase in STAT3 phosphorylation); 25 µM (stimulated cell proliferation via STAT3) | [3] |
| Effect on Cell Proliferation | Inhibition (e.g., GI50 of 7 µM in DU145 prostate cancer cells) | Context-Dependent Inhibition or Stimulation (e.g., 25 µM stimulated lung cell proliferation) | [1][3] |
| Downstream Gene Targets (Inhibition) | Downregulates Bcl-2, Bcl-xL, Cyclin D1, Survivin, c-Myc | Downregulates STAT3-mediated pro-inflammatory and fibrotic genes | [1][5] |
| Downstream Gene Targets (Activation) | Not Applicable | Upregulates VEGF | [3] |
Mechanism of Action on STAT3 Signaling
Cryptotanshinone: A Direct STAT3 Inhibitor
Cryptotanshinone consistently acts as an inhibitor of the STAT3 signaling pathway. Its mechanism of action is well-documented and involves several key steps:
-
Inhibition of STAT3 Phosphorylation: Cryptotanshinone directly inhibits the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue. This phosphorylation event is essential for STAT3 activation.[1]
-
Blockade of Dimerization: By preventing phosphorylation, Cryptotanshinone hinders the formation of STAT3 homodimers.[2]
-
Prevention of Nuclear Translocation: As a consequence of blocked dimerization, the translocation of STAT3 from the cytoplasm to the nucleus is inhibited.
-
Suppression of Downstream Gene Expression: The inability of STAT3 to reach the nucleus and bind to DNA leads to the downregulation of its target genes, which are often involved in cell survival and proliferation, such as Bcl-2, survivin, and cyclin D1.[1]
Figure 1. Cryptotanshinone inhibits STAT3 signaling by blocking phosphorylation and dimerization.
This compound (Danshensu) and Salvianolic acid B: A Context-Dependent Modulator
The effects of this compound and Salvianolic acid B on STAT3 signaling are more nuanced and appear to be dependent on the specific cellular context and the stimulus.
-
Inhibitory Effects: In inflammatory and fibrotic models, this compound (Danshensu) has been shown to inhibit the STAT3 pathway. For instance, it can suppress the HIF-1α/STAT3/NLRP3 pathway in macrophages, leading to an anti-inflammatory response.[5] In the context of liver fibrosis, Danshensu inhibits JAK2-STAT3 signaling.
-
Activatory Effects: Conversely, in settings related to tissue repair and cell proliferation, Salvianolic acid B has been observed to activate the JAK2/STAT3 pathway. This activation can lead to increased cell proliferation and the expression of pro-survival genes like VEGF.[3] For example, in embryonic stem cells, Salvianolic acid B activates the Jak2-Stat3 pathway to maintain pluripotency and increase proliferation.[4]
Figure 2. Context-dependent dual effects of this compound/Salvianolic acid B on STAT3 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the effects of these compounds on STAT3 signaling.
Western Blotting for Phospho-STAT3 (p-STAT3) and Total STAT3
This protocol is a generalized procedure for detecting changes in STAT3 phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., DU145, A549, or relevant cell line) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Cryptotanshinone (e.g., 0, 5, 10, 20 µM) or this compound/Salvianolic acid B for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
For activation studies, cells may be stimulated with a known STAT3 activator like IL-6 (e.g., 20 ng/mL) for 30 minutes before harvesting.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T or a relevant cell line) in a 24-well plate.
-
Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of Cryptotanshinone or this compound/Salvianolic acid B.
-
In some wells, co-treat with a STAT3 activator (e.g., IL-6) to assess the inhibitory potential of the compounds.
-
-
Luciferase Activity Measurement:
-
After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Figure 3. General experimental workflow for assessing the effects of compounds on STAT3 signaling.
Conclusion
The comparative analysis of this compound and Cryptotanshinone reveals distinct modulatory effects on the STAT3 signaling pathway. Cryptotanshinone is a potent and consistent inhibitor of STAT3, making it a promising candidate for therapeutic strategies targeting diseases driven by hyperactive STAT3, such as various cancers. Its mechanism of action, involving the direct inhibition of STAT3 phosphorylation and subsequent downstream events, is well-characterized.
In contrast, this compound (Danshensu) and its precursor Salvianolic acid B exhibit a more complex, context-dependent dual functionality. They can either inhibit or activate STAT3 signaling, suggesting a more nuanced role in cellular processes. This dual activity may be beneficial in certain therapeutic contexts but requires careful consideration and further investigation to delineate the specific conditions that dictate its activatory versus inhibitory effects.
For researchers and drug development professionals, the choice between these two compounds would depend on the desired therapeutic outcome. Cryptotanshinone offers a clear path for STAT3 inhibition, while this compound may be more suited for applications requiring a more subtle or context-specific modulation of the STAT3 pathway. The experimental protocols provided herein offer a foundation for further investigation into the precise mechanisms and potential applications of these fascinating natural products.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B as an anti-emphysema agent I: In vitro stimulation of lung cell proliferation and migration, and protection against lung cell death, and in vivo lung STAT3 activation and VEGF elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Macrophage Activation by Sodium Danshensu via HIF-1α/STAT3/NLRP3 Pathway Ameliorated Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tanshinol B in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tanshinol B, a bioactive component isolated from Salvia miltiorrhiza, requires careful handling and disposal due to its potential biological effects. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Key Safety and Chemical Data
While specific quantitative data on the toxicity and environmental impact of this compound is not extensively detailed in publicly available safety data sheets, general safety precautions for handling similar bioactive compounds should be strictly followed. The following table summarizes the known information and recommended handling practices.
| Property | Information |
| Chemical Name | This compound |
| Synonyms | (±)-Tanshinol B |
| Appearance | Solid (form may vary) |
| Primary Hazards | As a bioactive compound, potential for unknown pharmacological effects. May cause skin and eye irritation.[1][2] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, lab coat, and appropriate chemical-resistant gloves.[1] |
| Handling | Avoid inhalation of dust. Use in a well-ventilated area or fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Wash thoroughly after handling.[1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[1] |
| In case of Exposure | Skin: Wash with plenty of soap and water.[1][2] Eyes: Rinse cautiously with water for several minutes.[1][2] Ingestion: Rinse mouth. Do NOT induce vomiting.[2] Seek medical attention if symptoms persist.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound waste generated in a laboratory setting. This procedure is designed for small, research-scale quantities.
Objective: To safely collect, label, and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste labels.
-
Inert absorbent material (e.g., vermiculite or sand).
Procedure:
-
Segregation of Waste:
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated lab supplies like weighing paper, pipette tips, and gloves) in a designated, compatible hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
-
Packaging of Waste:
-
Ensure the hazardous waste container is in good condition and has a secure, leak-proof lid.
-
For solid waste, place it directly into the container.
-
If dealing with a solution containing this compound, absorb the liquid with an inert material like vermiculite before placing it in the solid waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling of Waste Container:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Any relevant hazard warnings (e.g., "Bioactive," "Handle with Caution").
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the storage area is compliant with your institution's EHS guidelines.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[4][5]
-
Follow all instructions provided by the EHS office for the final disposal process, which will be handled by a licensed hazardous waste contractor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a safer laboratory environment and protecting the broader ecosystem. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.
References
Essential Safety and Logistical Information for Handling Tanshinol B
This guide provides essential, procedural information for the safe handling, use, and disposal of Tanshinol B, a bioactive phenolic acid derived from the roots of Salvia miltiorrhiza. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, particularly in its solid form, the following PPE is mandatory:
-
Eye and Face Protection : Wear tightly fitting safety goggles. For operations with a high risk of splashing, a face shield (minimum 8 inches) should be worn in addition to goggles. All eye and face protection must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1].
-
Skin Protection :
-
Respiratory Protection : In situations where dust may be generated, such as weighing or transferring the powder, work should be conducted in a fume hood or a well-ventilated area to keep airborne concentrations low. If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary[2].
Operational and Disposal Plans
Operational Plan: Safe Handling and Storage
-
Engineering Controls : Handle this compound in a well-ventilated area. The use of local exhaust ventilation is highly recommended to control any potential airborne contaminants[2].
-
Precautions for Safe Handling :
-
Conditions for Safe Storage :
Emergency First Aid Procedures
-
General Advice : In case of an accident or if you feel unwell, seek medical advice immediately and show the Safety Data Sheet (SDS) to the attending physician[1].
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration[2].
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water[1][2].
-
In Case of Eye Contact : Rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so[2].
-
If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person[1].
Disposal Plan
-
Waste Generation : All materials contaminated with this compound, including the compound itself, should be considered hazardous waste.
-
Containment and Cleanup : In case of a spill, prevent further leakage if it is safe to do so. Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust)[1].
-
Disposal : Collect all waste in suitable, closed, and clearly labeled containers for disposal. Dispose of the hazardous waste in accordance with local, state, and federal environmental regulations. Do not allow the product to enter drains or waterways[1].
Data Presentation
The following tables summarize the available quantitative data for this compound.
| Physical and Chemical Properties | |
| CAS Number | 189290-30-0[3] |
| Molecular Formula | C18H16O4[3] |
| Molecular Weight | 296.32 g/mol [3] |
| Appearance | Data not available |
| Solubility | Data not available |
| Toxicological Data | |
| Acute Toxicity | Specific LD50 or LC50 data for this compound are not available. However, the SDS for Salvia miltiorrhiza classifies it as Acute Toxicity 4 (Oral), with an ATE of 500 mg/kg bodyweight[4]. This suggests that this compound may be harmful if swallowed. |
| Skin Corrosion/Irritation | Data not available |
| Serious Eye Damage/Irritation | Data not available |
| Carcinogenicity | Data not available |
Experimental Protocols
General Protocol for Preparation of a this compound Solution
This protocol outlines the steps for safely preparing a stock solution of this compound from its powdered form.
-
Preparation :
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Don all required PPE: safety goggles, chemical-resistant gloves, and a lab coat.
-
Assemble all necessary equipment: an analytical balance, weigh paper or a weigh boat, a spatula, a volumetric flask of the desired size, and the appropriate solvent.
-
-
Weighing the Compound :
-
Tare the analytical balance with the weigh paper or weigh boat.
-
Carefully use the spatula to transfer the desired amount of this compound powder onto the weigh paper. Perform this step slowly to minimize the generation of airborne dust.
-
Record the exact weight of the compound.
-
-
Dissolving the Compound :
-
Carefully transfer the weighed this compound powder into the volumetric flask. A funnel may be used to prevent spillage.
-
Add a small amount of the chosen solvent to the flask, enough to dissolve the powder. Swirl the flask gently to aid dissolution.
-
Once the powder is fully dissolved, add more solvent until the solution reaches the calibration mark on the neck of the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage and Labeling :
-
Transfer the prepared solution to an appropriate storage container if necessary.
-
Clearly label the container with the name of the compound (this compound), the concentration, the solvent used, the date of preparation, and your initials.
-
Mandatory Visualization
Caption: A logical workflow for the safe laboratory handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
